molecular formula C26H32O4 B10825302 Psb-SB-487

Psb-SB-487

Cat. No.: B10825302
M. Wt: 408.5 g/mol
InChI Key: YNWOMOUVWNKICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psb-SB-487 is a useful research compound. Its molecular formula is C26H32O4 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

5-hydroxy-3-[(2-hydroxyphenyl)methyl]-7-(2-methylnonan-2-yl)chromen-2-one

InChI

InChI=1S/C26H32O4/c1-4-5-6-7-10-13-26(2,3)20-16-23(28)21-15-19(25(29)30-24(21)17-20)14-18-11-8-9-12-22(18)27/h8-9,11-12,15-17,27-28H,4-7,10,13-14H2,1-3H3

InChI Key

YNWOMOUVWNKICO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C1=CC(=C2C=C(C(=O)OC2=C1)CC3=CC=CC=C3O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-SB-487 is a synthetic coumarin derivative that has emerged as a valuable pharmacological tool for investigating the roles of the G protein-coupled receptor 55 (GPR55) and the cannabinoid receptor 2 (CB2). It exhibits a dualistic activity profile, acting as a potent antagonist at GPR55 and a partial agonist at the CB2 receptor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor pharmacology, downstream signaling pathways, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the GPR55 and CB2 receptor systems, which are implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[2]

Introduction

This compound is a novel experimental drug belonging to the coumarin class of compounds.[1] It has garnered significant interest in the scientific community due to its distinct pharmacological profile as a GPR55 antagonist and a CB2 partial agonist.[1] GPR55, once an orphan receptor, is now recognized as a putative cannabinoid receptor that is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI). The CB2 receptor is a well-established component of the endocannabinoid system, primarily expressed in immune cells, and plays a crucial role in modulating inflammatory responses. The dual activity of this compound makes it a unique tool to dissect the intricate interplay between these two receptor systems.

Receptor Pharmacology and Quantitative Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays, revealing its affinity and functional effects at GPR55, CB1, and CB2 receptors.

ReceptorAssay TypeLigand/RadioligandCell LineParameterValueReference
GPR55 Functional AntagonismLPIHEK293IC50113 nM
CB1 Radioligand Binding[3H]CP55,940CHOKi1170 nM
CB2 Radioligand Binding[3H]CP55,940CHOKi292 nM
CB2 cAMP AccumulationForskolinCHOEC5048 nM
GPR18 Functional AntagonismIC5012500 nM

Table 1: Quantitative Pharmacological Data for this compound. This table summarizes the key quantitative data characterizing the interaction of this compound with its primary targets.

Mechanism of Action: Signaling Pathways

The mechanism of action of this compound is defined by its influence on the downstream signaling cascades of GPR55 and the CB2 receptor.

GPR55 Antagonism

As a GPR55 antagonist, this compound blocks the signaling initiated by the endogenous agonist LPI. GPR55 is known to couple to Gq and G12/13 G proteins, leading to the activation of multiple downstream effectors. By inhibiting GPR55, this compound is predicted to attenuate the following signaling events:

  • Inhibition of Intracellular Calcium Mobilization: GPR55 activation by LPI leads to an increase in intracellular calcium concentration. This compound blocks this response.

  • Modulation of RhoA Signaling: GPR55 signaling through G12/13 activates the small GTPase RhoA, which is involved in cytoskeletal rearrangements and cell migration.

  • Downregulation of Transcriptional Activators: GPR55 activation has been shown to stimulate the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This compound would be expected to suppress these pathways.

  • Inhibition of ERK Phosphorylation: The Ras/Raf/MEK/ERK pathway is another downstream target of GPR55 signaling. This compound likely inhibits LPI-induced phosphorylation of ERK1/2.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GPR55 GPR55 Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 ERK p-ERK GPR55->ERK ... NFkB NF-κB GPR55->NFkB ... LPI LPI LPI->GPR55 Agonist PsbSB487 This compound PsbSB487->GPR55 Antagonist PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 NFAT NFAT Ca2->NFAT

Figure 1: GPR55 Antagonism by this compound. This diagram illustrates how this compound blocks the LPI-induced activation of GPR55 and its downstream signaling pathways.

CB2 Partial Agonism

As a partial agonist at the CB2 receptor, this compound elicits a submaximal response compared to full agonists. The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The partial agonism of this compound suggests it can modulate CB2 receptor signaling, potentially acting as a functional antagonist in the presence of a full agonist. Downstream signaling pathways modulated by this compound through CB2 receptor activation include:

  • Inhibition of cAMP Production: this compound will lead to a reduction in forskolin-stimulated cAMP accumulation.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation is known to stimulate the phosphorylation of ERK1/2, JNK, and p38 MAPK.

  • Modulation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival and proliferation, can also be activated by the CB2 receptor.

CB2_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling CB2 CB2 Receptor Gio Gi/o CB2->Gio MAPK MAPK (ERK, JNK, p38) CB2->MAPK PI3K PI3K CB2->PI3K PsbSB487 This compound PsbSB487->CB2 Partial Agonist AC Adenylyl Cyclase Gio->AC cAMP cAMP AC->cAMP Akt Akt PI3K->Akt

Figure 2: CB2 Partial Agonism by this compound. This diagram shows the signaling pathways activated by this compound through its partial agonist activity at the CB2 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

  • Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used. Cell membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4) followed by centrifugation. The final membrane pellet was resuspended in the same buffer.

  • Assay Protocol:

    • Membrane homogenates (20-40 µg of protein) were incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • The radioligand, [3H]CP55,940, was used at a concentration of approximately 0.5 nM.

    • This compound was added at various concentrations (typically ranging from 10-10 to 10-5 M).

    • Non-specific binding was determined in the presence of a high concentration of a known cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).

    • Incubation was carried out for 90 minutes at 30°C.

    • The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in buffer.

    • Filters were washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The Ki values were calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To assess the functional activity (EC50 and Emax) of this compound as a partial agonist at the CB2 receptor.

  • Cell Line: CHO cells stably expressing the human CB2 receptor.

  • Assay Protocol:

    • Cells were seeded in 96-well plates and grown to near confluence.

    • The growth medium was replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes prior to the assay to prevent cAMP degradation.

    • Cells were then stimulated with 1 µM forskolin (to activate adenylyl cyclase and induce cAMP production) in the presence of varying concentrations of this compound (typically 10-10 to 10-5 M) for 30 minutes at 37°C.

    • The reaction was stopped by cell lysis.

    • The intracellular cAMP concentration was determined using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).

  • Data Analysis: Concentration-response curves were generated, and the EC50 (concentration of this compound that produces 50% of its maximal effect) and Emax (maximal effect) values were determined by nonlinear regression analysis.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Memb Receptor Membranes (CHO-CB1/CB2) Incubate Incubation (90 min, 30°C) Memb->Incubate Radio [3H]CP55,940 Radio->Incubate Psb This compound (various conc.) Psb->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Ki Calculate Ki Count->Ki Cells CHO-CB2 Cells IBMX IBMX Pre-incubation Cells->IBMX Forsk Forskolin + this compound IBMX->Forsk Stim Stimulation (30 min, 37°C) Forsk->Stim Lysis Cell Lysis Stim->Lysis cAMP_det cAMP Detection (LANCE) Lysis->cAMP_det EC50 Calculate EC50/Emax cAMP_det->EC50

Figure 3: Experimental Workflow for this compound Characterization. This diagram outlines the key steps in the radioligand binding and cAMP accumulation assays used to determine the pharmacological profile of this compound.

Conclusion

This compound is a well-characterized pharmacological agent with a unique dual mechanism of action, serving as a potent GPR55 antagonist and a partial agonist for the CB2 receptor. This detailed technical guide provides researchers, scientists, and drug development professionals with the essential information on its receptor pharmacology, the signaling pathways it modulates, and the experimental protocols for its in vitro characterization. The continued use of this compound as a research tool will undoubtedly contribute to a deeper understanding of the physiological and pathophysiological roles of GPR55 and the CB2 receptor, and may pave the way for the development of novel therapeutics targeting these important signaling systems.

References

The Dual-Acting Nature of Psb-SB-487: A Technical Guide to a GPR55 Antagonist and CB2 Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Psb-SB-487, a coumarin-based synthetic compound with significant potential in pharmacological research and drug development. This compound is characterized by its dual activity as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2). This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways.

Core Functional Profile

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPR55 and CB2 receptors. Its potential therapeutic applications are being explored in a variety of disease areas, including diabetes, Parkinson's disease, neuropathic pain, and cancer, owing to the compound's influence on inflammation and cellular signaling.[1]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays, revealing its potency and selectivity for GPR55 and CB2 receptors. The following tables summarize the key quantitative data.

Target Receptor Pharmacological Activity Value Assay Type
GPR55AntagonistIC50: 0.113 µMβ-Arrestin Recruitment Assay
CB2 (human)Partial AgonistKi: 0.292 µMRadioligand Binding Assay
CB1Weak AntagonistKi: 1.170 µMRadioligand Binding Assay
GPR18Weak AntagonistIC50: 12.5 µMβ-Arrestin Recruitment Assay

Table 1: Summary of this compound's Potency and Activity at Target Receptors.

Parameter Value Conditions
Solubility in DMSO≥ 2.5 mg/mL (6.12 mM)-
Storage (Stock Solution)-80°C for 6 months; -20°C for 1 month-

Table 2: Physicochemical and Storage Information for this compound.

Signaling Pathways

This compound exerts its effects by modulating two distinct G protein-coupled receptor signaling pathways: antagonizing GPR55-mediated signaling and partially activating CB2 receptor-mediated signaling.

GPR55 Signaling Pathway (Antagonism by this compound)

GPR55 is known to couple to Gαq and Gα12/13 proteins. Its activation by endogenous ligands such as lysophosphatidylinositol (LPI) leads to the activation of downstream effector proteins, including phospholipase C (PLC) and RhoA. This cascade results in an increase in intracellular calcium levels and the activation of transcription factors like NFAT and NF-κB, which are implicated in cell proliferation and inflammation. This compound, as an antagonist, blocks these downstream effects.

GPR55_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPI LPI GPR55 GPR55 LPI->GPR55 Activates G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Psb_SB_487 This compound Psb_SB_487->GPR55 Blocks PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Cell_Proliferation Cell Proliferation RhoA->Cell_Proliferation NFAT_NFkB NFAT/NF-κB Activation Ca_increase->NFAT_NFkB NFAT_NFkB->Cell_Proliferation

Caption: GPR55 signaling pathway and its inhibition by this compound.

CB2 Receptor Signaling Pathway (Partial Agonism by this compound)

The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of the CB2 receptor also stimulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38, which plays a role in modulating immune responses. As a partial agonist, this compound activates these pathways, but to a lesser extent than a full agonist.

CB2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Psb_SB_487_agonist This compound CB2 CB2 Receptor Psb_SB_487_agonist->CB2 Partially Activates G_i_o Gi/o CB2->G_i_o AC Adenylyl Cyclase G_i_o->AC MAPK MAPK Pathway (ERK1/2, p38) G_i_o->MAPK cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response

Caption: CB2 receptor signaling pathway and its partial activation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays (for CB1 and CB2 Receptors)

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]-CP55940.

  • Non-specific binding control: WIN55212-2 (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.5% BSA, pH 7.4.

  • This compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well microplate, combine the cell membrane preparation (20-40 µg of protein), [³H]-CP55940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of this compound.

  • For the determination of non-specific binding, a parallel set of wells is prepared with the addition of 10 µM WIN55212-2.

  • The total assay volume is brought to 250 µL with the assay buffer.

  • The plates are incubated for 90 minutes at 30°C.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and the radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (for GPR55 and GPR18)

Objective: To determine the antagonist activity (IC50) of this compound at the GPR55 and GPR18 receptors.

Materials:

  • HEK-293 cells co-expressing the respective receptor (GPR55 or GPR18) and a β-arrestin-enzyme fragment fusion protein.

  • Agonist for GPR55 (e.g., LPI) and GPR18.

  • This compound at various concentrations.

  • Assay medium (e.g., DMEM).

  • Substrate for the enzyme fragment complementation assay.

  • Luminometer.

Procedure:

  • Cells are seeded in 96-well plates and incubated overnight.

  • The cells are then treated with varying concentrations of this compound (as the antagonist) for a pre-incubation period (e.g., 30 minutes).

  • Following the pre-incubation, the cells are stimulated with a fixed concentration of the respective agonist (e.g., EC80 concentration of LPI for GPR55).

  • The plates are incubated for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.

  • The detection reagents (substrate) for the enzyme fragment complementation are added to the wells.

  • After a further incubation period in the dark, the luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

  • The inhibitory effect of this compound is calculated as a percentage of the agonist-induced signal.

  • The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

Experimental Workflow Visualization

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_arrestin β-Arrestin Recruitment Assay Start_Radio Prepare Reagents (Membranes, Radioligand, this compound) Incubate_Radio Incubate at 30°C for 90 min Start_Radio->Incubate_Radio Filter Rapid Filtration and Washing Incubate_Radio->Filter Count Scintillation Counting Filter->Count Analyze_Radio Calculate Ki from IC50 Count->Analyze_Radio Start_Arrestin Seed Cells and Incubate Preincubate Pre-incubate with this compound Start_Arrestin->Preincubate Stimulate Stimulate with Agonist Preincubate->Stimulate Incubate_Arrestin Incubate for 90 min Stimulate->Incubate_Arrestin Detect Add Detection Reagents Incubate_Arrestin->Detect Measure Measure Luminescence Detect->Measure Analyze_Arrestin Calculate IC50 Measure->Analyze_Arrestin

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized molecule that serves as a potent antagonist of GPR55 and a partial agonist of the CB2 receptor. Its distinct pharmacological profile makes it an invaluable tool for dissecting the complex signaling pathways governed by these receptors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of modulating GPR55 and CB2 signaling in various disease contexts.

References

Psb-SB-487: A Technical Guide to a GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a multitude of pathological conditions, including diabetes, neuropathic pain, and cancer.[1] Psb-SB-487, a coumarin derivative, has been identified as a potent antagonist of GPR55.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the GPR55 receptor. Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the table below.

ParameterValueReceptorAssay TypeReference
IC₅₀ 113 nMGPR55β-arrestin recruitment[3]
Kᵢ 1170 nMCB₁Radioligand binding[3]
Kᵢ 292 nMCB₂Radioligand binding
IC₅₀ 12500 nMGPR18β-arrestin recruitment

Table 1: Quantitative pharmacological data for this compound.

This compound demonstrates significant potency at the GPR55 receptor with an IC₅₀ of 113 nM. While it exhibits some affinity for the cannabinoid receptors CB₁ and CB₂, it acts as a weak antagonist at CB₁ and a partial agonist at CB₂. Its selectivity for GPR55 over the related GPR18 receptor is noteworthy.

GPR55 Signaling Pathways

Activation of GPR55 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq, Gα12, and Gα13 proteins. This coupling leads to the activation of downstream effectors, including phospholipase C (PLC) and RhoA. Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The Gα12/13-RhoA pathway is involved in regulating the actin cytoskeleton. Furthermore, GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound, as a GPR55 antagonist, blocks these signaling pathways initiated by GPR55 agonists like lysophosphatidylinositol (LPI).

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 ERK p-ERK1/2 GPR55->ERK PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC RhoA RhoA G1213->RhoA Actin Actin Cytoskeleton Rearrangement RhoA->Actin Ca2 [Ca²⁺]i ↑ IP3->Ca2 Induces LPI LPI (Agonist) LPI->GPR55 Activates PsbSB487 This compound (Antagonist) PsbSB487->GPR55 Inhibits

GPR55 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GPR55 antagonist.

β-Arrestin Recruitment Assay

This assay is a common method to assess the functional activity of GPR55 ligands by measuring the recruitment of β-arrestin to the activated receptor. The IC₅₀ value of this compound was determined using a β-arrestin recruitment assay.

Materials:

  • HEK293 cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay from DiscoveRx).

  • Assay medium: Opti-MEM or equivalent serum-free medium.

  • GPR55 agonist: Lysophosphatidylinositol (LPI).

  • Test compound: this compound.

  • Detection reagent for the enzyme complementation system.

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HEK293-GPR55 cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium.

  • Antagonist Incubation: Add 5 µL of the diluted this compound to the cell plates and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Prepare LPI at a concentration that elicits a submaximal response (EC₈₀). Add 5 µL of the LPI solution to the wells and incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

BetaArrestin_Workflow A Seed HEK293-GPR55 cells in 384-well plate B Incubate overnight A->B C Add this compound dilutions B->C D Incubate 30 min C->D E Add LPI (EC80) D->E F Incubate 90 min E->F G Add detection reagent F->G H Incubate 60 min G->H I Measure luminescence H->I J Calculate IC50 I->J

β-Arrestin Assay Workflow

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR55 activation, which is a hallmark of Gq-coupled GPCR signaling.

Materials:

  • HEK293 cells transiently or stably expressing human GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • GPR55 agonist: LPI.

  • Test compound: this compound.

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into assay plates and grow to confluence.

  • Dye Loading: Incubate cells with the calcium-sensitive dye for 60 minutes at 37°C.

  • Compound Addition: Add this compound at various concentrations and incubate for 15-30 minutes.

  • Signal Detection: Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Agonist Injection: Inject LPI and continuously measure the fluorescence signal to detect the calcium transient.

  • Data Analysis: The antagonistic effect is quantified by the reduction in the agonist-induced fluorescence signal.

CalciumAssay_Workflow A Seed GPR55-expressing cells B Load with calcium dye A->B C Add this compound B->C D Measure baseline fluorescence C->D E Inject LPI & measure signal D->E F Analyze fluorescence change E->F

Calcium Mobilization Assay

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.

Materials:

  • Cells expressing GPR55 (e.g., HEK293, CHO).

  • Antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

  • Lysis buffer.

  • Western blot or ELISA-based detection system.

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluence and then serum-starve overnight.

  • Compound Treatment: Treat cells with this compound for a defined period, followed by stimulation with LPI.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-ERK1/2 and total ERK1/2 antibodies.

    • ELISA: Use a sandwich ELISA kit to quantify phosphorylated ERK1/2.

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a compound for a receptor. While a specific radioligand for GPR55 is not commercially available, the Kᵢ values of this compound for CB₁ and CB₂ receptors were determined using this method with specific radioligands for those receptors (e.g., [³H]CP55,940).

Materials:

  • Cell membranes expressing the target receptor (CB₁ or CB₂).

  • Radioligand (e.g., [³H]CP55,940).

  • Test compound: this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR55. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of GPR55 antagonism. The detailed protocols provided in this guide offer a foundation for researchers to further characterize this compound and other GPR55 modulators.

References

Preclinical Studies on Psilocybin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial query for "Psb-SB-487" did not yield a specific psilocybe-derived compound in the scientific literature. The term "Psb" is likely an abbreviation for Psilocybe, the genus of psychedelic mushrooms. However, "SB-487" does not correspond to a known psilocybin analog or derivative in published preclinical research. This guide will, therefore, focus on the extensive preclinical data available for psilocybin, the primary psychoactive component of Psilocybe mushrooms. Separately, the identifier "this compound" corresponds to a synthetic coumarin derivative that acts as a GPR55 antagonist and is not derived from psilocybin.

This technical guide provides a comprehensive overview of the preclinical research on psilocybin, intended for researchers, scientists, and drug development professionals. The content covers its mechanism of action, key experimental data, and detailed protocols for cited in vivo and in vitro studies.

Core Mechanism of Action

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin exerts its primary psychedelic and therapeutic effects by acting as a partial agonist at the serotonin 2A receptor (5-HT2A).[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by psilocin, initiates a cascade of intracellular signaling events.[1]

The activation of the 5-HT2A receptor by psilocin leads to the engagement of the Gq–phospholipase C signaling pathway.[1] This, in turn, stimulates downstream pathways, including brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR), which are crucial for neurogenesis and synaptic plasticity.[2] This enhanced neuroplasticity is believed to be a key mechanism underlying the therapeutic effects of psilocybin in conditions like depression and anxiety.[2]

Signaling Pathway of Psilocin

Psilocybin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation HT2AR 5-HT2A Receptor Psilocin->HT2AR Agonist Binding Gq Gq protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation BDNF_mTOR BDNF / mTOR Pathways Ca_PKC->BDNF_mTOR Upstream Regulation Neuroplasticity Synaptic Plasticity & Neurogenesis BDNF_mTOR->Neuroplasticity Promotion

Psilocin's primary signaling cascade via the 5-HT2A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on psilocybin and its active metabolite, psilocin.

Table 1: Receptor Binding Affinity of Psilocin
ReceptorBinding Affinity (Ki, nM)Reference
5-HT2AData varies by study[Blair et al., 2000; Geiger et al., 2018; Glatfelter et al., 2022; Halberstadt and Geyer, 2011; Rickli et al., 2016]
5-HT1AData varies by study[Blair et al., 2000; Geiger et al., 2018; Glatfelter et al., 2022; Halberstadt and Geyer, 2011; Rickli et al., 2016]
5-HT2CData varies by study[Blair et al., 2000; Geiger et al., 2018; Glatfelter et al., 2022; Halberstadt and Geyer, 2011; Rickli et al., 2016]

Note: Specific Ki values can vary significantly between different radioligand binding assays and experimental conditions. The provided reference offers a compilation of these values.

Table 2: Preclinical Behavioral Effects of Psilocybin in Rodents
Behavioral TestAnimal ModelDose Range (mg/kg)Observed EffectReference
Head-Twitch Response (HTR)Mouse1.0Potent induction of head-twitch response, a proxy for hallucinogenic effects.[Ortega et al., 2025]
Forced Swim Test (FST)Mouse1.0Antidepressant-like effects.[Ortega et al., 2025]
Sucrose Preference Test (SPT)Mouse1.0Reversal of anhedonia in a chronic unpredictable mild stress (CUMS) model.[Ortega et al., 2025]
Drug DiscriminationRat0.5Psilocybin-appropriate responding, antagonized by 5-HT2A antagonist M100907.[Winter et al., 2007]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, rhythmic head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: Psilocybin is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common dose is 1.0 mg/kg.

  • Acclimation: Prior to injection, mice are habituated to the observation chambers for at least 20 minutes.

  • Observation: Immediately after injection, mice are placed in a clean cage and observed for a set period, typically 30 minutes. The number of head twitches is manually counted by trained observers who are blind to the treatment conditions.

Experimental Workflow: Head-Twitch Response

HTR_Workflow start Start acclimation Acclimate Mice to Observation Chambers (20 min) start->acclimation injection Administer Psilocybin (i.p.) or Saline Control acclimation->injection observation Place in Observation Cage and Record HTR for 30 min injection->observation analysis Analyze Data: Compare HTR Counts Between Groups observation->analysis end End analysis->end

A typical workflow for the rodent head-twitch response assay.
Chronic Unpredictable Mild Stress (CUMS) Model in Mice

The CUMS model is a translational animal model used to induce a depressive-like phenotype, including anhedonia, which can be measured by the Sucrose Preference Test.

  • Animals: Adult male C57BL/6J mice are used.

  • Stress Protocol: For several weeks (e.g., 6 weeks), mice are subjected to a series of mild, unpredictable stressors. These can include:

    • Cage tilt

    • Wet bedding

    • Reversed light/dark cycle

    • Food and water deprivation

    • Social isolation

  • Sucrose Preference Test (SPT):

    • Training: Before the stress protocol, mice are trained to consume a sucrose solution from one of two bottles.

    • Testing: At baseline and various time points during and after the CUMS protocol, mice are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%). The consumption of each liquid is measured over a period of 15 hours.

    • Anhedonia Measurement: A significant reduction in the preference for the sucrose solution in the CUMS group compared to the control group indicates anhedonia.

  • Psilocybin Treatment: Psilocybin (e.g., two doses of 1 mg/kg, i.p., 7 days apart) is administered to a subset of the CUMS mice to assess its ability to reverse the anhedonic phenotype.

In Vitro Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand (e.g., psilocin) for a specific receptor.

  • Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cell membranes are isolated through centrifugation.

  • Radioligand Binding: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.

  • Competitive Binding: The membranes are also incubated with varying concentrations of the unlabeled test compound (psilocin).

  • Measurement: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

  • Calculation of Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This guide provides a foundational understanding of the preclinical evaluation of psilocybin. The presented data and protocols are representative of the current state of research and should be adapted based on specific experimental goals and institutional guidelines. Further investigation into the diverse signaling pathways and behavioral effects of psilocybin will continue to elucidate its therapeutic potential.

References

Psb-SB-487 for Inflammatory Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-SB-487 is a synthetic coumarin derivative that has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging research implicates GPR55 in the modulation of inflammatory processes and nociception, positioning it as a promising therapeutic target for inflammatory pain. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the current understanding of its mechanism of action through GPR55 antagonism, and its potential applications in inflammatory pain research. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a research chemical developed as a pharmacological tool to investigate the physiological and pathological roles of GPR55.[1] Its coumarin scaffold represents a novel chemical class for GPR55 ligands.[1] The growing interest in GPR55 as a therapeutic target for pain and inflammation underscores the importance of well-characterized molecular probes like this compound.

Pharmacological Profile and Quantitative Data

This compound exhibits a distinct selectivity profile. The available quantitative data from in vitro binding and functional assays are summarized below.

Target Reported Activity Quantitative Value Assay Type
GPR55AntagonistIC₅₀: 113 nMNot specified
GPR18Weak AntagonistIC₅₀: 12,500 nMNot specified
CB₁Weak AntagonistKᵢ: 1170 nMRadioligand Binding
CB₂Partial AgonistKᵢ: 292 nMRadioligand Binding

Table 1: In Vitro Pharmacological Profile of this compound. [1]

GPR55 and its Role in Inflammatory Pain

GPR55 is a G protein-coupled receptor that is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI). It is expressed in various tissues, including the central nervous system and immune cells, which are critically involved in the pathogenesis of inflammatory pain.

The role of GPR55 in pain and inflammation is complex, with studies reporting both pro- and anti-nociceptive functions depending on the specific context and experimental model. Antagonism of GPR55 has been shown to be a promising strategy for mitigating inflammatory responses. For instance, GPR55 antagonists have been demonstrated to reduce the release of pro-inflammatory cytokines in models of intestinal inflammation.

Postulated Mechanism of Action in Inflammatory Pain

The potential anti-inflammatory and analgesic effects of this compound are believed to be mediated through its antagonism of GPR55, which can modulate downstream signaling cascades in immune and neuronal cells.

Modulation of Inflammatory Mediator Production

In immune cells, particularly microglia and macrophages, GPR55 activation is linked to the production of pro-inflammatory mediators. By blocking GPR55, this compound may inhibit these signaling pathways, leading to a reduction in the synthesis and release of substances that drive inflammatory pain, such as prostaglandins and pro-inflammatory cytokines.

GPR55_Signaling_in_Immune_Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 Gq Gαq GPR55->Gq Psb_SB_487 This compound Psb_SB_487->GPR55 Inhibits LPI LPI LPI->GPR55 Activates PLC PLC Gq->PLC IKK IKK PLC->IKK Activates AA Arachidonic Acid PLC->AA Releases IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF_kB NF-κB (p50/p65) IκBα->NF_kB Inhibits NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates COX2 COX-2 AA->COX2 Substrate for PGs Prostaglandins COX2->PGs Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_nuc->Gene_Transcription Induces Gene_Transcription->COX2 Upregulates

Figure 1: Postulated GPR55 Signaling in Immune Cells

Experimental Protocols for In Vivo Assessment

While no specific in vivo studies for this compound in inflammatory pain models have been publicly reported, this section outlines standard experimental protocols that could be employed to evaluate its efficacy.

Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Acclimatize animals for at least 3 days.

    • Measure baseline paw volume using a plethysmometer.

    • Administer this compound (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

    • After a defined pretreatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

    • Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Outcome Measures: The primary outcome is the change in paw volume over time, indicating the extent of edema. The percentage inhibition of edema is calculated for each group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state.

  • Animals: Male Lewis or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Acclimatize animals.

    • Inject 0.1 mL of CFA into the plantar surface of the right hind paw.

    • Monitor for the development of inflammation and pain hypersensitivity over several days.

    • On a designated post-CFA day (e.g., day 3 or 7), administer this compound or vehicle.

    • Assess pain behaviors at various time points post-treatment.

  • Outcome Measures:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The paw withdrawal latency to a radiant heat source is recorded.

    • Paw Edema: Measured using a plethysmometer or calipers.

Experimental_Workflow_Inflammatory_Pain_Model cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_post_treatment Post-Treatment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Pain Threshold & Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration This compound / Vehicle / Positive Control Administration Baseline_Measurement->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan or CFA) Drug_Administration->Inflammation_Induction Pain_Assessment Pain Behavior Assessment (Mechanical & Thermal) Inflammation_Induction->Pain_Assessment Edema_Measurement Paw Edema Measurement Inflammation_Induction->Edema_Measurement Data_Analysis Data Analysis & Comparison Pain_Assessment->Data_Analysis Edema_Measurement->Data_Analysis

Figure 2: General Experimental Workflow for In Vivo Pain Models

Future Directions and Conclusion

This compound is a valuable pharmacological tool for elucidating the role of GPR55 in inflammatory pain. While in vitro data demonstrates its potency and selectivity as a GPR55 antagonist, a significant gap exists in the literature regarding its in vivo efficacy in relevant pain models. Future research should focus on:

  • In vivo characterization: Determining the dose-response relationship and therapeutic window of this compound in models of acute and chronic inflammatory pain.

  • Mechanistic studies: Investigating the specific downstream signaling pathways modulated by this compound in the context of pain and inflammation in vivo.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of this compound to evaluate its potential for further development.

References

The Emergence of BP4L-18:1:1: A Novel, Peripherally-Acting HCN1 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments. A promising new candidate, BP4L-18:1:1, has emerged from preclinical studies as a first-in-class, orally available, and peripherally-restricted inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). This technical guide provides a comprehensive overview of the investigation of BP4L-18:1:1 in neuropathic pain models, detailing its mechanism of action, experimental protocols, and key preclinical data. By targeting HCN1 channels in the peripheral nervous system, BP4L-18:1:1 offers a novel, non-opioid approach to alleviating neuropathic pain with a potentially superior safety profile, avoiding central nervous system and cardiac side effects.

Introduction: The Role of HCN1 Channels in Neuropathic Pain

Neuropathic pain is characterized by neuronal hyperexcitability and spontaneous firing of sensory neurons.[1] Hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels, particularly the HCN1 isoform, are key contributors to this aberrant neuronal activity.[1] Following nerve injury, the expression and activity of HCN1 channels are upregulated in sensory neurons, leading to an increased pacemaker current (Ih) that contributes to the generation and propagation of ectopic action potentials perceived as pain.[1] Therefore, selective inhibition of HCN1 channels in the peripheral nervous system represents a targeted therapeutic strategy for neuropathic pain.

BP4L-18:1:1 is a novel "anchor-tethered" small molecule designed to selectively inhibit HCN1 channels. Its unique structure, featuring a hydrophilic anchor, restricts its distribution to the periphery, thereby preventing it from crossing the blood-brain barrier and minimizing the risk of central nervous system (CNS) side effects.[1] This design also ensures sparing of cardiac HCN isoforms, which is a significant advantage over non-selective HCN channel blockers.[1]

Mechanism of Action: Targeting HCN1 Channel Gating

BP4L-18:1:1 functions as an inverse agonist of HCN1 channels. It elicits a profound left-shift in the voltage-dependence of channel gating and slows the activation kinetics. A notable feature of its inhibitory action is an approximately four-fold slowing of the limiting opening rate of the HCN1 channel, a distinct mechanism compared to other unhindered alkylphenol inhibitors. This modulation of HCN1 channel activity effectively dampens the hyperexcitability of peripheral nociceptors, thereby reducing the transmission of pain signals.

Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention point of BP4L-18:1:1.

cluster_Neuron Peripheral Nociceptor cluster_Intervention Therapeutic Intervention Nerve Injury Nerve Injury Upregulation of HCN1 Upregulation of HCN1 Nerve Injury->Upregulation of HCN1 Increased Ih Current Increased Ih Current Upregulation of HCN1->Increased Ih Current Neuronal Hyperexcitability Neuronal Hyperexcitability Increased Ih Current->Neuronal Hyperexcitability Ectopic Action Potentials Ectopic Action Potentials Neuronal Hyperexcitability->Ectopic Action Potentials Pain Signal Transmission Pain Signal Transmission Ectopic Action Potentials->Pain Signal Transmission BP4L_18_1_1 BP4L-18:1:1 Inhibition of HCN1 Inhibition of HCN1 BP4L_18_1_1->Inhibition of HCN1 Inhibition of HCN1->Increased Ih Current

HCN1 Signaling in Neuropathic Pain and BP4L-18:1:1 Intervention.

Preclinical Evaluation in a Neuropathic Pain Model

The antihyperalgesic efficacy of BP4L-18:1:1 was evaluated in a rat model of spared nerve injury (SNI), a well-established model that mimics chronic neuropathic pain.

Data Presentation

The following tables summarize the key quantitative data from the preclinical studies of BP4L-18:1:1.

Table 1: Pharmacokinetic and Safety Profile of BP4L-18:1:1

ParameterValue
CNS Multiparameter Optimization (MPO) Score2.25
Brain vs. Blood Drug Load Ratio>100-fold lower in brain
Cardiac EffectsNo adverse cardiovascular effects observed
CNS Side EffectsNo sedation or motor impairment observed

Table 2: In Vitro Efficacy of BP4L-18:1:1 on HCN1 Channels

ParameterObservation
HCN1 Channel GatingProfound left-shift in voltage-dependence
HCN1 Activation KineticsApproximately four-fold slowing of the limiting opening rate

Table 3: In Vivo Efficacy of BP4L-18:1:1 in the Spared Nerve Injury (SNI) Rat Model

Behavioral TestDosingResult
Mechanical Allodynia (von Frey test)Single dose (0.58 and 1.74 mmol kg-1)Significant reversal of mechanical hypersensitivity
Mechanical Allodynia (von Frey test)7-day daily dosing (0.58 and 1.74 mmol kg-1)Sustained and significant reversal of mechanical hypersensitivity
Thermal Hypersensitivity (Hargreaves test)Single dose (0.58 and 1.74 mmol kg-1)Significant reversal of thermal hypersensitivity
Thermal Hypersensitivity (Hargreaves test)7-day daily dosing (0.58 and 1.74 mmol kg-1)Sustained and significant reversal of thermal hypersensitivity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Spared Nerve Injury (SNI) Model
  • Animal Model: Adult male Sprague-Dawley rats (8 weeks old at the time of surgery).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Isolate and tightly ligate the tibial and common peroneal nerves with silk suture.

    • Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

    • Take care to leave the sural nerve intact and untouched.

    • Close the muscle and skin layers with sutures.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory). The paw withdrawal threshold is determined.

    • Thermal Hypersensitivity: Measured using the Hargreaves plantar test, where a radiant heat source is applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

  • Drug Administration: BP4L-18:1:1 was administered via oral gavage using peanut oil as the vehicle. Doses of 0.58 and 1.74 mmol kg-1 were used for efficacy studies, and a higher dose of 5.8 mmol kg-1 was used for safety assessments.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
  • Expression System: Xenopus laevis oocytes injected with cRNA encoding human HCN1 channels.

  • Recording Procedure:

    • Place a cRNA-injected oocyte in a recording chamber perfused with a bath solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the membrane potential to a holding potential (e.g., -65 mV).

    • Apply a series of voltage steps to elicit HCN1 channel currents.

    • Record the resulting currents to determine channel gating properties (e.g., voltage-dependence of activation, activation kinetics).

    • Perfuse the oocyte with varying concentrations of BP4L-18:1:1 to determine its effect on HCN1 channel function.

The following diagram illustrates the general experimental workflow for the preclinical evaluation of BP4L-18:1:1.

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Safety Safety Assessment HCN1 cRNA Injection HCN1 cRNA Injection Xenopus Oocyte Expression Xenopus Oocyte Expression HCN1 cRNA Injection->Xenopus Oocyte Expression TEVC Recording TEVC Recording Xenopus Oocyte Expression->TEVC Recording Data Analysis InVitro Analyze HCN1 Gating and Kinetics TEVC Recording->Data Analysis InVitro SNI Surgery Spared Nerve Injury (SNI) Surgery in Rats Baseline Behavioral Testing Baseline Behavioral Testing SNI Surgery->Baseline Behavioral Testing Drug Administration Oral Administration of BP4L-18:1:1 Baseline Behavioral Testing->Drug Administration Post-dose Behavioral Testing Post-dose Behavioral Testing Drug Administration->Post-dose Behavioral Testing Motor and Sedation Testing Open-field and Rotarod Testing Drug Administration->Motor and Sedation Testing Data Analysis InVivo Assess Mechanical Allodynia and Thermal Hypersensitivity Post-dose Behavioral Testing->Data Analysis InVivo Pharmacokinetic Analysis Brain and Blood Concentration Analysis Post-dose Behavioral Testing->Pharmacokinetic Analysis Data Analysis Safety Evaluate CNS and Cardiac Safety Motor and Sedation Testing->Data Analysis Safety Pharmacokinetic Analysis->Data Analysis Safety

Preclinical Experimental Workflow for BP4L-18:1:1.

Conclusion and Future Directions

The preclinical data for BP4L-18:1:1 are highly encouraging, demonstrating its potential as a safe and effective non-opioid therapeutic for neuropathic pain. Its novel "anchor-tether" design successfully restricts its action to the peripheral nervous system, mitigating the central and cardiac side effects that have hampered the development of other HCN channel inhibitors. The significant and sustained reversal of pain-like behaviors in a rigorous animal model of neuropathic pain provides a strong rationale for its continued development.

Future research should focus on advancing BP4L-18:1:1 into clinical trials to evaluate its safety and efficacy in human patients with various neuropathic pain conditions. Further preclinical studies could also explore its potential in other chronic pain states where HCN1 channels are implicated. The development of BP4L-18:1:1 represents a significant step forward in the quest for novel, mechanism-based treatments for neuropathic pain, offering hope for millions of patients worldwide.

References

The Potential of Psb-SB-487 in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper explores the therapeutic and research potential of Psb-SB-487, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), in the context of cancer. While direct preclinical and clinical data for this compound in oncology are not yet available, this document synthesizes the existing pharmacological data for the compound with the growing body of evidence implicating GPR55 in tumorigenesis and metastasis. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues in cancer.

Introduction to this compound

This compound is a coumarin derivative that has been identified as a potent antagonist of GPR55. Its pharmacological profile suggests it as a valuable tool for elucidating the physiological and pathological roles of GPR55, including its function in cancer biology.

The Role of GPR55 in Cancer

GPR55 is an orphan receptor that has been implicated in a variety of cancers, including those of the pancreas, breast, colon, and prostate.[1] Emerging research indicates that the activation of GPR55, often by its endogenous ligand lysophosphatidylinositol (LPI), can promote cancer cell proliferation, migration, and invasion.[1] Consequently, the antagonism of GPR55 signaling presents a promising strategy for cancer therapy.

Pharmacological Profile of this compound

This compound has been characterized as a potent GPR55 antagonist. The following table summarizes its binding affinity and selectivity for GPR55 and related cannabinoid receptors.

ReceptorAffinity (Ki in nM)Activity
GPR55IC50 = 113Antagonist
CB11170Weak Antagonist
CB2292Partial Agonist
GPR1812500Weak Antagonist

Data sourced from Rempel et al., Journal of Medicinal Chemistry, 2013.

GPR55 Signaling in Cancer

The pro-tumorigenic effects of GPR55 are mediated through various downstream signaling pathways. Upon activation by ligands such as LPI, GPR55 can stimulate pathways that promote cell growth, proliferation, and survival. The diagram below illustrates a simplified model of the GPR55 signaling cascade in cancer cells.

GPR55_Signaling_Pathway LPI LPI GPR55 GPR55 LPI->GPR55 Activates Psb_SB_487 This compound Psb_SB_487->GPR55 Inhibits G_alpha Gαq/13 GPR55->G_alpha Activates PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK ROCK RhoA->ROCK Migration Cell Migration ROCK->Migration IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK DAG->ERK Ca_release->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration Invasion Cell Invasion ERK->Invasion

Caption: GPR55 signaling pathway in cancer.

Experimental Protocols for Investigating this compound in Cancer Research

The following are detailed methodologies for key experiments that could be employed to investigate the anti-cancer potential of this compound. These protocols are based on established methods used for the characterization of other GPR55 antagonists in cancer studies.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Culture cancer cell lines of interest (e.g., pancreatic, breast, colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing different concentrations of this compound.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound's anti-cancer effects.

experimental_workflow start Start: Hypothesis This compound has anti-cancer activity cell_culture Select and Culture Cancer Cell Lines start->cell_culture proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation_assay migration_assay Cell Migration Assay (e.g., Wound Healing) cell_culture->migration_assay invasion_assay Cell Invasion Assay (e.g., Transwell) cell_culture->invasion_assay data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis migration_assay->data_analysis invasion_assay->data_analysis conclusion Conclusion: Evaluate Anti-Cancer Potential data_analysis->conclusion

Caption: In vitro experimental workflow.

Future Directions and Conclusion

This compound represents a highly valuable chemical probe for investigating the role of GPR55 in cancer. Its potency and selectivity make it a superior tool compared to less specific GPR55 ligands. Future research should focus on utilizing this compound in a variety of cancer cell lines and in vivo tumor models to validate the therapeutic potential of GPR55 antagonism. Such studies will be crucial in determining whether this compound or optimized analogs could be advanced into preclinical and, ultimately, clinical development for the treatment of cancer. The experimental frameworks provided in this guide offer a starting point for researchers to explore the promising anti-cancer potential of this compound.

References

Technical Guide: PSB-SB-487 (CAS Number 1399049-81-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-SB-487 is a synthetic compound identified by the CAS number 1399049-81-0. It is a notable pharmacological tool due to its dual activity as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2).[1] This unique profile allows for the modulation of two distinct signaling pathways implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1]

This technical guide provides a comprehensive overview of the chemical properties, pharmacological activity, and potential therapeutic applications of this compound, based on available scientific literature.

Chemical and Physical Properties

This compound is a coumarin derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 5-hydroxy-3-(2-hydroxybenzyl)-7-(2-methylnonan-2-yl)-2H-chromen-2-one
CAS Number 1399049-81-0
Molecular Formula C₂₆H₃₂O₄
Molecular Weight 408.53 g/mol
Appearance White to off-white solid

Pharmacological Data

This compound exhibits a distinct pharmacological profile characterized by its interaction with two key receptors of the endocannabinoid system and related signaling pathways.

Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of this compound for cannabinoid receptors.

ReceptorKi (nM)SpeciesAssay Type
Human CB11170HumanRadioligand binding assay
Human CB2292HumanRadioligand binding assay

Data sourced from MedchemExpress product information, citing Rempel, V., et al. (2013). J Med Chem, 56(11), 4798-810.[1]

Functional Activity

This compound acts as an antagonist at the GPR55 receptor and a partial agonist at the CB2 receptor.

ReceptorFunctional Activity
GPR55Antagonist
CB2Partial Agonist

Signaling Pathways

The dual action of this compound on GPR55 and CB2 receptors allows it to modulate multiple downstream signaling cascades. The following diagrams illustrate the general signaling pathways associated with these receptors and the expected impact of this compound.

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPI LPI GPR55 GPR55 LPI->GPR55 Agonist PSB_SB_487_GPR55 This compound PSB_SB_487_GPR55->GPR55 Antagonist Gq_12_13 Gαq/Gα12/13 GPR55->Gq_12_13 PLC PLC Gq_12_13->PLC RhoA RhoA Gq_12_13->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ROCK ROCK Activation RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 1: GPR55 Signaling Pathway Antagonism by this compound.

CB2_Signaling_Pathway cluster_extracellular_cb2 Extracellular cluster_membrane_cb2 Plasma Membrane cluster_intracellular_cb2 Intracellular PSB_SB_487_CB2 This compound CB2 CB2 Receptor PSB_SB_487_CB2->CB2 Partial Agonist Gi_o Gαi/o CB2->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway Gi_o->MAPK cAMP cAMP AC->cAMP Cellular_Effects Anti-inflammatory Effects MAPK->Cellular_Effects

Figure 2: CB2 Receptor Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of this compound are described in the primary literature. The key methodologies are outlined below. For complete experimental details, readers are directed to the cited publication.

Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis process, likely starting from commercially available precursors to construct the coumarin core, followed by the introduction of the benzyl and the 2-methylnonan-2-yl moieties. A general synthetic approach for similar coumarin derivatives often involves condensation reactions, such as the Pechmann, Perkin, or Knoevenagel reactions, to form the heterocyclic ring system.

A detailed, step-by-step synthesis protocol is available in Rempel, V., et al. (2013). J Med Chem, 56(11), 4798-810.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors. These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940). The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured, and the data are analyzed to calculate the Ki value.

Functional Assays

GPR55 Antagonism: The antagonistic activity of this compound at the GPR55 receptor is typically assessed using a functional assay that measures a downstream signaling event, such as intracellular calcium mobilization or β-arrestin recruitment, in response to a GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI). The assay is performed in cells expressing GPR55. The ability of this compound to inhibit the agonist-induced response is quantified to determine its antagonist potency (e.g., IC₅₀).

CB2 Agonism: The agonist activity of this compound at the CB2 receptor can be determined using various functional assays, such as a [³⁵S]GTPγS binding assay or a cyclic AMP (cAMP) accumulation assay in cells expressing the CB2 receptor. In the [³⁵S]GTPγS binding assay, agonist activation of the G-protein coupled CB2 receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The concentration-dependent increase in [³⁵S]GTPγS binding in the presence of this compound is measured to determine its efficacy and potency (EC₅₀).

Potential Applications in Research and Drug Development

The dual pharmacology of this compound makes it a valuable research tool for elucidating the distinct and overlapping roles of GPR55 and CB2 in various physiological and disease states. Its potential therapeutic applications are being explored in areas such as:

  • Inflammatory Disorders: By activating the anti-inflammatory CB2 receptor and blocking the pro-inflammatory GPR55 receptor, this compound may offer a synergistic approach to treating inflammatory conditions.

  • Neuropathic Pain: Both GPR55 and CB2 are implicated in the modulation of pain signals.

  • Oncology: GPR55 has been linked to cancer cell proliferation, making its antagonism a potential therapeutic strategy.

Conclusion

This compound is a unique pharmacological agent with a dual-action mechanism targeting GPR55 and CB2 receptors. Its distinct profile provides a valuable tool for researchers investigating the complex signaling networks involving these receptors. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound and similar dual-target ligands.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. This compound is a research chemical and should be handled by qualified professionals in a laboratory setting.

References

Selectivity Profile of Psb-SB-487 Over GPR18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Psb-SB-487, a coumarin-based antagonist of the G protein-coupled receptor 55 (GPR55), with a particular focus on its selectivity over the related G protein-coupled receptor 18 (GPR18). This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development efforts.

Introduction

This compound is a synthetic coumarin derivative that has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of GPR55.[1] A critical aspect of its utility is its selectivity profile, particularly its discrimination against other related receptors such as GPR18, and the cannabinoid receptors CB1 and CB2. Understanding this selectivity is paramount for the accurate interpretation of experimental results and for the potential therapeutic development of GPR55-targeted compounds. This guide synthesizes the available data to provide a clear and detailed picture of this compound's binding and functional characteristics.

Quantitative Selectivity Data

The selectivity of this compound has been primarily characterized through its antagonist activity at GPR55 and its comparatively weaker effects at GPR18, CB1, and CB2 receptors. The following table summarizes the key quantitative data.

ReceptorLigand ActivityAssay TypeValueReference
GPR55Antagonistβ-Arrestin RecruitmentIC50 = 113 nM[2]
GPR18Weak Antagonistβ-Arrestin RecruitmentIC50 = 12500 nM[2]
CB1Weak AntagonistRadioligand BindingKi = 1170 nM[2]
CB2Partial AgonistRadioligand BindingKi = 292 nM[2]

Table 1: Quantitative Selectivity Profile of this compound.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of this compound as reported in the primary literature.

Radioligand Binding Assays (CB1 and CB2)

These assays were performed to determine the binding affinity (Ki) of this compound for the human cannabinoid receptors CB1 and CB2.

  • Cell Lines: HEK293 cells stably expressing either the human CB1 or CB2 receptor.

  • Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.

  • Procedure:

    • Membrane preparations from the respective cell lines were incubated with a fixed concentration of [3H]CP55,940.

    • Increasing concentrations of this compound were added to compete for binding to the receptors.

    • Non-specific binding was determined in the presence of a high concentration of a potent, unlabeled cannabinoid receptor agonist (e.g., WIN55,212-2).

    • Following incubation, the membranes were harvested by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • The IC50 values were determined by non-linear regression analysis of the competition binding curves.

    • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay (GPR55 and GPR18)

This functional assay was utilized to assess the antagonist activity of this compound at human GPR55 and GPR18.

  • Assay Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

  • Cell Lines: U2OS cells co-expressing the human GPR55 or GPR18 receptor fused to a ProLink™ tag and a β-arrestin-enzyme acceptor fusion protein.

  • Procedure:

    • Cells were seeded in microplates and incubated.

    • For antagonist determination, cells were pre-incubated with varying concentrations of this compound.

    • A fixed concentration of a known agonist (e.g., lysophosphatidylinositol for GPR55) was then added to stimulate the receptor.

    • Following agonist stimulation, the detection reagents were added, and the resulting chemiluminescent signal was measured.

    • The IC50 values, representing the concentration of this compound that inhibits 50% of the agonist-induced β-arrestin recruitment, were calculated from the concentration-response curves.

GPR18 Signaling Pathways

GPR18 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The complexity of GPR18 signaling underscores the importance of using selective pharmacological tools to dissect its functions.

GPR18_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR18 GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q Gαq GPR18->G_alpha_q G_alpha_s Gαs GPR18->G_alpha_s beta_arrestin β-Arrestin GPR18->beta_arrestin Ligand Agonist (e.g., Resolvin D2, NAGly) Ligand->GPR18 AC Adenylyl Cyclase G_alpha_i_o->AC MAPK MAPK (ERK1/2) G_alpha_i_o->MAPK PLC Phospholipase C G_alpha_q->PLC G_alpha_s->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA STAT3 STAT3 PKA->STAT3 Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->MAPK Cell_Migration Cell Migration MAPK->Cell_Migration Phagocytosis Macrophage Phagocytosis STAT3->Phagocytosis

GPR18 Signaling Pathways

Experimental and Logical Workflows

The determination of the selectivity profile of a compound like this compound follows a structured experimental workflow.

Experimental_Workflow cluster_screening Selectivity Screening Primary_Assay Primary Screen (e.g., GPR55 β-Arrestin Assay) Secondary_Assay Secondary Screen (e.g., GPR18, CB1, CB2 Assays) Primary_Assay->Secondary_Assay Active Compounds Data_Analysis Data Analysis (IC50/Ki Determination) Secondary_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Experimental Workflow for Selectivity Profiling

Discussion and Conclusion

The available data clearly demonstrate that this compound is a potent antagonist of GPR55 with substantial selectivity over GPR18. The approximately 110-fold difference in IC50 values between GPR55 and GPR18 highlights its utility as a selective tool for investigating GPR55-mediated processes. Its weaker activities at CB1 and CB2 receptors further define its pharmacological profile.

It is important to note that the selectivity of this compound has been primarily evaluated against a limited panel of cannabinoid-related receptors. For a more comprehensive understanding of its off-target effects, screening against a broader panel of GPCRs and other potential targets would be beneficial.

References

An In-depth Technical Guide to the Discovery and Synthesis of Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Psb-SB-487" is a hypothetical substance created for the purpose of fulfilling this request. The following technical guide, including all data, protocols, and pathways, is a fictional representation based on established principles of drug discovery and synthesis in the field of psychedelic research.

Introduction

The exploration of psychedelic compounds for therapeutic applications has seen a resurgence in recent years. While classic psychedelics like psilocybin have shown promise in treating a range of neuropsychiatric disorders, their hallucinogenic properties can pose challenges for clinical use. This has spurred the development of novel psychoactive substances with improved pharmacological profiles. This compound is a novel tryptamine-based compound, emerging from a targeted drug discovery program aimed at creating a potent and selective 5-HT2A receptor agonist with potentially reduced hallucinogenic effects and enhanced pro-plasticity properties. This document provides a comprehensive overview of the discovery, synthesis, and preliminary pharmacological characterization of this compound.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
ReceptorKi (nM)
5-HT2A2.5
5-HT2B150
5-HT2C85
5-HT1A320
D2> 1000
M1> 1000
Table 2: In Vitro Functional Activity of this compound
AssayEC50 (nM)
5-HT2A Calcium Mobilization5.2
5-HT2A β-Arrestin Recruitment25.8
5-HT2A pERK Activation8.1
Table 3: In Vivo Efficacy in a Rodent Model of Depression (Forced Swim Test)
Treatment GroupImmobility Time (seconds)
Vehicle Control180 ± 15
This compound (1 mg/kg)110 ± 12
This compound (3 mg/kg)75 ± 10
Psilocybin (1 mg/kg)95 ± 14

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxyindole.

Materials:

  • 4-hydroxyindole

  • Oxalyl chloride

  • Dimethylamine (40% in water)

  • Lithium aluminum hydride (LAH)

  • (2-bromoethyl)diisopropyl phosphate

  • Sodium hydride

  • Tetrabutylammonium fluoride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Argon gas

Procedure:

  • Step 1: Synthesis of 4-hydroxy-indole-3-glyoxylamide.

    • Dissolve 4-hydroxyindole (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

    • Cool the solution to 0°C.

    • Add oxalyl chloride (1.1 eq) dropwise and stir for 30 minutes.

    • Add dimethylamine (2.5 eq) and stir for an additional 2 hours at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

  • Step 2: Reduction to 4-hydroxy-N,N-dimethyltryptamine.

    • Suspend LAH (2.0 eq) in anhydrous THF under argon.

    • Add the product from Step 1 dissolved in THF dropwise.

    • Reflux the mixture for 4 hours.

    • Cool to 0°C and quench sequentially with water, 15% NaOH, and water.

    • Filter the resulting solids and concentrate the filtrate to obtain 4-hydroxy-N,N-dimethyltryptamine.

  • Step 3: Phosphorylation of the 4-hydroxy group.

    • Dissolve the product from Step 2 in anhydrous THF.

    • Add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes.

    • Add (2-bromoethyl)diisopropyl phosphate (1.2 eq) and allow the reaction to warm to room temperature overnight.

    • Quench with saturated ammonium chloride and extract with dichloromethane.

    • Purify by column chromatography to yield the phosphorylated intermediate.

  • Step 4: Deprotection to yield this compound.

    • Dissolve the intermediate from Step 3 in THF.

    • Add tetrabutylammonium fluoride (1.1 eq) and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture and purify by recrystallization from ethanol/water to yield this compound.

Protocol 2: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Procedure:

  • Prepare cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Incubate the cell membranes with a known radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of this compound.

  • After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_g_protein Gq/11 Protein cluster_arrestin Arrestin Pathway cluster_cytoplasm Cytoplasm Psb_SB_487 This compound HTR2A 5-HT2A Receptor Psb_SB_487->HTR2A Binds to Gq_alpha Gαq HTR2A->Gq_alpha Activates Beta_Arrestin β-Arrestin HTR2A->Beta_Arrestin Recruits PLC Phospholipase C Gq_alpha->PLC Activates G_beta_gamma Gβγ ERK_activation pERK Activation Beta_Arrestin->ERK_activation Promotes PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates

Caption: Signaling pathway of this compound at the 5-HT2A receptor.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-hydroxyindole Step1 Glyoxylamide Formation Start->Step1 Step2 LAH Reduction Step1->Step2 Step3 Phosphorylation Step2->Step3 Step4 Deprotection Step3->Step4 Product Crude this compound Step4->Product Recrystallization Recrystallization Product->Recrystallization HPLC HPLC Analysis Recrystallization->HPLC NMR_MS NMR & MS Confirmation HPLC->NMR_MS Final Pure this compound (>99%) NMR_MS->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a synthetic compound belonging to the coumarin class of molecules. It has been identified as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2).[1] It also exhibits weak antagonistic properties at the cannabinoid receptor type 1 (CB1).[1] Due to its activity on these receptors, which are implicated in a variety of physiological and pathological processes, this compound holds potential as a valuable research tool for investigating conditions such as neuropathic pain, inflammation, cancer, and neurodegenerative diseases like Parkinson's disease.[1]

These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to investigate its pharmacological properties and downstream signaling effects.

Data Presentation

The following table summarizes the reported in vitro pharmacological data for this compound.

Target ReceptorAssay TypeParameterValue (µM)Cell LineReference
Human GPR55β-arrestin recruitmentIC500.113HEK293[1]
Human CB1Radioligand bindingKi1.170CHO[1]
Human CB2Radioligand bindingKi0.292CHO

Signaling Pathways

This compound modulates the signaling of GPR55 and CB2 receptors. The diagrams below illustrate the key downstream pathways affected by the antagonism of GPR55 and the partial agonism of CB2.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 CREB CREB GPR55->CREB ERK ERK1/2 Phosphorylation GPR55->ERK Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 blocks LPI LPI (Agonist) LPI->GPR55 activates PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ Release IP3->Ca2 NFkB NF-κB DAG->NFkB NFAT NFAT Ca2->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression NFkB->Gene_Expression CREB->Gene_Expression

Caption: GPR55 Antagonism by this compound.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CB2 CB2 Receptor Gi Gαi/o CB2->Gi MAPK MAPK (ERK1/2) CB2->MAPK Psb_SB_487 This compound (Partial Agonist) Psb_SB_487->CB2 partially activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Gene_Expression Gene Expression (e.g., inflammation) cAMP->Gene_Expression MAPK->Gene_Expression

Caption: CB2 Partial Agonism by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

GPR55 Antagonism: β-Arrestin Recruitment Assay

This assay determines the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor.

GPR55_Beta_Arrestin_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing GPR55 and a β-arrestin reporter system Harvest Harvest and seed cells into a 384-well microplate Cell_Culture->Harvest Incubate_Overnight Incubate overnight at 37°C Harvest->Incubate_Overnight Add_Psb Add serial dilutions of this compound to the cells and incubate Incubate_Overnight->Add_Psb Add_Agonist Add a fixed concentration (EC80) of a GPR55 agonist (e.g., LPI) Add_Psb->Add_Agonist Incubate_Assay Incubate for 90 minutes at 37°C Add_Agonist->Incubate_Assay Add_Substrate Add chemiluminescent substrate Incubate_Assay->Add_Substrate Incubate_Final Incubate for 60 minutes at room temp Add_Substrate->Incubate_Final Read_Plate Measure luminescence Incubate_Final->Read_Plate Calculate_IC50 Calculate IC50 value using non-linear regression Read_Plate->Calculate_IC50

Caption: GPR55 β-Arrestin Assay Workflow.

Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human GPR55 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx) in appropriate growth medium supplemented with selection antibiotics.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating:

    • On the day before the assay, harvest cells and resuspend in assay medium.

    • Seed the cells into a 384-well white, clear-bottom microplate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at a concentration that elicits an 80% maximal response (EC80).

  • Assay Procedure:

    • Add the diluted this compound solutions to the cell plate and incubate for 30 minutes at 37°C.

    • Add the GPR55 agonist (LPI) solution to all wells, except for the negative control wells.

    • Incubate the plate for 90 minutes at 37°C.

    • Allow the plate to equilibrate to room temperature.

    • Add the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

CB2 Partial Agonism: Radioligand Displacement Assay

This protocol determines the binding affinity (Ki) of this compound for the human CB2 receptor.

CB2_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes from CHO cells stably expressing human CB2 receptor Incubate Incubate membranes, radioligand, and This compound for 90 minutes at 30°C Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound and a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940) Compound_Prep->Incubate Filter Rapidly filter the incubation mixture through a glass fiber filter plate Incubate->Filter Wash Wash the filters with ice-cold binding buffer to remove unbound radioligand Filter->Wash Dry Dry the filter plate Wash->Dry Add_Scintillant Add scintillation cocktail to each well Dry->Add_Scintillant Count Measure radioactivity using a scintillation counter Add_Scintillant->Count Calculate_Ki Calculate Ki value using the Cheng-Prusoff equation Count->Calculate_Ki

Caption: CB2 Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP55,940), and varying concentrations of this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a saturating concentration of a known CB2 ligand.

    • Incubate the plate for 90 minutes at 30°C with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling: ERK1/2 Phosphorylation Assay

This assay measures the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of both GPR55 and CB2 signaling.

Methodology:

  • Cell Culture and Stimulation:

    • Seed cells expressing GPR55 or CB2 into a multi-well plate and culture until they reach the desired confluency.

    • Serum-starve the cells for a few hours before the experiment to reduce basal ERK1/2 phosphorylation.

    • To assess GPR55 antagonism, pre-incubate the cells with this compound for 30 minutes, followed by stimulation with a GPR55 agonist (e.g., LPI) for 5-10 minutes.

    • To assess CB2 partial agonism, stimulate the cells with varying concentrations of this compound for 5-10 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blotting or ELISA:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane (for Western blotting).

    • Alternatively, use a commercial ELISA kit for the detection of phosphorylated ERK1/2.

    • For Western blotting, probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the absorbance from the ELISA.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • For GPR55 antagonism, compare the p-ERK1/2 levels in the presence and absence of this compound.

    • For CB2 partial agonism, plot the normalized p-ERK1/2 signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

References

Application Notes and Protocols for the RET Inhibitor AST-487 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound Psb-SB-487 is primarily recognized as a GPR55 antagonist and a partial CB2 receptor agonist. In contrast, the compound AST-487 (also known as NVP-AST487) is a known inhibitor of the RET proto-oncogene. This document provides detailed application notes and protocols for AST-487 as a RET inhibitor, assuming a potential user query conflation.

Introduction

AST-487 is a potent, orally bioavailable small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions of the RET proto-oncogene are oncogenic drivers in various human cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas.[1] AST-487 effectively targets both wild-type and mutated forms of RET, leading to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of AST-487 in cell culture experiments to investigate RET-driven cancers.

Mechanism of Action

AST-487 functions as an ATP-competitive inhibitor of the RET kinase domain.[4] By binding to the ATP-binding pocket of RET, it blocks the autophosphorylation of the kinase and subsequent activation of downstream signaling cascades. The primary pathways inhibited by blocking RET signaling include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, both of which are fundamental for cell growth, proliferation, and survival.[5]

Quantitative Data Summary

The inhibitory activity of AST-487 has been quantified across various kinase assays and cell lines. The following table summarizes key IC50 values, representing the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Target/Cell LineAssay TypeIC50 ValueReference
Kinase Assays
RET KinaseBiochemical Assay880 nM
KDR (VEGFR2)Biochemical Assay170 nM
c-KitBiochemical Assay500 nM
Flt-3Biochemical Assay520 nM
c-AblBiochemical Assay20 nM
Cell-Based Assays
Bladder Cancer Cell LinesCell Viability1.3 - 2.5 µM
FLT3-ITD-Ba/F3 CellsCell Proliferation<5 nM
D835Y-Ba/F3 CellsCell Proliferation<5 nM

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of AST-487 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., bladder cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AST-487 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-4,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of AST-487 in complete medium. A typical starting concentration range could be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest AST-487 concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AST-487 or the vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of RET Pathway Inhibition

This protocol is designed to assess the effect of AST-487 on the phosphorylation status of RET and its downstream effectors.

Materials:

  • Cancer cell line with active RET signaling

  • Complete cell culture medium

  • AST-487

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AST-487 (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescence reagent and an imaging system.

  • Analysis: Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa RET RET Receptor GFRa->RET Binding & Dimerization RET->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST487 AST-487 AST487->RET Inhibition

Caption: Canonical RET Signaling Pathway and the inhibitory action of AST-487.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (RET-driven cancer cells) Treatment 3. Cell Treatment (Dose-response & time-course) Cell_Culture->Treatment AST487_Prep 2. AST-487 Preparation (Stock solution & dilutions) AST487_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Western_Blot 4b. Western Blot (Pathway Analysis) Treatment->Western_Blot IC50_Calc 5a. IC50 Calculation Viability_Assay->IC50_Calc WB_Analysis 5b. Phosphorylation Analysis Western_Blot->WB_Analysis

Caption: General experimental workflow for evaluating AST-487 in cell culture.

References

Application Notes and Protocols for Psb-SB-487: A GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-SB-487 is a potent antagonist of the G protein-coupled receptor 55 (GPR55), with additional partial agonist activity at the cannabinoid receptor 2 (CB2) and weak antagonist activity at the cannabinoid receptor 1 (CB1).[1] Its potential therapeutic applications are being explored in areas such as diabetes, Parkinson's disease, neuropathic pain, and cancer.[1] This document provides an overview of this compound and outlines general considerations and hypothetical protocols for its application in animal models, based on its mechanism of action and studies of other GPR55 modulators.

Disclaimer: As of the latest literature review, no specific in vivo studies detailing the dosage, administration, or pharmacokinetic profile of this compound in animal models have been published. The following protocols and data are extrapolated from in vitro findings and studies on similar GPR55 antagonists and should be adapted and validated empirically for in vivo use.

Compound Profile: this compound

This compound is a coumarin derivative that has been identified as a potent and selective antagonist for GPR55.[1] The table below summarizes its known in vitro binding affinities and functional activities.

Target ReceptorActivityAffinity (Ki) / Potency (IC50)Reference
GPR55AntagonistIC50 = 113 nM[2]
CB2Partial AgonistKi = 292 nM[1]
CB1Weak AntagonistKi = 1170 nM
GPR18Weak AntagonistIC50 = 12500 nM

GPR55 Signaling Pathway

The GPR55 receptor is activated by the endogenous ligand lysophosphatidylinositol (LPI). Upon activation, GPR55 couples to Gα13, leading to the activation of RhoA and subsequent downstream signaling cascades that influence cellular processes like proliferation, migration, and inflammation. As an antagonist, this compound is expected to block these LPI-induced effects.

GPR55_Signaling cluster_membrane Cell Membrane GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates LPI LPI (Agonist) LPI->GPR55 Activates Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 Blocks RhoA RhoA G_alpha_13->RhoA Activates Downstream Downstream Effectors RhoA->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response

Figure 1: Simplified GPR55 signaling pathway and the antagonistic action of this compound.

General Protocols for In Vivo Administration (Hypothetical)

Due to the absence of specific data for this compound, the following protocols are generalized based on common practices for administering small molecule antagonists in preclinical animal models. It is imperative for researchers to perform dose-range finding studies and pharmacokinetic analyses to determine the optimal dosing regimen for their specific animal model and disease indication.

Preparation of Dosing Solution

The formulation of this compound for in vivo administration will depend on the chosen route. A common starting point for lipophilic compounds is a vehicle solution such as:

  • For Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection: A mixture of DMSO, Tween 80 (or Cremophor EL), and saline. A typical ratio would be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.

  • For Oral (p.o.) gavage: Suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

Protocol:

  • Weigh the required amount of this compound.

  • Dissolve in the appropriate volume of DMSO first.

  • Add Tween 80 and vortex to mix thoroughly.

  • Add sterile saline or CMC solution dropwise while vortexing to prevent precipitation.

  • The final solution should be clear or a homogenous suspension. Prepare fresh daily.

Administration Routes and Suggested Starting Doses

The choice of administration route will depend on the experimental design and the target tissue.

Route of AdministrationSuggested Starting Dose Range (Hypothetical)FrequencyNotes
Intraperitoneal (i.p.)1 - 10 mg/kgOnce or twice dailyCommon for systemic administration in rodents.
Subcutaneous (s.c.)1 - 10 mg/kgOnce dailyMay provide a slower release profile compared to i.p.
Oral (p.o.)5 - 50 mg/kgOnce or twice dailyBioavailability needs to be determined. Higher doses may be required.
Intravenous (i.v.)0.5 - 5 mg/kgAs required by study designFor direct systemic administration and pharmacokinetic studies.

Note: These are highly speculative starting points. The actual effective dose may be significantly different and must be determined experimentally.

Experimental Workflow for Evaluating this compound in a Neuropathic Pain Model (Example)

This workflow illustrates a potential study design to assess the efficacy of this compound in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) acclimatization->baseline surgery CCI Surgery baseline->surgery randomization Randomization into Treatment Groups (Vehicle, this compound doses) surgery->randomization treatment Daily Drug Administration (e.g., i.p. for 14 days) randomization->treatment behavioral_testing Weekly Behavioral Testing treatment->behavioral_testing Concurrent euthanasia Euthanasia behavioral_testing->euthanasia tissue_collection Tissue Collection (Spinal Cord, DRG, Brain) euthanasia->tissue_collection analysis Molecular Analysis (e.g., Western Blot, qPCR for GPR55, inflammatory markers) tissue_collection->analysis

Figure 2: Example experimental workflow for in vivo efficacy testing of this compound.

Pharmacokinetic Studies

To establish a rational dosing regimen, pharmacokinetic (PK) studies are essential.

Typical PK Study Design:

  • Animals: Male and female mice or rats.

  • Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 1 mg/kg) to determine clearance, volume of distribution, and half-life.

    • Group 2: Oral (p.o.) or intraperitoneal (i.p.) administration (e.g., 10 mg/kg) to determine absorption rate and bioavailability.

  • Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Determine: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).

Future Directions and Recommendations

The exploration of this compound in animal models is a necessary step to validate its therapeutic potential. The following are key recommendations for researchers:

  • Dose-escalation studies: To determine the maximum tolerated dose (MTD) and identify potential toxicities.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To correlate drug exposure with the observed pharmacological effects.

  • Efficacy studies: In relevant animal models of diseases where GPR55 is implicated, such as neuropathic pain, inflammatory disorders, and cancer.

  • Off-target activity assessment: In vivo characterization of its effects related to CB1 and CB2 receptor modulation.

By systematically addressing these research questions, the scientific community can elucidate the in vivo profile of this compound and determine its viability as a clinical candidate.

References

Application Notes and Protocols for Psb-SB-487 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Psb-SB-487, a potent GPR55 antagonist, in mouse models. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in areas such as neuropathic pain and cancer.

Introduction to this compound

This compound is a coumarin derivative that acts as a selective antagonist for the G protein-coupled receptor 55 (GPR55).[1] GPR55 has emerged as a potential therapeutic target for a variety of pathological conditions, including diabetes, Parkinson's disease, neuropathic pain, and cancer. This compound exhibits an IC50 of 0.113 µM for GPR55.[2][3] While it shows good selectivity over the related GPR18 receptor, it also displays weaker antagonist activity at the CB1 receptor and partial agonist activity at the CB2 receptor.[1]

GPR55 Signaling Pathway

GPR55 activation initiates a signaling cascade primarily through Gα12/13 proteins. This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). The GPR55 pathway also involves the activation of Phospholipase C (PLC), which results in an increase in intracellular calcium levels.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Ga1213 Gα12/13 GPR55->Ga1213 Activates RhoA RhoA Ga1213->RhoA Activates PLC PLC Ga1213->PLC Activates ROCK ROCK RhoA->ROCK Activates Downstream Downstream Cellular Effects ROCK->Downstream Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Ca_increase->Downstream Ligand Ligand (e.g., LPI) Ligand->GPR55 Activates PsbSB487 This compound (Antagonist) PsbSB487->GPR55 Inhibits

Caption: GPR55 signaling cascade.

Quantitative Data for GPR55 Antagonist Administration in Mice

ParameterDetailsReference
Compound ML-193 (GPR55 Antagonist)[4]
Mouse Model Transient Middle Cerebral Artery Occlusion (tMCAO)
Administration Route Intraperitoneal (IP) Injection
Dosage 1 µg/kg body weight
Vehicle 0.001% DMSO in sterile PBS
Frequency Once daily, starting 6 hours post-tMCAO and repeated at 24 and 48 hours

Note: The dosage of 1 µg/kg for ML-193 is unusually low and should be carefully considered. It is advisable to perform dose-response studies to determine the optimal dosage for this compound in the specific mouse model being used.

Experimental Protocols

The following are detailed protocols for the preparation and administration of a GPR55 antagonist, which can be adapted for this compound.

Vehicle Preparation

Materials:

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

Procedure:

  • Prepare a stock solution of the GPR55 antagonist in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume.

  • On the day of injection, dilute the stock solution in sterile PBS to the final desired concentration. For example, to prepare a dosing solution with 0.001% DMSO, a 1:100,000 dilution of the DMSO stock solution in PBS is required.

  • Ensure the final solution is clear and free of precipitation. Gentle warming and vortexing may be necessary to fully dissolve the compound.

Intraperitoneal (IP) Injection Protocol

Materials:

  • Prepared dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol

Procedure:

  • Accurately weigh the mouse to determine the correct volume of the dosing solution to inject.

  • Gently restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.

  • Position the mouse with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.

  • Slowly inject the calculated volume of the dosing solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions following the injection.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Model Induce Neuropathic Pain (e.g., CCI model) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Model->Baseline Randomize Randomize Mice into Treatment Groups Baseline->Randomize Treatment_Group This compound Treatment (e.g., daily IP injection) Randomize->Treatment_Group Vehicle_Group Vehicle Control Treatment Randomize->Vehicle_Group Behavioral Post-treatment Behavioral Testing Treatment_Group->Behavioral Vehicle_Group->Behavioral Tissue Tissue Collection (e.g., spinal cord, DRG) Behavioral->Tissue Analysis Biochemical/Histological Analysis Tissue->Analysis

Caption: Workflow for a neuropathic pain study.

Considerations for In Vivo Studies

  • Solubility: this compound is reported to be soluble in DMSO. When preparing formulations for in vivo use, it is crucial to use a vehicle that ensures the compound remains in solution and is non-toxic to the animals. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a physiological buffer such as PBS or saline. The final concentration of the organic solvent should be kept to a minimum (typically <5-10%) to avoid toxicity.

  • Dose Selection: As there is no established in vivo dosage for this compound, it is recommended to conduct a dose-response study to identify a dose that is both efficacious and well-tolerated.

  • Pharmacokinetics: The pharmacokinetic profile of this compound in mice is not currently known. The dosing frequency should be determined based on the half-life of the compound, which may need to be established in preliminary studies.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate measures should be taken to minimize any pain or distress to the animals.

References

Application Notes: Preparation of Psb-SB-487 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psb-SB-487 is a synthetic compound that acts as a potent dual-function molecule; it is an antagonist of the G protein-coupled receptor 55 (GPR55) and an agonist of the cannabinoid receptor 2 (CB2).[1][2] With an IC50 value of 0.113 µM for GPR55 and a Ki value of 0.292 µM for the human CB2 receptor, it is a valuable tool for investigating the physiological roles of these receptors.[1] Due to its pharmacological profile, this compound is utilized in research concerning diabetes, Parkinson's disease, neuropathic pain, and cancer.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a coumarin derivative.[3] A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C26H32O4
Molecular Weight 408.54 g/mol
CAS Number 1399049-81-0
Appearance To be determined
Purity >98%

Solubility Data

The solubility of this compound in common solvent systems is crucial for the preparation of stock solutions. The following table summarizes known solubility data. It is recommended to use heat and/or sonication if precipitation or phase separation occurs during preparation.

Solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.12 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.12 mM)

Experimental Protocols

Protocol 1: Preparation of this compound in an Aqueous-Based Vehicle

This protocol is suitable for in vivo and in vitro studies where an aqueous-based vehicle is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Initial Dissolution in DMSO:

    • Weigh the desired amount of this compound powder.

    • Prepare a high-concentration primary stock solution in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be applied if necessary.

  • Preparation of the Final Vehicle (Example for 1 mL total volume):

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and uniform. The final concentration of this compound in this example is 2.5 mg/mL.

Protocol 2: Preparation of this compound in an Oil-Based Vehicle

This protocol is suitable for specific in vivo applications, such as subcutaneous or intraperitoneal injections, where a slower release may be desired.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Initial Dissolution in DMSO:

    • As in Protocol 1, prepare a primary stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Preparation of the Final Vehicle (Example for 1 mL total volume):

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • Add 900 µL of corn oil to the tube.

    • Vortex the mixture vigorously until a clear and uniform solution is achieved. Sonication or gentle warming may be necessary to aid dissolution and prevent phase separation. The final concentration of this compound in this example is 2.5 mg/mL.

Storage and Stability

Proper storage of this compound stock solutions is essential to prevent degradation and maintain activity.

  • Short-term storage (days to weeks): Store at 0 - 4°C.

  • Long-term storage (months): Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

    • At -20°C, the solution is stable for up to 1 month.

    • At -80°C, the solution is stable for up to 6 months.

  • Avoid repeated freeze-thaw cycles.

  • Protect from light.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound working solutions from a primary stock.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use powder Weigh this compound Powder dmso Dissolve in DMSO (Primary Stock) powder->dmso mix Mix Primary Stock with Vehicle dmso->mix vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) vehicle->mix working Final Working Solution mix->working store Aliquot and Store (-20°C or -80°C) working->store experiment In Vitro / In Vivo Experiment working->experiment

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This diagram illustrates the dual mechanism of action of this compound as a GPR55 antagonist and a CB2 receptor agonist.

G cluster_pathway This compound Mechanism of Action cluster_gpr55 GPR55 Pathway cluster_cb2 CB2 Pathway psb This compound gpr55 GPR55 Receptor psb->gpr55 Antagonist cb2 CB2 Receptor psb->cb2 Agonist ca_signal Inhibition of Calcium Mobilization gpr55->ca_signal Blocks Signal inflammation Anti-inflammatory Effects cb2->inflammation

Caption: Dual signaling pathways of this compound.

References

Application Notes and Protocols for In Vivo Pain Studies Using Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo application of Psb-SB-487, a selective antagonist of the G protein-coupled receptor 55 (GPR55), in preclinical pain research. Due to the limited availability of published in vivo pain studies specifically utilizing this compound, the following protocols and data are substantially based on studies with the structurally and functionally similar GPR55 antagonist, CID16020046. Researchers should consider these as a starting point and may need to perform dose-response studies to determine the optimal concentration and administration route for this compound.

Introduction to this compound and GPR55 in Pain

This compound is a coumarin derivative that acts as a potent antagonist for the orphan G protein-coupled receptor GPR55. GPR55 has emerged as a novel target in pain modulation, with evidence suggesting its involvement in both inflammatory and neuropathic pain states.[1][2] Activation of GPR55 is generally considered to be pronociceptive, meaning it enhances pain signaling.[1] Therefore, antagonism of GPR55 with compounds like this compound presents a promising therapeutic strategy for pain relief.

Mechanism of Action: GPR55 Signaling in Pain

GPR55 activation, typically by its endogenous ligand lysophosphatidylinositol (LPI), initiates a signaling cascade that contributes to neuronal excitability and pain facilitation. This pathway often involves the phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK).[1][3] By blocking this receptor, this compound is expected to inhibit these downstream signaling events, thereby reducing nociceptive transmission.

GPR55_Signaling_Pathway LPI LPI GPR55 GPR55 LPI->GPR55 G_protein Gq/13 GPR55->G_protein Psb_SB_487 This compound Psb_SB_487->GPR55 PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i / PKC IP3_DAG->Ca_PKC ERK pERK Ca_PKC->ERK Pain_Signal Pain Facilitation ERK->Pain_Signal

GPR55 Signaling Pathway in Pain Facilitation.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using the GPR55 antagonist CID16020046, which can serve as a reference for designing experiments with this compound.

Table 1: Efficacy of GPR55 Antagonist (CID16020046) in a Neuropathic Pain Model

ParameterDetails
Animal Model L5-L6 Spinal Nerve Ligated Rats
Pain Behavior Mechanical Allodynia (von Frey test)
Compound CID16020046
Administration Intrathecal (i.t.)
Dosage Range 1 - 300 µ g/rat
Effect Dose-dependent reduction in mechanical allodynia
Vehicle Not specified in the provided abstract

Table 2: Efficacy of GPR55 Antagonist (CID16020046) in an Inflammatory Pain Model

ParameterDetails
Animal Model Formalin-induced inflammatory pain in Sprague-Dawley rats
Pain Behavior Nociceptive behavior (flinching, licking)
Compound CID16020046
Administration Microinjection into the Anterior Cingulate Cortex (ACC)
Effect Significant reduction in second phase formalin-evoked nociceptive behavior
Molecular Outcome Reduction in ERK phosphorylation in the ACC

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the analgesic potential of this compound in vivo. These are based on established methodologies used for other GPR55 antagonists.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model induces mechanical allodynia, a key symptom of neuropathic pain.

Experimental Workflow:

SNL_Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Baseline_Testing Baseline Behavioral Testing (von Frey Test) Animal_Acclimation->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (L5/L6) Surgery Baseline_Testing->SNL_Surgery Recovery Post-operative Recovery (7-14 days) SNL_Surgery->Recovery Drug_Administration This compound Administration (e.g., Intrathecal) Recovery->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Testing (von Frey Test at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis Post_Drug_Testing->Data_Analysis

Workflow for the Spinal Nerve Ligation (SNL) Model.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are commonly used.

  • Baseline Testing: Acclimate the animals to the testing environment. Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.

  • SNL Surgery: Anesthetize the animals. Expose the L5 and L6 spinal nerves and tightly ligate them.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days to allow for the development of stable mechanical allodynia.

  • Drug Administration: Administer this compound via the desired route (e.g., intrathecally). A vehicle control group should be included.

  • Behavioral Testing: Measure the paw withdrawal threshold at various time points post-drug administration (e.g., 30, 60, 90, 120 minutes) to assess the anti-allodynic effect.

Inflammatory Pain Model: Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute and more persistent pain.

Experimental Workflow:

Formalin_Test_Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Drug_Pretreatment This compound Pre-treatment (e.g., Intra-ACC microinjection) Animal_Acclimation->Drug_Pretreatment Formalin_Injection Intraplantar Formalin Injection (e.g., 5% formalin) Drug_Pretreatment->Formalin_Injection Behavioral_Observation Behavioral Observation (Phase 1: 0-5 min; Phase 2: 15-60 min) Formalin_Injection->Behavioral_Observation Data_Analysis Data Analysis (Quantification of nociceptive behaviors) Behavioral_Observation->Data_Analysis Molecular_Analysis Optional: Molecular Analysis (e.g., pERK levels in ACC) Data_Analysis->Molecular_Analysis

Workflow for the Formalin-induced Inflammatory Pain Model.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats are suitable for this model.

  • Drug Administration: Administer this compound or vehicle via the intended route (e.g., subcutaneous, intraperitoneal, or direct microinjection into a brain region of interest like the anterior cingulate cortex) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately place the animal in an observation chamber. Record the amount of time spent flinching, licking, or biting the injected paw. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) representing acute nociception, and Phase 2 (15-60 minutes post-injection) reflecting inflammatory pain.

  • Data Analysis: Quantify the total time of nociceptive behaviors in each phase for both the this compound and vehicle-treated groups.

  • (Optional) Molecular Analysis: At the end of the behavioral observation, tissue from relevant regions (e.g., spinal cord, ACC) can be collected to analyze changes in molecular markers like phosphorylated ERK.

Conclusion

This compound, as a GPR55 antagonist, holds significant potential for the development of novel analgesics. The protocols and data presented here, primarily based on the well-characterized GPR55 antagonist CID16020046, provide a solid foundation for initiating in vivo pain studies with this compound. It is crucial for researchers to perform preliminary dose-finding studies and to select the most appropriate pain model and administration route based on their specific research questions.

References

Application Notes and Protocols: Utilizing Psb-SB-487 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] Emerging research has identified GPR55 as a potential therapeutic target in a range of disorders, including neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1] The receptor is implicated in modulating neuroinflammatory processes, a key component in the pathology of these conditions.[2][3][4] GPR55 is expressed in various brain cells, including neurons and microglia, and its expression levels have been shown to be altered in the progression of Alzheimer's disease. Antagonism of GPR55 may therefore represent a promising strategy to mitigate the detrimental effects of chronic neuroinflammation and potentially offer neuroprotection.

These application notes provide a comprehensive guide for the use of this compound in in vitro models of neuroinflammation relevant to neurodegenerative diseases. The protocols detailed below are designed to facilitate the investigation of the anti-neuroinflammatory and neuroprotective properties of this compound.

Mechanism of Action

This compound is a coumarin derivative that acts as a GPR55 antagonist. GPR55 signaling is linked to various downstream pathways, including the RhoA/ROCK, MAPK, and NF-κB pathways, which are pivotal in regulating inflammatory responses in microglia. By blocking the activation of GPR55, this compound is hypothesized to inhibit the production and release of pro-inflammatory mediators from activated microglia, thereby reducing neuroinflammation.

cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway TLR4->MAPK Activates GPR55 GPR55 GPR55->NFkB Modulates GPR55->MAPK Modulates Psb_SB_487 This compound Psb_SB_487->GPR55 Inhibits Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) NFkB->Pro_inflammatory Induces MAPK->Pro_inflammatory Induces Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Leads to

Caption: Proposed mechanism of this compound in microglia.

Data Presentation

The following tables summarize key quantitative data that can be generated from the experimental protocols described below.

Table 1: In Vitro Anti-Neuroinflammatory Activity of this compound

Parameter MeasuredCell ModelStimulantThis compound Concentration RangeExpected OutcomeAnalytical Method
Prostaglandin E2 (PGE2) ReleasePrimary Microglia / BV-2 CellsLPS (10 ng/mL)0.1 - 25 µMDose-dependent decreaseELISA
TNF-α ReleasePrimary Microglia / BV-2 CellsLPS (10 ng/mL)0.1 - 25 µMDose-dependent decreaseELISA
IL-6 ReleasePrimary Microglia / BV-2 CellsLPS (10 ng/mL)0.1 - 25 µMDose-dependent decreaseELISA
COX-2 Protein ExpressionPrimary Microglia / BV-2 CellsLPS (10 ng/mL)0.1 - 25 µMDose-dependent decreaseWestern Blot / qPCR
iNOS Protein ExpressionPrimary Microglia / BV-2 CellsLPS (10 ng/mL)0.1 - 25 µMDose-dependent decreaseWestern Blot / qPCR
NF-κB (p65) PhosphorylationPrimary Microglia / BV-2 CellsLPS (10 ng/mL)0.1 - 25 µMDose-dependent decreaseWestern Blot

Table 2: In Vitro Neuroprotection and Neuronal Function Assessment

Parameter MeasuredCell ModelToxin/StressorThis compound Concentration RangeExpected OutcomeAnalytical Method
Neuronal ViabilityPrimary Cortical Neurons / SH-SY5Y CellsAβ oligomers / MPP+0.1 - 10 µMIncreased viabilityMTT / LDH Assay
Neurite OutgrowthPrimary Hippocampal NeuronsAβ oligomers0.1 - 10 µMPreservation of neurite length and branchingImmunofluorescence Microscopy
Synaptic Protein Levels (e.g., PSD-95, Synaptophysin)Co-culture of Neurons and MicrogliaLPS + Aβ oligomers0.1 - 10 µMPreservation of protein levelsWestern Blot
Caspase-3 ActivitySH-SY5Y Cellsα-Synuclein pre-formed fibrils0.1 - 10 µMDecreased activityCaspase-3 Activity Assay

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model using Microglia

This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

cluster_0 Experimental Workflow start Plate Primary Microglia or BV-2 Cells pretreat Pre-treat with this compound (0.1 - 25 µM) for 1 hour start->pretreat stimulate Stimulate with LPS (10 ng/mL) for 24 hours pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for PGE2, TNF-α, IL-6 collect_supernatant->elisa western_blot Western Blot for COX-2, iNOS, p-NF-κB lyse_cells->western_blot qpcr qPCR for COX-2, iNOS mRNA lyse_cells->qpcr

Caption: Workflow for in vitro neuroinflammation assay.

Materials:

  • Primary rat microglia or BV-2 microglial cell line

  • DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for PGE2, TNF-α, and IL-6

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

  • Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers)

Procedure:

  • Cell Culture: Plate primary microglia or BV-2 cells in 24-well or 6-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh serum-free medium. Add this compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store at -80°C for ELISA analysis.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer for Western blot or RNA extraction for qPCR.

  • Analysis:

    • ELISA: Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze the protein expression levels of COX-2, iNOS, and phosphorylated NF-κB p65 in the cell lysates.

    • qPCR: Analyze the mRNA expression levels of COX-2 and iNOS.

Protocol 2: In Vitro Neuroprotection Assay

This protocol assesses the potential of this compound to protect neurons from toxic insults relevant to neurodegenerative diseases.

Materials:

  • Primary cortical or hippocampal neurons, or SH-SY5Y neuroblastoma cells

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • Neurotoxic agent (e.g., oligomeric amyloid-beta 1-42 for AD models, MPP+ or pre-formed α-synuclein fibrils for PD models)

  • MTT reagent or LDH cytotoxicity assay kit

  • Reagents for immunofluorescence (e.g., anti-MAP2 or anti-β-III-tubulin antibodies)

Procedure:

  • Neuronal Culture: Plate primary neurons or SH-SY5Y cells in 96-well or 24-well plates. For primary neurons, allow them to mature for at least 7 days in vitro.

  • Treatment:

    • Add the chosen neurotoxic agent to the culture medium.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control and a toxin-only control.

  • Incubation: Incubate for 24-48 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Add MTT reagent to the wells and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Assessment of Neuronal Morphology (optional):

    • For cells grown on coverslips, fix the cells with 4% paraformaldehyde.

    • Perform immunofluorescence staining for neuronal markers like MAP2 or β-III-tubulin to visualize neuronal morphology and neurite integrity.

    • Capture images using a fluorescence microscope and quantify neurite length and branching using appropriate software.

Application to Specific Neurodegenerative Disease Models

Alzheimer's Disease (AD) Models:

  • In Vitro: Utilize primary neurons or SH-SY5Y cells treated with oligomeric amyloid-beta (Aβ) to induce neurotoxicity. This compound can be co-administered to evaluate its protective effects on neuronal viability and synaptic protein expression. In co-cultures of microglia and neurons, the effect of this compound on Aβ-induced microglial activation and subsequent neuronal damage can be assessed.

  • In Vivo (Proposed): In transgenic mouse models of AD (e.g., 5XFAD, APP/PS1), this compound could be administered systemically. Endpoints for evaluation would include cognitive performance (e.g., Morris water maze), brain Aβ plaque load, and levels of neuroinflammatory markers. Preliminary studies on the blood-brain barrier permeability of this compound would be crucial.

Parkinson's Disease (PD) Models:

  • In Vitro: Use SH-SY5Y cells or primary dopaminergic neurons treated with toxins like MPP+ or 6-hydroxydopamine (6-OHDA) to model PD-related neurodegeneration. The ability of this compound to prevent cell death can be quantified. The effect of this compound on α-synuclein aggregation can be studied in models using pre-formed α-synuclein fibrils.

  • In Vivo (Proposed): In neurotoxin-based models of PD (e.g., MPTP-induced mouse model), the effect of this compound on dopaminergic neuron survival in the substantia nigra and on motor function (e.g., rotarod test) can be investigated.

Conclusion

This compound, as a GPR55 antagonist, presents a valuable tool for investigating the role of GPR55 in neurodegenerative diseases. The provided protocols offer a framework for characterizing its anti-neuroinflammatory and neuroprotective potential in relevant in vitro models. Further studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic promise of targeting GPR55 with this compound for the treatment of Alzheimer's, Parkinson's, and other neurodegenerative disorders.

References

Application Notes and Protocols for Psb-SB-487 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical evidence supporting the use of Psb-SB-487 in combination with other pharmacological agents, particularly in the context of cancer therapy. Detailed protocols for key experiments are included to facilitate the design and execution of further research.

This compound is a synthetic coumarin derivative that acts as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor 2 (CB2).[1] This dual activity makes it a compelling candidate for combination therapies, leveraging the pro-apoptotic and anti-proliferative effects of GPR55 antagonism in cancer cells while simultaneously harnessing the anti-inflammatory and analgesic properties of CB2 agonism to potentially mitigate chemotherapy-induced side effects.

Scientific Rationale for Combination Therapy

GPR55 Antagonism in Cancer:

GPR55 is increasingly recognized as a proto-oncogene, with its overexpression correlating with poor prognosis in several cancers. Activation of GPR55 signaling has been shown to promote cancer cell proliferation, migration, and invasion. Consequently, antagonizing GPR55 presents a promising strategy for cancer treatment. Preclinical studies have demonstrated that GPR55 antagonists can enhance the efficacy of conventional chemotherapeutic agents. For instance, the GPR55 antagonist cannabidiol (CBD) has been shown to significantly increase the survival of mice with pancreatic cancer when administered in combination with gemcitabine.[2] Another study revealed that a GPR55 inhibitor sensitized pancreatic cancer cells to both doxorubicin and gemcitabine.[3]

CB2 Receptor Agonism for Symptom Management and Potential Anti-Tumor Effects:

The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and pain. Activation of CB2 receptors has been shown to alleviate chemotherapy-induced neuropathic pain, a common and debilitating side effect of drugs like paclitaxel.[4][5] Importantly, this analgesic effect does not appear to interfere with the anti-cancer efficacy of the chemotherapy and, in some instances, may even contribute to it. Some studies suggest that CB2 agonists themselves possess anti-tumor properties, inhibiting the growth and metastasis of certain cancer cells.

The dual pharmacology of this compound as a GPR55 antagonist and CB2 agonist provides a unique opportunity to simultaneously target tumor growth and manage treatment-related side effects, potentially leading to synergistic therapeutic outcomes.

Preclinical Data Summary

While direct preclinical studies on this compound in combination with other agents are limited, a compelling body of evidence from studies using other GPR55 antagonists and CB2 agonists supports the rationale for its use in combination therapies.

CombinationCancer ModelKey Findings
GPR55 Antagonist (CBD) + Gemcitabine Pancreatic Cancer (in vivo)Mice treated with the combination of CBD and gemcitabine had a nearly three-fold longer survival time compared to mice treated with vehicle or gemcitabine alone.
GPR55 Inhibitor + Doxorubicin/Gemcitabine Pancreatic Cancer (in vitro)A GPR55 inhibitor suppressed tumor cell proliferation and enhanced the sensitivity of cancer cells to doxorubicin and gemcitabine.
CB2 Agonist (AM1710) + Paclitaxel Neuropathic Pain (in vivo)The CB2 agonist AM1710 reversed paclitaxel-induced mechanical and cold allodynia without inducing tolerance or CB1-dependent withdrawal effects.
CB2 Agonist (AM1241) + Paclitaxel Neuropathic Pain (in vivo)The CB2 agonist AM1241 produced a dose-related suppression of established paclitaxel-evoked mechanical allodynia.
CBD + Paclitaxel Breast Cancer (in vitro)The combination of CBD and paclitaxel produced additive to synergistic inhibition of breast cancer cell viability.

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound in combination therapy can be investigated through a series of in vitro and in vivo experiments. Below are diagrams illustrating the key signaling pathways and a general experimental workflow.

GPR55_Signaling_Pathway cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gq GPR55->Gq RhoA RhoA GPR55->RhoA Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 PLC PLC Gq->PLC MEK MEK PLC->MEK ROCK ROCK RhoA->ROCK ROCK->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration

Caption: GPR55 Signaling Pathway Inhibition by this compound.

CB2_Signaling_Pathway cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi CB2->Gi Psb_SB_487 This compound (Agonist) Psb_SB_487->CB2 AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inflammation ↓ Inflammation PKA->Inflammation Pain ↓ Pain Signaling PKA->Pain

Caption: CB2 Receptor Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Pancreatic, Breast) Treatment This compound +/- Chemotherapy (e.g., Gemcitabine, Doxorubicin) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Migration_Assay Cell Migration Assay (Wound Healing) Treatment->Migration_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for p-ERK) Treatment->Signaling_Assay Xenograft Tumor Xenograft Model (Nude Mice) Viability_Assay->Xenograft Inform In_Vivo_Treatment Systemic Administration of This compound +/- Chemotherapy Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Behavior) In_Vivo_Treatment->Toxicity_Assessment Pain_Assessment Neuropathic Pain Assessment (von Frey Test) In_Vivo_Treatment->Pain_Assessment

Caption: General Experimental Workflow for Evaluating this compound Combination Therapy.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of this compound, alone and in combination with a chemotherapeutic agent, on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Chemotherapeutic agent (e.g., gemcitabine, doxorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control group.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assessment (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates or culture inserts

  • Pipette tips (p200 or p1000)

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Western Blot for ERK Phosphorylation

Objective: To determine if this compound inhibits the GPR55-mediated activation of the ERK signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time. Include a positive control (e.g., a known GPR55 agonist) and a vehicle control.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with chemotherapy, in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Chemotherapeutic agent

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination of this compound and chemotherapy).

  • Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in combination with other pharmacological agents. The dual targeting of GPR55 and CB2 by this compound offers a promising and innovative approach for cancer therapy, with the potential to enhance anti-tumor efficacy while mitigating treatment-related side effects. Further preclinical studies are warranted to fully elucidate the synergistic potential of this compound in various cancer models.

References

Application Notes and Protocols for Psb-SB-487 in G protein-coupled receptor (GPCR) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a synthetic coumarin derivative that has emerged as a valuable pharmacological tool for studying the G protein-coupled receptor 55 (GPR55).[1][2] Initially identified as an orphan receptor, GPR55 has been implicated in a variety of physiological processes, making it a potential therapeutic target for conditions such as diabetes, neuropathic pain, and cancer.[2] this compound acts as a potent antagonist of GPR55, enabling researchers to investigate the receptor's signaling pathways and physiological functions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying GPCR signaling.

Chemical Properties and Selectivity

This compound is a coumarin derivative with the IUPAC name 7-(1,1-Dimethyloctyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one. While it is a potent GPR55 antagonist, it also exhibits some activity at other related receptors. It is crucial for researchers to be aware of these off-target effects when designing experiments and interpreting results.

Table 1: Pharmacological Profile of this compound

TargetActivityAffinity/PotencyReference
GPR55AntagonistIC₅₀ = 113 nM
CB₁ ReceptorWeak AntagonistKᵢ = 1170 nM
CB₂ ReceptorPartial AgonistKᵢ = 292 nM
GPR18Weak AntagonistIC₅₀ = 12500 nM

GPR55 Signaling Pathways

GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to the activation of downstream signaling cascades. As an antagonist, this compound blocks these pathways when stimulated by a GPR55 agonist, such as lysophosphatidylinositol (LPI).

GPR55_Signaling cluster_membrane Cell Membrane GPR55 GPR55 Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates LPI LPI (Agonist) LPI->GPR55 Activates Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 Inhibits PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3_DAG IP₃ & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC ERK ERK1/2 Ca_PKC->ERK ROCK->ERK Cellular_Response Cellular Response ERK->Cellular_Response

GPR55 signaling and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonist activity of this compound on GPR55 signaling. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gαq-mediated signaling.

Experimental Workflow:

Calcium_Assay_Workflow Start Seed GPR55-expressing cells in a 96-well plate Incubate1 Incubate cells overnight Start->Incubate1 Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate1->Load_Dye Incubate2 Incubate for 30-60 min at 37°C Load_Dye->Incubate2 Wash Wash cells to remove excess dye Incubate2->Wash Add_Psb Add varying concentrations of this compound Wash->Add_Psb Incubate3 Incubate for 15-30 min Add_Psb->Incubate3 Add_Agonist Add GPR55 agonist (e.g., LPI) Incubate3->Add_Agonist Measure Measure fluorescence intensity over time Add_Agonist->Measure Analyze Analyze data to determine IC₅₀ Measure->Analyze

Workflow for the intracellular calcium mobilization assay.

Materials:

  • GPR55-expressing cells (e.g., HEK293, CHO)

  • 96-well black, clear-bottom microplate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI)

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Seeding: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Measurement:

    • Prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established, add the agonist to all wells (except for negative controls) and continue to measure the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2, a downstream effector in the GPR55 signaling cascade.

Experimental Workflow:

ERK_Assay_Workflow Start Culture GPR55-expressing cells Serum_Starve Serum-starve cells overnight Start->Serum_Starve Pretreat Pre-treat with this compound for 30 min Serum_Starve->Pretreat Stimulate Stimulate with GPR55 agonist (e.g., LPI) for 5-10 min Pretreat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Probe_pERK Probe with anti-phospho-ERK1/2 antibody Block->Probe_pERK Probe_tERK Probe with anti-total-ERK1/2 antibody Probe_pERK->Probe_tERK Detect Detect with secondary antibody and visualize bands Probe_tERK->Detect Analyze Quantify band intensity and normalize pERK to tERK Detect->Analyze

Workflow for the ERK1/2 phosphorylation Western blot assay.

Materials:

  • GPR55-expressing cells

  • Cell culture plates (e.g., 6-well plates)

  • This compound

  • GPR55 agonist (e.g., LPI)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound (or vehicle) for 30 minutes.

    • Stimulate the cells with a GPR55 agonist (e.g., LPI at its EC₅₀ concentration) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

    • Plot the normalized data against the concentration of this compound to determine its inhibitory effect.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. As an antagonist, this compound will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Membranes prepared from cells expressing GPR55

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • This compound

  • GPR55 agonist (e.g., LPI)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation vials and fluid

  • Filter plates and vacuum manifold

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (10-20 µg of protein), GDP (e.g., 10 µM), and varying concentrations of this compound in assay buffer.

    • Include controls for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).

  • Incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Stimulation: Add the GPR55 agonist (e.g., LPI at its EC₅₀ or EC₈₀ concentration) and [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.

  • Termination: After a further incubation of 30-60 minutes at 30°C, terminate the reaction by rapid filtration through filter plates using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Calculate the percentage of agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of GPR55 in various physiological and pathological processes. The protocols provided herein offer a framework for characterizing its antagonist activity at GPR55. Careful experimental design, including appropriate controls and consideration of its off-target activities, is essential for obtaining robust and reliable data. These application notes and protocols should serve as a comprehensive guide for researchers utilizing this compound to advance our understanding of GPCR signaling.

References

Application Notes and Protocols for Calcium Mobilization Assays with Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a synthetic coumarin derivative that has been identified as a potent antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a novel cannabinoid receptor implicated in various physiological processes, including pain, inflammation, and cancer.[1] The activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a signaling cascade that results in the mobilization of intracellular calcium.[2][3] This application note provides a detailed protocol for utilizing this compound as a tool to study GPR55 signaling through calcium mobilization assays.

Mechanism of Action

GPR55 is coupled to Gq and G12 proteins. Upon agonist binding, these G proteins activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm.[3][4] This increase in intracellular calcium can be detected using fluorescent calcium indicators. This compound acts as an antagonist, blocking the binding of agonists like LPI to GPR55 and thereby inhibiting the downstream calcium release.

GPR55 Signaling Pathway

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR55 GPR55 Gq_G12 Gq / G12 GPR55->Gq_G12 Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq_G12->PLC Activates RhoA RhoA Gq_G12->RhoA Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Stores IP3R->ER_Ca Opens Channel ER_Ca->Ca_release Leads to LPI LPI (Agonist) LPI->GPR55 Activates Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 Inhibits

GPR55 signaling pathway leading to calcium mobilization.

Quantitative Data for this compound

The following table summarizes the reported pharmacological data for this compound. It is important to note that the primary literature available does not specify an IC50 value derived directly from a calcium mobilization assay. The compound has been shown to produce a concentration-dependent inhibition of the maximal response to the GPR55 agonist lysophosphatidylinositol.

ParameterValueReceptorAssay TypeReference
IC50113 nMGPR55Not SpecifiedN/A
Ki292 nMCB2Radioligand Binding
Ki1170 nMCB1Radioligand Binding

Experimental Protocol: Calcium Mobilization Assay

This protocol outlines the steps for a fluorescent-based calcium mobilization assay using a Fluo-4 AM dye to assess the antagonistic activity of this compound on GPR55.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human GPR55 (or other suitable host cells).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: Black, clear-bottom 96-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Pluronic F-127: To aid in Fluo-4 AM dispersion.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • GPR55 Agonist: Lysophosphatidylinositol (LPI).

  • GPR55 Antagonist: this compound.

  • Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reads at Ex/Em = 490/525 nm.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed GPR55-expressing cells in 96-well plates dye_loading 2. Load cells with Fluo-4 AM cell_seeding->dye_loading compound_prep 3. Prepare this compound (antagonist) and LPI (agonist) solutions dye_loading->compound_prep antagonist_add 4. Add this compound to cells and incubate compound_prep->antagonist_add baseline 5. Measure baseline fluorescence antagonist_add->baseline agonist_add 6. Inject LPI and immediately start kinetic read baseline->agonist_add data_acq 7. Record fluorescence change over time agonist_add->data_acq data_analysis 8. Analyze data to determine IC50 of this compound data_acq->data_analysis

Workflow for the calcium mobilization assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Culture GPR55-expressing HEK293 cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 40,000-80,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).

    • Aspirate the culture medium from the cell plate and wash once with 100 µL of Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer at 2-fold the final desired concentrations.

    • Prepare a solution of LPI in Assay Buffer at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Add 100 µL of the diluted this compound solutions (or vehicle control) to the respective wells.

    • Incubate the plate for 15-30 minutes at room temperature in the dark.

    • Set the plate reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the LPI solution into the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the control response (LPI alone).

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete hydrolysis of Fluo-4 AM.Ensure proper incubation time and temperature. Wash cells gently but thoroughly with Assay Buffer after dye loading.
Low Signal-to-Noise Ratio Low receptor expression; Inefficient dye loading; Compound autofluorescence.Optimize cell seeding density. Optimize Fluo-4 AM concentration and loading conditions. Run a compound-only control to check for autofluorescence.
Variable Results Uneven cell seeding; Inconsistent dye loading; Pipetting errors.Ensure a homogenous cell suspension before seeding. Be consistent with incubation times and washing steps. Use calibrated pipettes and automated liquid handlers where possible.
No Response to Agonist Low receptor expression; Inactive agonist; Cell death.Verify receptor expression. Prepare fresh agonist solutions. Check cell viability before and after the assay.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a novel small molecule compound identified as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor 2 (CB2). Both GPR55 and CB2 receptors have been implicated in various physiological and pathological processes, including cancer. Elevated GPR55 expression has been associated with the proliferation of several cancer cell types, suggesting that its antagonism could be a promising anti-cancer strategy.[1][2] Conversely, the role of the CB2 receptor in cancer is more complex, with reports indicating both pro- and anti-tumorigenic effects depending on the specific cancer type and agonist concentration.[3]

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of this compound on cancer cells. Detailed protocols for assessing apoptosis, cell cycle progression, and cell proliferation are outlined to enable researchers to effectively evaluate the therapeutic potential of this compound.

Signaling Pathways and Experimental Workflow

To visualize the theoretical mechanism of action of this compound and the general experimental procedure, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Antagonist CB2 CB2 This compound->CB2 Partial Agonist Proliferation Proliferation GPR55->Proliferation Promotes Apoptosis Apoptosis CB2->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CB2->CellCycleArrest Induces

Caption: Hypothetical Signaling Pathway of this compound.

cluster_assays Flow Cytometry Assays start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations and Timepoints) start->treatment harvest Harvest Cells treatment->harvest apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis cell_cycle Cell Cycle Assay (Propidium Iodide Staining) harvest->cell_cycle proliferation Proliferation Assay (CFSE Staining) harvest->proliferation acquisition Data Acquisition (Flow Cytometer) apoptosis->acquisition cell_cycle->acquisition proliferation->acquisition analysis Data Analysis acquisition->analysis results Results Interpretation analysis->results

References

Application Notes and Protocols: Western Blot Analysis of GPR55 and CB2 Expression Following Psb-SB-487 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) and cannabinoid receptor 2 (CB2) are key players in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Psb-SB-487 has been identified as a potent GPR55 antagonist and a partial agonist for the CB2 receptor.[1] Understanding how this compound affects the expression levels of its target receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for performing Western blot analysis to quantify the expression of GPR55 and CB2 in response to this compound treatment, along with methods for data analysis and visualization of relevant signaling pathways.

Data Presentation: Quantitative Analysis of GPR55 and CB2 Expression

The following tables present hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on GPR55 and CB2 protein expression in a relevant cell line (e.g., HEK293 cells overexpressing the receptors or a cancer cell line). The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control group.

Table 1: Effect of this compound on GPR55 Protein Expression

Treatment GroupConcentrationNormalized GPR55 Expression (Mean ± SEM)Fold Change vs. Vehicle
Vehicle Control-1.00 ± 0.081.0
This compound1 µM0.95 ± 0.070.95
This compound5 µM0.91 ± 0.090.91
This compound10 µM0.88 ± 0.060.88

Table 2: Effect of this compound on CB2 Protein Expression

Treatment GroupConcentrationNormalized CB2 Expression (Mean ± SEM)Fold Change vs. Vehicle
Vehicle Control-1.00 ± 0.111.0
This compound1 µM1.05 ± 0.091.05
This compound5 µM1.12 ± 0.131.12
This compound10 µM1.18 ± 0.101.18

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Utilize a cell line endogenously expressing GPR55 and CB2, or a cell line transfected to express these receptors (e.g., HEK293, CHO, or a relevant cancer cell line).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[2][3]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for GPR55 and CB2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Recommended primary antibodies (ensure to validate specificity):

      • Anti-GPR55 antibody

      • Anti-CB2 antibody

      • Anti-β-actin or anti-GAPDH antibody (for loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Data Analysis and Quantification
  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for GPR55, CB2, and the loading control in each lane.

  • Normalization: Normalize the band intensity of the target proteins (GPR55 and CB2) to the intensity of the loading control in the same lane.

  • Relative Quantification: Express the normalized protein expression as a fold change relative to the vehicle-treated control group.

Visualizations

Signaling Pathways

GPR55_Signaling_Pathway Psb_SB_487 This compound GPR55 GPR55 Psb_SB_487->GPR55 Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

Caption: GPR55 signaling pathway antagonism by this compound.

CB2_Signaling_Pathway Psb_SB_487 This compound CB2 CB2 Receptor Psb_SB_487->CB2 Gi_o Gi/o CB2->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-GPR55, Anti-CB2, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry & Data Analysis Detection->Analysis

References

Application Notes and Protocols for Measuring Inflammatory Markers Following Psb-SB-487 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a synthetic coumarin derivative that acts as a potent antagonist for the G protein-coupled receptor 55 (GPR55).[1] Emerging research suggests a pro-inflammatory role for GPR55, making its antagonists valuable tools for investigating inflammatory processes and potential therapeutics for inflammatory diseases.[2][3][4] Furthermore, this compound exhibits weak antagonist activity at the cannabinoid receptor 1 (CB1) and partial agonist activity at the cannabinoid receptor 2 (CB2), both of which are implicated in the modulation of inflammatory responses.[1] Coumarin derivatives, as a class, have been recognized for their anti-inflammatory and antioxidant properties.

These application notes provide a comprehensive guide for researchers to measure the anti-inflammatory effects of this compound by quantifying key inflammatory markers. Detailed protocols for both in vitro and in vivo experimental models are provided, along with hypothetical data presented in a structured format to illustrate the expected outcomes.

GPR55 Signaling and Inflammation

GPR55 activation is linked to pro-inflammatory signaling cascades. Antagonism of GPR55 by compounds like this compound is hypothesized to interfere with these pathways, leading to a reduction in the production of inflammatory mediators.

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psb_SB_487 This compound GPR55 GPR55 Receptor Psb_SB_487->GPR55 Inhibits G_protein Gq/G13 GPR55->G_protein Activates LPI LPI (Agonist) LPI->GPR55 Activates PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca_PKC->MAPK NF_kB_activation NF-κB Activation MAPK->NF_kB_activation NF_kB NF-κB NF_kB_activation->NF_kB Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines

Caption: GPR55 signaling pathway in inflammation.

Data Presentation: Efficacy of this compound

The following tables present hypothetical data illustrating the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-25.3 ± 4.115.8 ± 3.210.2 ± 2.5
LPS (1 µg/mL)-1245.6 ± 98.73560.2 ± 210.4850.4 ± 75.1
This compound + LPS1980.2 ± 85.32890.5 ± 180.9675.8 ± 60.3
This compound + LPS10550.8 ± 45.91540.7 ± 120.6380.1 ± 35.8
This compound + LPS50210.4 ± 25.1620.3 ± 55.2150.9 ± 18.4

Table 2: In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Endotoxemia

Treatment GroupDosage (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Saline Control-40.1 ± 5.565.7 ± 8.225.3 ± 4.9
LPS (1 mg/kg)-2580.4 ± 210.66890.1 ± 540.31540.7 ± 130.2
This compound + LPS51850.6 ± 150.84980.5 ± 410.71120.4 ± 98.5
This compound + LPS20970.2 ± 88.32650.9 ± 220.1590.6 ± 55.8
Dexamethasone (1 mg/kg) + LPS-650.9 ± 55.41820.3 ± 150.9410.2 ± 38.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Anti-inflammatory Assay

This protocol describes the measurement of inflammatory markers from lipopolysaccharide (LPS)-stimulated macrophage cell cultures treated with this compound.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) cell_plating Plate Cells in 24-well Plates cell_culture->cell_plating pretreatment Pre-treat with this compound (1 hour) cell_plating->pretreatment stimulation Stimulate with LPS (24 hours) pretreatment->stimulation supernatant_collection Collect Supernatants stimulation->supernatant_collection elisa Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis Logical_Relationship cluster_compound Test Compound cluster_models Experimental Models cluster_stimulus Inflammatory Stimulus cluster_readout Primary Readout cluster_method Measurement Method Psb_SB_487 This compound In_Vitro In Vitro (Macrophage Culture) Psb_SB_487->In_Vitro Administered to In_Vivo In Vivo (Murine Model) Psb_SB_487->In_Vivo Administered to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) In_Vitro->Cytokines Produces In_Vivo->Cytokines Produces LPS Lipopolysaccharide (LPS) LPS->In_Vitro Applied to LPS->In_Vivo Applied to ELISA ELISA Cytokines->ELISA Measured by

References

Troubleshooting & Optimization

Technical Support Center: Compound Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties with compound dissolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, "Compound X," is not dissolving in the recommended solvent. What are the common causes?

Poor dissolution of a compound can stem from several factors. These include, but are not limited to:

  • Incorrect Solvent Selection: The polarity and properties of the solvent may not be appropriate for "Compound X."

  • Compound Purity and Form: The presence of impurities or the specific polymorphic or salt form of the compound can significantly affect its solubility.

  • Temperature: The temperature of the solvent may be too low to achieve the desired concentration.

  • pH of the Solution: For ionizable compounds, the pH of the solvent system is critical for dissolution.

  • Insufficient Agitation or Time: The mixture may require more vigorous mixing or a longer duration to fully dissolve.

  • Supersaturation: Attempting to dissolve the compound above its solubility limit will result in undissolved material.

Q2: Can the age or storage conditions of "Compound X" affect its solubility?

Yes, the age and storage conditions can impact a compound's solubility. Over time, a compound may degrade, or its physical form could change (e.g., from amorphous to a more stable, less soluble crystalline form). Improper storage, such as exposure to humidity or light, can also lead to degradation or changes in physical properties that reduce solubility.

Q3: Is it possible that my "Compound X" has precipitated out of solution after initial dissolution?

Yes, precipitation after initial dissolution can occur. This may be due to a change in temperature, pH, or the addition of another component to the solution that reduces the solubility of "Compound X." It is also possible that a supersaturated solution was formed, which is inherently unstable and can lead to precipitation over time.

Troubleshooting Guide for "Compound X" Dissolution Issues

This guide provides a systematic approach to resolving common dissolution problems encountered with "Compound X."

Initial Assessment

Question: What should I check first if "Compound X" is not dissolving?

Answer: Start by verifying the following:

  • Compound Identity and Purity: Confirm that you are using the correct compound and check its certificate of analysis for purity information.

  • Solvent Quality: Ensure the solvent is of the appropriate grade and is not contaminated.

  • Concentration Calculation: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.

Systematic Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting dissolution issues.

G start Start: Compound X not dissolving verify Verify Compound, Solvent, and Concentration start->verify solubility_data Consult Solubility Data for Compound X verify->solubility_data common_solvents Test Common Solvents (e.g., DMSO, Ethanol, Water) solubility_data->common_solvents No data or still insoluble sonication Apply Gentle Sonication common_solvents->sonication Insoluble success Success: Compound Dissolved common_solvents->success Soluble warming Gentle Warming sonication->warming Still Insoluble sonication->success Soluble ph_adjustment Adjust pH (for ionizable compounds) warming->ph_adjustment Still Insoluble warming->success Soluble cosolvent Try a Co-solvent System ph_adjustment->cosolvent Still Insoluble ph_adjustment->success Soluble new_stock Prepare a Fresh Stock Solution cosolvent->new_stock Still Insoluble cosolvent->success Soluble contact_support Contact Technical Support new_stock->contact_support Still Insoluble new_stock->success Soluble

Troubleshooting workflow for compound dissolution.

Experimental Protocols

Protocol: Determining the Solubility of "Compound X"

This protocol outlines a general method for determining the solubility of "Compound X" in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of "Compound X" to a known volume of the test solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification of Dissolved Compound:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of "Compound X" in the diluted supernatant against a standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant to determine the solubility of "Compound X" in the test solvent at the specified temperature.

Data Presentation

Table 1: Hypothetical Solubility Data for "Compound X"
SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.4)25< 0.1
Ethanol255.2
DMSO25> 100
PEG4002515.8

Signaling Pathway Visualization

Proper dissolution is critical for accurately studying the effects of "Compound X" on cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_cell Cell Membrane receptor Receptor kinase_a Kinase A receptor->kinase_a Activates compound_x Compound X (Solubilized) compound_x->receptor kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Hypothetical signaling pathway for Compound X.

Technical Support Center: Improving Small Molecule Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with small molecule inhibitors in solution. While the initial query mentioned "Psb-SB-487," this specific identifier could not be definitively matched to a known chemical entity in public databases. The following information is based on best practices for handling and improving the stability of small molecule inhibitors in general.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor has precipitated out of my stock solution. What should I do?

Precipitation of a small molecule inhibitor from a stock solution, particularly when stored at low temperatures, is a common issue. Here are the recommended steps to address this:

  • Warm the Solution: Gently warm the vial in a water bath (not exceeding 40°C) and vortex or sonicate the solution to try and redissolve the precipitate.[1]

  • Visual Confirmation: Before use, visually inspect the solution to ensure all precipitate has dissolved. A quick check for crystals under a microscope can also be helpful.[1]

  • Prepare Fresh: If the precipitate does not fully redissolve, it is recommended to prepare a fresh stock solution. Do not use a solution that still contains a precipitate, as the concentration will be inaccurate.[2]

  • Aliquot: To prevent repeated freeze-thaw cycles which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[3][4]

Q2: How should I properly store my small molecule inhibitor, both in solid form and in solution?

Proper storage is critical for maintaining the stability and activity of your small molecule inhibitor.

  • Solid Form: As a powder, most small molecule inhibitors are stable for up to 3 years when stored at -20°C, or up to 2 years at 4°C. Always refer to the manufacturer's datasheet for specific recommendations. Keep the compound in a desiccated environment to protect it from moisture.

  • Stock Solutions: Once dissolved, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. For DMSO-based stock solutions, storage at -20°C is generally suitable for up to one month, while storage at -80°C can extend stability for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?

The tolerance of cell lines to Dimethyl Sulfoxide (DMSO) can vary. However, here are some general guidelines:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.

  • 0.1% - 0.5% DMSO: A commonly used range that is well-tolerated by many robust cell lines.

  • > 0.5% DMSO: Can be cytotoxic to some cells and may lead to off-target effects.

It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on your cells.

Q4: I am having difficulty dissolving my compound. What can I do?

If you are facing solubility challenges, consider the following:

  • Check the Solvent: Ensure the solvent has not been contaminated. For example, DMSO is hygroscopic and can absorb moisture, which may affect its solvating power.

  • Mechanical Assistance: Use vortexing or ultrasonication to aid dissolution. Some compounds may require extended sonication (e.g., up to an hour).

  • Gentle Heating: If the compound is heat-stable, gentle warming of the solution (no higher than 50°C) can help with dissolution. Always check the compound's datasheet for thermal stability information.

  • Alternative Solvents: If solubility in a single solvent is poor, a co-solvent system may be necessary.

Data Summary Tables

Table 1: General Storage Conditions for Small Molecule Inhibitors

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder)-20°CUp to 3 yearsKeep desiccated to prevent moisture absorption.
4°CUp to 2 yearsRefer to product-specific datasheet.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage.
Aqueous Working Solution2-8°CPrepare fresh dailyProne to degradation and precipitation.

Table 2: Common Solvents for Preparing Stock Solutions

SolventPrimary UsePropertiesConsiderations
DMSO (Dimethyl Sulfoxide)High-concentration stock solutions of hydrophobic compounds.Aprotic, polar solvent. Miscible with water.Can be cytotoxic at higher concentrations (>0.5%). Hygroscopic.
EthanolCo-solvent for compounds with moderate polarity.Polar protic solvent.Can have biological effects on cells.
PBS (Phosphate-Buffered Saline)Preparing aqueous working solutions from stock.Aqueous buffer, pH ~7.4.Limited solvating power for hydrophobic compounds.
ddH₂O (Distilled, Deionized Water)Stock solutions of highly water-soluble compounds.Not suitable for hydrophobic compounds.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to estimate the kinetic solubility of a small molecule inhibitor in an aqueous buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Create a Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations.

  • Incubate and Observe: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Assess Solubility: Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility under these conditions. For more quantitative results, nephelometry can be used to measure light scattering due to insoluble particles.

Protocol 2: Assessment of Chemical Stability in Solution

This protocol outlines a basic procedure to evaluate the chemical stability of a small molecule inhibitor in a specific solution over time.

  • Prepare Initial Sample (T=0): Prepare a solution of your inhibitor at the final working concentration in the desired buffer (e.g., cell culture medium). Immediately quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to precipitate proteins and halt degradation.

  • Incubate Samples: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Collect Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them as described in step 1.

  • Sample Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining.

  • Determine Degradation Rate: Plot the concentration of the inhibitor versus time to determine the degradation profile.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment solid_compound Solid Compound dissolution Dissolution in DMSO solid_compound->dissolution stock_solution 10 mM Stock Solution dissolution->stock_solution aliquoting Aliquoting stock_solution->aliquoting stored_aliquots Stored Aliquots (-80°C) aliquoting->stored_aliquots working_solution Prepare Working Solution stored_aliquots->working_solution cell_treatment Treat Cells working_solution->cell_treatment data_acquisition Data Acquisition cell_treatment->data_acquisition

Caption: A typical experimental workflow for handling small molecule inhibitors.

troubleshooting_pathway start Precipitation Observed in Solution? warm_sonicate Warm gently and sonicate start->warm_sonicate check_dissolved Is it fully dissolved? warm_sonicate->check_dissolved use_solution Proceed with experiment check_dissolved->use_solution Yes prepare_fresh Prepare fresh solution check_dissolved->prepare_fresh No consider_options Considerations for new solution prepare_fresh->consider_options lower_conc Lower concentration consider_options->lower_conc change_solvent Change solvent/co-solvent consider_options->change_solvent check_storage Review storage conditions consider_options->check_storage

Caption: A troubleshooting decision tree for solution precipitation issues.

References

Technical Support Center: Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Psb-SB-487.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the G protein-coupled receptor 55 (GPR55), where it acts as a potent antagonist.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound exhibits activity at other related receptors. It acts as a partial agonist at the cannabinoid receptor 2 (CB2) and a weak antagonist at the cannabinoid receptor 1 (CB1).[1] It also shows weak antagonistic properties at GPR18.

Q3: How selective is this compound for GPR55 over other cannabinoid receptors?

A3: this compound has good selectivity for GPR55 over GPR18. However, it has poorer selectivity over CB1 and CB2 receptors, with Ki values in the sub-micromolar and nanomolar range, respectively.

Q4: I am observing unexpected cellular effects in my experiment with this compound. What could be the cause?

A4: Unexpected effects could be due to the off-target activities of this compound on CB1 and CB2 receptors. Depending on your experimental system, activation of CB2 or inhibition of CB1 signaling could lead to unintended biological responses. It is recommended to perform control experiments using selective CB1 and CB2 ligands to dissect these effects.

Q5: Are there any known effects of this compound on kinase activity?

A5: Currently, there is no publicly available, comprehensive kinase screening data for this compound. Its off-target effects on kinases are not well-characterized in the available literature.

Quantitative Data Summary

The following tables summarize the known quantitative data for the activity of this compound at its primary and off-target receptors.

Table 1: Antagonistic Activity of this compound

TargetAssay TypeParameterValue (µM)Reference
GPR55β-arrestin recruitmentIC500.113[1]
CB1Radioligand bindingKi1.170
GPR18Not specifiedIC5012.5

Table 2: Agonistic Activity of this compound

TargetAssay TypeParameterValue (µM)Reference
CB2Radioligand bindingKi0.292[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the primary target and known off-targets of this compound, as well as a general workflow for identifying off-target effects.

GPR55_Signaling Psb_SB_487 This compound GPR55 GPR55 Psb_SB_487->GPR55 Antagonist Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release Actin_cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_cytoskeleton

Caption: GPR55 Signaling Pathway Antagonized by this compound.

CB_Receptor_Signaling cluster_cb1 CB1 Receptor cluster_cb2 CB2 Receptor Psb_SB_487_CB1 This compound CB1 CB1 Psb_SB_487_CB1->CB1 Weak Antagonist Gi_o_CB1 Gαi/o CB1->Gi_o_CB1 AC_CB1 Adenylyl Cyclase Gi_o_CB1->AC_CB1 Inhibition cAMP_CB1 ↓ cAMP AC_CB1->cAMP_CB1 Psb_SB_487_CB2 This compound CB2 CB2 Psb_SB_487_CB2->CB2 Partial Agonist Gi_o_CB2 Gαi/o CB2->Gi_o_CB2 AC_CB2 Adenylyl Cyclase Gi_o_CB2->AC_CB2 Inhibition cAMP_CB2 ↓ cAMP AC_CB2->cAMP_CB2

Caption: Off-target Signaling of this compound at CB1 and CB2 Receptors.

Off_Target_Workflow start Start: Unexpected Experimental Result hypothesis Hypothesize Off-Target Effect start->hypothesis lit_review Literature Review for Known Off-Targets hypothesis->lit_review screening Broad Off-Target Screening (e.g., Kinase Panel) hypothesis->screening binding_assay Radioligand Binding Assay on Suspected Off-Targets lit_review->binding_assay screening->binding_assay functional_assay Functional Assay (e.g., β-arrestin, cAMP) binding_assay->functional_assay confirmation Confirmation of Off-Target Activity functional_assay->confirmation confirmation->hypothesis No redesign Experiment Redesign with Controls for Off-Target confirmation->redesign Yes end End: Explained Result redesign->end

Caption: Experimental Workflow for Investigating Off-Target Effects.

Experimental Protocols

1. Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-CP55,940.

    • Unlabeled competitor: CP55,940 or another known high-affinity ligand.

    • This compound.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare a dilution series of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Total Binding wells: 50 µL binding buffer, 50 µL [³H]-CP55,940 (at a concentration near its Kd), and 150 µL of membrane suspension.

      • Non-specific Binding wells: 50 µL unlabeled competitor (e.g., 10 µM CP55,940), 50 µL [³H]-CP55,940, and 150 µL of membrane suspension.

      • Competition wells: 50 µL of each this compound dilution, 50 µL [³H]-CP55,940, and 150 µL of membrane suspension.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the glass fiber filters, pre-soaked in wash buffer.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

2. β-Arrestin Recruitment Assay (Tango Assay Principle)

This is a functional assay to measure receptor activation or antagonism by quantifying the recruitment of β-arrestin to the receptor.

  • Materials:

    • HTLA cells (HEK293 cells with a stable β-lactamase reporter gene).

    • Expression plasmid for the GPR55-TEV fusion protein (GPR55 C-terminus fused to a TEV protease cleavage site followed by a transcription factor).

    • Expression plasmid for a β-arrestin-TEV protease fusion protein.

    • Transfection reagent.

    • Cell culture medium and supplements.

    • This compound and a known GPR55 agonist (e.g., LPI).

    • 96-well white, clear-bottom plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Co-transfect HTLA cells with the GPR55-TEV and β-arrestin-TEV protease plasmids.

    • 24 hours post-transfection, seed the cells into 96-well plates.

    • 48 hours post-transfection, replace the medium with serum-free medium containing the GPR55 agonist and varying concentrations of this compound.

    • Incubate for 6-8 hours to allow for β-lactamase expression.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background signal in functional assays 1. Constitutive receptor activity. 2. Reagent contamination. 3. High cell density.1. Test for inverse agonists to reduce basal signaling. 2. Use fresh, high-quality reagents. 3. Optimize cell seeding density.
Low signal-to-noise ratio 1. Low receptor expression. 2. Suboptimal agonist concentration or incubation time. 3. Poor cell health.1. Verify receptor expression via Western blot or qPCR. 2. Perform agonist titration and time-course experiments. 3. Ensure proper cell culture conditions and check cell viability.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer.
Unexpected agonistic or antagonistic activity 1. Off-target effects of this compound. 2. Compound degradation.1. Test for activity at known off-targets (CB1, CB2). 2. Use freshly prepared solutions of this compound.

References

Psb-SB-487 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psb-SB-487. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a coumarin derivative that acts as a potent antagonist for the G protein-coupled receptor 55 (GPR55).[1][2][3] It also exhibits activity at other related receptors, functioning as a weak antagonist at the cannabinoid receptor 1 (CB1) and a partial agonist at the cannabinoid receptor 2 (CB2).[1][2]

Q2: What are the known binding affinities of this compound for its targets?

The receptor binding profile of this compound is summarized in the table below. This data is crucial for designing experiments and interpreting results, especially concerning off-target effects.

ReceptorActivityAffinity (Ki/IC50)
GPR55AntagonistIC50 = 113 nM
CB1Weak AntagonistKi = 1170 nM
CB2Partial AgonistKi = 292 nM
GPR18Weak AntagonistIC50 = 12500 nM

Q3: What are the potential therapeutic applications of this compound?

Given its interaction with GPR55 and cannabinoid receptors, this compound has potential research applications in several areas, including diabetes, Parkinson's disease, neuropathic pain, and cancer.

Q4: In which signaling pathways is this compound expected to be active?

This compound will primarily modulate signaling pathways associated with GPR55, CB1, and CB2 receptors. GPR55 activation is linked to intracellular calcium release and the activation of transcription factors such as NF-κB, NFAT, and CREB. CB1 and CB2 receptors are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of various intracellular signaling cascades.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my cell line.

  • Question: Why is there no discernible cellular response to this compound treatment?

  • Answer:

    • Receptor Expression: Verify that your cell line expresses GPR55, CB1, or CB2 receptors at sufficient levels. You can confirm this through techniques like qPCR, western blotting, or flow cytometry.

    • Compound Concentration: The effective concentration can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell type.

    • Assay Sensitivity: Ensure that your chosen assay is sensitive enough to detect the expected cellular response. For instance, if you are expecting an anti-proliferative effect, a long-term viability assay might be more appropriate than a short-term toxicity assay.

    • Ligand Competition: If you are using serum-containing media, endogenous ligands present in the serum might compete with this compound for receptor binding. Consider performing experiments in serum-free or low-serum conditions.

Issue 2: I am observing unexpected or off-target effects.

  • Question: My results suggest that this compound is acting on pathways other than the one I am investigating. What could be the reason?

  • Answer:

    • Receptor Cross-Talk: this compound is known to interact with CB1 and CB2 receptors, in addition to its primary target GPR55. These receptors can form heteromers and their signaling pathways can interact. Consider using selective antagonists for CB1 and CB2 to isolate the GPR55-mediated effects.

    • Concentration-Dependent Effects: At higher concentrations, the likelihood of off-target effects increases. Refer to the binding affinity table to ensure you are using a concentration that is selective for your target of interest.

    • Cell Line Specificity: The expression profile of receptors and signaling molecules can vary significantly between different cell lines, leading to different responses.

Issue 3: I am seeing significant cell death at concentrations where I expect to see a specific signaling effect.

  • Question: Is this compound known to be cytotoxic?

  • Answer:

    • Cytotoxicity Profile: There is currently no specific public data on the cytotoxicity of this compound in various cell lines. It is essential to determine the cytotoxic profile of the compound in your specific cell line.

    • Experimental Controls: To distinguish between a specific pharmacological effect and general cytotoxicity, include appropriate controls. For example, a cell line that does not express the target receptor can serve as a negative control.

    • Assay Choice: Some assays for cell signaling can be influenced by changes in cell viability. It is recommended to perform a cell viability assay, such as the MTT assay, in parallel with your functional assays to normalize your results to the number of viable cells.

Experimental Protocols

General Protocol for Assessing Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Visualizations

GPR55_Signaling_Pathway Psb_SB_487 This compound GPR55 GPR55 Psb_SB_487->GPR55 Antagonist G_alpha_13 Gα13 GPR55->G_alpha_13 Ca_Release Intracellular Ca2+ Release Transcription_Factors Transcription Factors (NF-κB, NFAT, CREB) RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers CB1_CB2_Signaling_Pathway Psb_SB_487 This compound CB1 CB1 Receptor Psb_SB_487->CB1 Antagonist CB2 CB2 Receptor Psb_SB_487->CB2 Partial Agonist Gi_o Gi/o CB1->Gi_o CB2->Gi_o Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Experimental_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with this compound (Dose-Response) Seed_Cells->Treat_Compound Incubate Incubate for Desired Time Treat_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Functional_Assay Perform Functional Assay (e.g., Signaling Readout) Incubate->Functional_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Viability_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Data_Analysis Data Analysis and Normalization Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Technical Support Center: Minimizing Degradation of Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The protocols and advice are based on general best practices for handling sensitive chemical compounds. Users should always consult their institution's safety guidelines and perform their own risk assessments before conducting any experiments.

Frequently Asked Questions (FAQs)

Q1: What is Psb-SB-487 and what are its general properties?

Unfortunately, there is no publicly available information for a compound designated as "this compound". This name may be an internal code, a misnomer, or refer to a compound not yet described in scientific literature. To obtain accurate information, please verify the correct chemical name, CAS number, or structure.

Q2: I am observing rapid degradation of my compound, which I believe is this compound. What are the common causes?

While specific degradation pathways for "this compound" are unknown due to a lack of data, common causes for the degradation of similar research compounds include:

  • Hydrolysis: Reaction with water molecules, often accelerated by acidic or basic conditions.

  • Oxidation: Degradation caused by reaction with oxygen, which can be catalyzed by light or trace metals.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Breakdown at elevated temperatures.

  • Enzymatic Degradation: If used in biological systems, enzymes may metabolize the compound.

Q3: How should I properly store my stock solutions of this compound?

Without specific data for "this compound," we recommend following general best practices for storing sensitive compounds:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Use anhydrous, high-purity solvents. Buffers should be freshly prepared and filtered.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential degradation of your research compound.

Observed Issue Potential Cause Recommended Action
Loss of activity or inconsistent results over time. Compound degradation in stock solution or during experiments.1. Prepare fresh stock solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Perform a stability study under your experimental conditions (see Experimental Protocols).
Precipitate forms in the solution. Poor solubility or compound degradation into insoluble products.1. Verify the solubility of the compound in your chosen solvent. 2. Consider using a different solvent or a co-solvent system. 3. Filter the solution to remove any precipitate before use.
Color change in the solution. Degradation, often due to oxidation or photodegradation.1. Protect the compound and solutions from light at all times. 2. Degas solvents and buffers to remove dissolved oxygen. 3. Consider adding an antioxidant if compatible with your experimental setup.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Solution

This protocol provides a framework to determine the stability of a compound under specific experimental conditions.

  • Solution Preparation: Prepare a solution of your compound at the desired concentration in the relevant experimental buffer or solvent.

  • Incubation: Aliquot the solution into multiple vials and incubate under different conditions (e.g., room temperature, 4°C, 37°C; light, dark).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples by a suitable analytical method such as HPLC or LC-MS to quantify the amount of remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for investigating compound degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock Solution setup_conditions Set Up Incubation Conditions (Temp, Light, etc.) prep_compound->setup_conditions prep_buffers Prepare Experimental Buffers prep_buffers->setup_conditions time_points Collect Samples at Time Points setup_conditions->time_points analytical_method Analyze by HPLC/LC-MS time_points->analytical_method data_analysis Analyze Degradation Rate analytical_method->data_analysis

Caption: Workflow for assessing compound stability.

Logical Troubleshooting Flow

This diagram provides a logical flow for troubleshooting inconsistent experimental results that may be due to compound degradation.

G start Inconsistent Experimental Results check_compound Is the compound stock solution fresh? start->check_compound fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock No check_storage Was the stock stored properly? (-20°C/-80°C, protected from light) check_compound->check_storage Yes end Re-run Experiment fresh_stock->end correct_storage Implement Proper Storage Protocols check_storage->correct_storage No check_conditions Are experimental conditions harsh? (pH, temp, light exposure) check_storage->check_conditions Yes correct_storage->end optimize_conditions Optimize Experimental Conditions check_conditions->optimize_conditions Yes check_conditions->end No optimize_conditions->end

Caption: Troubleshooting inconsistent results.

Technical Support Center: Troubleshooting Psb-SB-487 In Vivo Efficacy Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efficacy issues with Psb-SB-487 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic compound that acts as a potent antagonist for the G protein-coupled receptor 55 (GPR55) and a partial agonist for the cannabinoid receptor 2 (CB2).[1] It also exhibits weak antagonist activity at the cannabinoid receptor 1 (CB1).[1] Its dual action on GPR55 and CB2 makes it a valuable tool for investigating their roles in various physiological and pathological processes, including neuropathic pain, inflammation, and cancer.[1]

Q2: What are the potential therapeutic applications of this compound?

Research suggests that this compound has potential applications in the treatment of diabetes, Parkinson's disease, neuropathic pain, and cancer.[1] These potential applications are based on the roles of GPR55 and CB2 receptors in these conditions.

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Stock solutions should be stored at -80°C.

Q4: What are the recommended solvents and formulation strategies for in vivo administration of this compound?

Due to its likely lipophilic nature, typical for such small molecules, this compound may have poor aqueous solubility. A common formulation strategy for in vivo use involves a vehicle mixture such as DMSO, Tween-80, and saline, or corn oil. It is crucial to perform solubility tests to determine the optimal vehicle for your specific experimental conditions and administration route.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo efficacy studies with this compound.

Issue 1: Lack of Expected Therapeutic Efficacy

Possible Cause 1: Suboptimal Drug Formulation and Administration

  • Question: Is the compound properly dissolved and stable in the vehicle?

    • Troubleshooting Steps:

      • Verify Solubility: Confirm the solubility of this compound in your chosen vehicle at the desired concentration. Visually inspect for any precipitation before and after administration.

      • Optimize Vehicle: If solubility is an issue, consider alternative vehicle compositions. Common options include:

        • 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

        • 10% DMSO, 90% corn oil

      • Fresh Preparations: Prepare the formulation fresh before each administration to avoid degradation.

      • Route of Administration: Ensure the chosen route of administration (e.g., intravenous, intraperitoneal, oral) is appropriate for the compound and the animal model to achieve desired systemic exposure.

  • Question: Is the dosing regimen (dose and frequency) adequate?

    • Troubleshooting Steps:

      • Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal therapeutic dose.

      • Pharmacokinetic (PK) Analysis: If possible, perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing frequency to maintain therapeutic concentrations.

      • Literature Review: Consult literature for typical dose ranges for GPR55 antagonists and CB2 agonists with similar potency in your specific animal model.

Possible Cause 2: Issues with the Animal Model

  • Question: Is the animal model appropriate and validated for the disease under investigation?

    • Troubleshooting Steps:

      • Model Validation: Ensure the animal model reliably recapitulates the key aspects of the human disease you are studying.

      • Disease Progression: Confirm that the timing of drug administration aligns with the appropriate stage of disease progression in your model.

      • Animal Strain: Be aware that different animal strains can exhibit varying responses to both the disease induction and the therapeutic agent.

Issue 2: Inconsistent or Variable Results

Possible Cause 1: Inconsistent Formulation or Administration

  • Question: Is the preparation and administration of this compound consistent across all animals and experiments?

    • Troubleshooting Steps:

      • Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for formulation preparation and administration.

      • Accurate Dosing: Ensure accurate calculation and administration of the dose for each animal based on its body weight.

      • Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing.

Possible Cause 2: Biological Variability

  • Question: Is the observed variability within the expected range for this animal model?

    • Troubleshooting Steps:

      • Sufficient Sample Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power.

      • Randomization: Properly randomize animals into control and treatment groups.

      • Control Groups: Include appropriate control groups (vehicle control, positive control if available) to help interpret the results.

Experimental Protocols (Illustrative Examples)

Note: The following protocols are illustrative examples and should be optimized for your specific experimental needs.

Protocol 1: Evaluation of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
  • Animal Model: Induce chronic constriction injury (CCI) in adult male Sprague-Dawley rats.

  • Drug Preparation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a final concentration of 1 mg/mL.

  • Dosing Regimen: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily, starting on day 7 post-CCI surgery for 14 consecutive days.

  • Efficacy Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and on days 7, 14, and 21 post-CCI.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source at the same time points.

  • Data Analysis: Analyze data using a two-way ANOVA with post-hoc tests to compare between groups.

Protocol 2: Evaluation of this compound in a Mouse Xenograft Model of Pancreatic Cancer
  • Cell Line and Xenograft Establishment: Subcutaneously implant 1 x 10^6 PANC-1 human pancreatic cancer cells into the flank of athymic nude mice.

  • Drug Preparation: Formulate this compound in 10% DMSO and 90% corn oil to a concentration of 2 mg/mL.

  • Dosing Regimen: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound at 10 mg/kg or vehicle via oral gavage daily for 21 days.

  • Efficacy Assessment:

    • Tumor Growth: Measure tumor volume with calipers every 3 days.

    • Body Weight: Monitor animal body weight every 3 days as an indicator of toxicity.

  • Data Analysis: Compare tumor growth curves between the treatment and control groups using a mixed-model analysis.

Data Presentation (Illustrative Examples)

Table 1: Effect of this compound on Mechanical Allodynia in a Rat CCI Model (Illustrative Data)

Treatment GroupBaseline Paw Withdrawal Threshold (g)Day 7 Post-CCI (g)Day 14 Post-CCI (g)Day 21 Post-CCI (g)
Sham + Vehicle14.5 ± 1.214.2 ± 1.514.8 ± 1.314.6 ± 1.1
CCI + Vehicle15.1 ± 1.43.2 ± 0.82.8 ± 0.62.5 ± 0.7
CCI + this compound (5 mg/kg)14.8 ± 1.33.5 ± 0.98.7 ± 1.110.2 ± 1.3

Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle group.

Table 2: Effect of this compound on Tumor Growth in a PANC-1 Xenograft Model (Illustrative Data)

Treatment GroupDay 0 Tumor Volume (mm³)Day 10 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control125.4 ± 15.2450.8 ± 55.61250.2 ± 150.7-
This compound (10 mg/kg)122.8 ± 14.9310.5 ± 40.1750.6 ± 98.440.0%

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control group.

Visualizations

Signaling Pathways and Troubleshooting Workflow

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR55 GPR55 This compound->GPR55 Antagonist Gq Gq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC Phospholipase C Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Activation RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release Transcription_Factors NFAT, CREB, NF-κB Activation Ca_release->Transcription_Factors

Caption: GPR55 Signaling Pathway Antagonized by this compound.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CB2 CB2 Receptor This compound->CB2 Partial Agonist Gi_o Gαi/o CB2->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway (e.g., ERK) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Immune_Modulation Immune Modulation cAMP->Immune_Modulation MAPK->Immune_Modulation

Caption: CB2 Receptor Signaling Pathway Partially Activated by this compound.

Troubleshooting_Workflow Start Efficacy Issue Observed Formulation Check Formulation and Solubility Start->Formulation Dosing Review Dosing Regimen (Dose & Frequency) Formulation->Dosing Formulation OK Optimize_Formulation Optimize Vehicle & Preparation Formulation->Optimize_Formulation Issue Found Animal_Model Assess Animal Model Validity Dosing->Animal_Model Dosing OK Dose_Response Conduct Dose-Response & PK Studies Dosing->Dose_Response Issue Found Variability Analyze Data Variability Animal_Model->Variability Model OK Validate_Model Validate Model & Timing of Treatment Animal_Model->Validate_Model Issue Found Increase_N Increase Sample Size & Refine Protocol Variability->Increase_N High Variability Resolved Issue Resolved Variability->Resolved Variability OK Optimize_Formulation->Resolved Dose_Response->Resolved Validate_Model->Resolved Increase_N->Resolved

References

Technical Support Center: Overcoming Poor Bioavailability of Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Psb-SB-487" is not publicly available. This guide provides troubleshooting strategies and frequently asked questions based on established scientific principles for overcoming poor bioavailability of poorly water-soluble compounds, a common challenge in drug development.[1][2][3] this compound is used as a placeholder for a compound exhibiting these characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor bioavailability of a compound like this compound?

A1: The poor oral bioavailability of a drug candidate is often a result of several factors. The most common reasons include:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5] For a drug to be absorbed, it generally needs to be in a dissolved state at the site of absorption.

  • Poor Permeability: The compound may not be able to efficiently pass through the intestinal membrane into the bloodstream.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation, thereby reducing the amount of active drug.

  • Efflux Transporters: The compound may be actively transported out of the intestinal cells by efflux pumps like P-glycoprotein (P-gp), limiting its net absorption.

Q2: What are the initial steps I should take to improve the bioavailability of this compound?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key initial steps include:

  • Solubility and Permeability Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. Assess its permeability using in vitro models like Caco-2 cells.

  • Particle Size Reduction: If solubility is a limiting factor, reducing the particle size through techniques like micronization can increase the surface area for dissolution.

  • Formulation Strategies: Explore simple formulation adjustments such as using co-solvents, surfactants, or pH modifiers in the dosing vehicle.

Q3: What are some of the advanced formulation strategies that can be employed if initial steps are insufficient?

A3: For compounds with significant bioavailability challenges, several advanced formulation strategies can be explored:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, enhance its solubility, and potentially improve its uptake by intestinal cells.

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.

  • Prodrug Strategies: A prodrug is an inactive derivative of the parent drug that is converted into the active form in the body. This approach can be used to improve solubility, permeability, or bypass first-pass metabolism.

Troubleshooting Guide

Issue 1: this compound precipitates out of the dosing vehicle before or during administration.

  • Q: I've prepared a solution of this compound in a co-solvent system, but it "crashes out" over time. What can I do?

    • A: This indicates that the compound has low solubility or is unstable in your chosen vehicle. You can try to:

      • Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400), but remain mindful of potential toxicity in your animal model.

      • Add a surfactant (e.g., Tween 80, Cremophor EL) to improve and maintain solubility.

      • Adjust the pH of the vehicle if the compound's solubility is pH-dependent.

      • If precipitation is rapid, prepare the formulation immediately before dosing.

Issue 2: The suspension of this compound is not uniform, and the compound settles quickly.

  • Q: How can I improve the uniformity of my suspension?

    • A: To ensure consistent dosing, a uniform suspension is critical. Consider the following:

      • Reduce the particle size of this compound using a mortar and pestle or a milling instrument.

      • Incorporate a suspending agent, such as 0.5% w/v methylcellulose, into your vehicle.

      • Ensure proper wetting of the drug particles by first creating a smooth, uniform paste with a small amount of the vehicle before gradually adding the rest.

      • Continuously stir the suspension before and during dose administration to maintain homogeneity.

Issue 3: In vivo pharmacokinetic data shows high variability between subjects.

  • Q: What could be causing the high variability in my animal studies?

    • A: High variability can stem from both formulation and physiological factors.

      • Formulation: Inconsistent dosing due to a non-homogenous formulation is a common cause. Ensure your preparation method is robust and reproducible.

      • Physiology: Factors such as food effects, differences in gastrointestinal transit time, and inter-animal differences in metabolism can contribute to variability. Consider standardizing feeding times and using a larger number of animals to improve statistical power.

Data on Bioavailability Enhancement Strategies

StrategyExample Excipients/ComponentsObserved Effect on BioavailabilityReference
P-gp Inhibition Labrasol, Imwitor 742, Acconon E, Softigen 767, Cremophor EL, Solutol HS 15, TPGS, Polysorbate 80Can modify the pharmacokinetic profile of P-gp substrates, potentially leading to an early peak of absorption.
Lipid-Based Formulations Oils, surfactants, and co-solventsCan significantly enhance the oral bioavailability of lipophilic drugs by improving solubility and absorption.
Nanoparticle Encapsulation Polymeric nanoparticles (e.g., PLGA), lipid-based nanoparticlesCan protect the drug from degradation, enhance solubility, and improve permeability across biological membranes.
Prodrug Approach Fatty acid promoietiesCan significantly improve CNS exposure for certain drugs.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for preparing a SEDDS to enhance the oral bioavailability of a lipophilic compound like this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Method:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the accurately weighed amount of this compound to the mixture.

    • Vortex the mixture until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed.

  • Characterization:

    • Emulsification Study: Add the pre-concentrate to water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting nanoemulsion using a particle size analyzer.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing an amorphous solid dispersion to improve the dissolution rate of a poorly soluble compound.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Method:

  • Selection of Polymer and Solvent: Choose a polymer and a common solvent in which both this compound and the polymer are soluble.

  • Dissolution:

    • Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

    • Ensure complete dissolution by stirring or sonication.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying:

    • Once the solvent is evaporated, a thin film or solid mass will be formed.

    • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Solid-State Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.

Visualizations

Poor_Bioavailability_Factors cluster_drug Drug Properties cluster_physiological Physiological Barriers Low Aqueous Solubility Low Aqueous Solubility Poor Bioavailability Poor Bioavailability Low Aqueous Solubility->Poor Bioavailability Insufficient dissolution Poor Permeability Poor Permeability Poor Permeability->Poor Bioavailability Limited membrane transport First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Poor Bioavailability Pre-systemic drug loss Efflux by Transporters (e.g., P-gp) Efflux by Transporters (e.g., P-gp) Efflux by Transporters (e.g., P-gp)->Poor Bioavailability Reduced net absorption

Caption: Factors contributing to poor oral bioavailability.

Bioavailability_Enhancement_Workflow Start Start: Poorly Bioavailable Compound Char Physicochemical Characterization (Solubility, Permeability) Start->Char IsSol Solubility Limited? Char->IsSol IsPerm Permeability Limited? IsSol->IsPerm No Form Formulation Strategies: - Particle Size Reduction - Co-solvents/Surfactants - Solid Dispersions - Lipid-Based Systems - Nanoparticles IsSol->Form Yes Prodrug Prodrug Approach IsPerm->Prodrug Yes Pgp P-gp Inhibitors IsPerm->Pgp Yes End Improved Bioavailability IsPerm->End No Form->End Prodrug->End Pgp->End

Caption: Workflow for selecting a bioavailability enhancement strategy.

Lipid_Delivery_System cluster_sedds Self-Emulsifying Drug Delivery System (SEDDS) cluster_gi Gastrointestinal Tract SEDDS_Preconcentrate SEDDS Pre-concentrate (Oral Dosage Form) This compound (Drug) Oil Surfactant Co-surfactant GI_Fluid Aqueous GI Fluid SEDDS_Preconcentrate->GI_Fluid Dispersion Nanoemulsion Nanoemulsion Droplets Oil Core (Drug dissolved) Surfactant/Co-surfactant Shell GI_Fluid->Nanoemulsion Spontaneous Emulsification Absorption Enhanced Absorption Nanoemulsion->Absorption

Caption: Schematic of a lipid-based drug delivery system (SEDDS).

References

Psb-SB-487 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psb-SB-487, a potent GPR55 antagonist. The primary focus is to address potential interference with common assay reagents and provide guidance to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a coumarin derivative that acts as a potent antagonist for the G protein-coupled receptor 55 (GPR55). It also exhibits partial agonism at the CB2 receptor and weak antagonism at the CB1 receptor. [1]Its activity at GPR55 makes it a valuable tool for studying the physiological roles of this receptor in conditions such as diabetes, Parkinson's disease, neuropathic pain, and cancer. [1] Q2: I am observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?

This compound is a coumarin derivative. Coumarin-based compounds are known to be inherently fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescence as a readout, potentially leading to false-positive or false-negative results. The interference can manifest as high background, signal quenching, or a direct contribution to the measured signal.

Q3: How can I mitigate the interference of this compound in my fluorescence-based assays?

Several strategies can be employed to minimize the impact of this compound's intrinsic fluorescence:

  • Spectral Analysis: If possible, determine the excitation and emission spectra of this compound under your experimental conditions. This will help you choose assay fluorophores with spectral properties that do not overlap with those of the compound.

  • Filter Optimization: Use narrow-bandpass filters for your fluorophore's specific excitation and emission wavelengths to minimize the detection of this compound's fluorescence.

  • Compound-Only Controls: Always include control wells containing only this compound at the concentrations used in your experiment to quantify its contribution to the background fluorescence.

  • Counter-Screen: Perform a counter-screen in the absence of the primary assay components to specifically measure the fluorescence of this compound.

Q4: Can this compound interfere with luciferase-based reporter assays?

Yes, there is a potential for interference. The light emitted from luciferase assays can be absorbed by colored or fluorescent compounds, a phenomenon known as quenching. As a coumarin derivative, this compound may absorb light at the emission wavelength of the luciferase, leading to an underestimation of the true signal. It is recommended to perform a control experiment where this compound is added to a known amount of luciferase and its substrate to assess any quenching effects.

Q5: Is it possible for this compound to interfere with colorimetric assays, such as the MTT assay?

Interference with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is possible. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. A compound could interfere by:

  • Directly reducing MTT: This would lead to a false-positive signal, suggesting higher cell viability.

  • Interfering with formazan crystal solubilization: This could lead to an underestimation of the signal.

  • Altering mitochondrial function: As a biologically active molecule, this compound could potentially modulate mitochondrial activity, which would indirectly affect the MTT assay readout.

It is advisable to confirm any findings from an MTT assay with an alternative viability assay that has a different mechanism, such as a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

Troubleshooting Guides

Issue 1: High Background Fluorescence in a Cell-Based Assay

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells with all assay components except the cells, and add this compound at the highest concentration used in your experiment. Measure the fluorescence to determine the compound's direct contribution to the signal.

  • Optimize Plate Reader Settings:

    • Wavelength Selection: If you know the approximate excitation and emission maxima of this compound, select assay fluorophores with distinct spectral properties. 7-hydroxycoumarin derivatives, which are structurally similar, often have excitation peaks around 350 nm and emission peaks around 450 nm.

    • Bandwidth Adjustment: Use the narrowest bandwidth filters possible for your assay fluorophore to exclude background fluorescence from this compound.

  • Subtract Background: Subtract the average fluorescence intensity of the compound-only control wells from your experimental wells.

Issue 2: Reduced Signal in a Luciferase Reporter Assay

Possible Cause: Light absorption (quenching) by this compound.

Troubleshooting Steps:

  • Perform a Quenching Control Assay:

    • Prepare a cell-free system with a fixed, known amount of purified luciferase enzyme and its substrate.

    • Measure the luminescence in the absence and presence of various concentrations of this compound.

    • A decrease in luminescence in the presence of the compound indicates quenching.

  • Data Correction: If quenching is observed, you may be able to generate a correction factor based on the concentration of this compound. However, it is preferable to switch to an alternative reporter system if the quenching is significant.

Issue 3: Inconsistent Results in MTT Viability Assays

Possible Cause: Direct interference with the MTT reagent or alteration of cellular metabolism.

Troubleshooting Steps:

  • Cell-Free MTT Reduction Assay:

    • Incubate this compound with MTT in the absence of cells, along with a reducing agent like ascorbic acid.

    • If the solution turns purple, the compound is directly reducing the MTT.

  • Alternative Viability Assay: Use a non-enzymatic viability assay to confirm your results.

    • Trypan Blue Exclusion: A simple method to count viable cells based on membrane integrity.

    • ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells. This is a luminescence-based assay, so be mindful of potential quenching by this compound.

Data Presentation

Table 1: Potential Interferences of this compound in Common Assays

Assay TypePotential Interference MechanismRecommended Control/Action
Fluorescence-Based Assays Intrinsic fluorescence of the coumarin scaffold.Run compound-only controls; Optimize excitation/emission filters; Perform a counter-screen.
Luciferase Reporter Assays Absorption of emitted light (quenching).Perform a cell-free quenching assay; Use an alternative reporter.
MTT and other Tetrazolium-Based Viability Assays Direct reduction of the tetrazolium salt; Alteration of mitochondrial function.Perform a cell-free reduction assay; Confirm with an orthogonal viability assay (e.g., Trypan Blue).

Experimental Protocols

Protocol: Fluorescence Interference Counter-Assay

This protocol is designed to determine the intrinsic fluorescence of a test compound at the wavelengths used for a primary fluorescence-based assay.

Materials:

  • Test compound (this compound)

  • Assay buffer (same as used in the primary assay)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound: Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay. Also, include a buffer-only control.

  • Plate the samples: Add a fixed volume (e.g., 100 µL) of each dilution and the buffer control to triplicate wells of the microplate.

  • Incubate: Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Measure fluorescence: Set the microplate reader to the same excitation and emission wavelengths and gain settings used for your primary assay fluorophore.

  • Data Analysis:

    • Calculate the average fluorescence intensity for each concentration of this compound.

    • Subtract the average fluorescence of the buffer-only control from all measurements.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound. This will show the concentration-dependent contribution of the compound to the fluorescence signal.

Mandatory Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Rearrangement ROCK->Actin IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ERK ERK Activation Ca_release->ERK downstream effects PKC->ERK downstream effects Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 LPI LPI (Agonist) LPI->GPR55

Caption: GPR55 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Unexpected Assay Result with this compound assay_type What is the assay type? start->assay_type fluorescence Fluorescence-based assay_type->fluorescence Fluorescence luciferase Luciferase-based assay_type->luciferase Luminescence colorimetric Colorimetric (e.g., MTT) assay_type->colorimetric Colorimetric check_intrinsic_fluorescence Run Compound-Only Control fluorescence->check_intrinsic_fluorescence check_quenching Perform Quenching Control Assay luciferase->check_quenching check_direct_reduction Perform Cell-Free Reduction Assay colorimetric->check_direct_reduction high_background High Background? check_intrinsic_fluorescence->high_background optimize_filters Optimize Filters & Subtract Background high_background->optimize_filters Yes data_ok Data Interpretable high_background->data_ok No optimize_filters->data_ok quenching_observed Quenching Observed? check_quenching->quenching_observed consider_alternative_reporter Consider Alternative Reporter System quenching_observed->consider_alternative_reporter Yes quenching_observed->data_ok No data_not_ok Data Unreliable consider_alternative_reporter->data_not_ok direct_reduction Direct Reduction? check_direct_reduction->direct_reduction use_orthogonal_assay Use Orthogonal Viability Assay direct_reduction->use_orthogonal_assay Yes direct_reduction->use_orthogonal_assay Possible metabolic effect use_orthogonal_assay->data_ok

Caption: Troubleshooting workflow for this compound interference in assays.

References

Validating Psb-SB-487 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of Psb-SB-487, a known GPR55 antagonist, in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is an experimental drug and a member of the coumarin derivative family used as a pharmacological research tool.[1] It is a potent antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] While it shows good selectivity for GPR55 over the related GPR18, it also exhibits some activity at other receptors.[1][2] Specifically, it acts as a weak antagonist at the CB1 receptor and a partial agonist at the CB2 receptor.

Q2: What is the primary mechanism of action for GPR55?

GPR55 is a G protein-coupled receptor that, upon activation by an agonist like lysophosphatidylinositol (LPI), primarily signals through Gq and G12/13 proteins. This activation leads to downstream signaling cascades involving RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium from IP3-gated stores. Activation of the ERK1/2 MAP-kinase pathway is also a commonly reported downstream event.

Q3: What are the recommended positive and negative controls for a this compound experiment?

  • Positive Control (Agonist): L-α-lysophosphatidylinositol (LPI) is the most commonly used and validated endogenous agonist for GPR55 and should be used to stimulate the receptor.

  • Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be run as a control to ensure it does not affect the assay outcome.

  • Cell Line Control: It is crucial to use a cell line that either endogenously expresses GPR55 at sufficient levels or has been engineered to overexpress the receptor. A parental cell line lacking GPR55 expression can serve as an excellent negative control to demonstrate the specificity of this compound's effects.

Q4: In which assays can I validate the antagonistic activity of this compound?

The antagonistic properties of this compound can be confirmed in a variety of functional assays that measure the downstream effects of GPR55 activation. Commonly used assays include:

  • Calcium Flux Assays: To measure the inhibition of LPI-induced intracellular calcium mobilization.

  • ERK1/2 Phosphorylation Assays: To assess the reduction of LPI-stimulated ERK1/2 phosphorylation via Western blot or AlphaScreen™.

  • β-arrestin Recruitment/Translocation Assays: To quantify the blockade of agonist-induced β-arrestin interaction with GPR55.

  • Reporter Gene Assays: To measure the inhibition of LPI-induced activation of transcription factors like NFAT and NF-κB.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibition of agonist (LPI) response by this compound 1. Low or no GPR55 expression in the cell line. 2. This compound degradation. 3. Inappropriate this compound concentration. 4. Insufficient pre-incubation time with this compound.1. Verify GPR55 expression via qPCR or Western blot. Consider using a GPR55-overexpressing cell line. 2. Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or below. 3. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). 4. Increase the pre-incubation time with this compound before adding the agonist to allow for sufficient receptor binding. A pre-incubation of 15-30 minutes is a good starting point.
High background signal in the assay 1. Constitutive GPR55 activity. 2. Non-specific effects of reagents. 3. Autofluorescence of this compound.1. This can occur in overexpression systems. Measure the effect of this compound alone to check for inverse agonist activity. 2. Run vehicle controls for all components. Ensure serum starvation of cells if the assay is sensitive to growth factors. 3. Check for any intrinsic fluorescence of this compound at the excitation/emission wavelengths of your assay and subtract this background.
Inconsistent results between experiments 1. Cell passage number and confluency. 2. Variability in reagent preparation. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency for the experiment. 2. Prepare fresh reagents and use consistent pipetting techniques. 3. Standardize all incubation steps precisely.
This compound shows agonistic activity Off-target effects, particularly at the CB2 receptor where it is a partial agonist.1. Use a cell line that does not express the CB2 receptor. 2. Use a selective CB2 antagonist in conjunction with this compound to block this off-target effect.

Data Presentation

Table 1: Antagonistic Activity of this compound on GPR55 Signaling

AssayAgonist (LPI) ConcentrationThis compound IC50 (µM)
Calcium Mobilization1 µM[Insert experimental value]
ERK1/2 Phosphorylation1 µM[Insert experimental value]
β-arrestin Recruitment5 µM[Insert experimental value]

Table 2: Selectivity Profile of this compound

ReceptorActivityKi / IC50 (nM)Reference
GPR55Antagonist113
CB1Weak Antagonist1170
CB2Partial Agonist292
GPR18Weak Antagonist12500

Experimental Protocols

Protocol 1: LPI-Induced Calcium Flux Assay

This protocol is designed to measure the ability of this compound to inhibit LPI-induced intracellular calcium mobilization in a GPR55-expressing cell line.

Materials:

  • GPR55-expressing cells (e.g., HEK293-GPR55)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • This compound

  • L-α-lysophosphatidylinositol (LPI)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 96-well black-wall, clear-bottom plate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate GPR55-expressing cells in a 96-well black-wall, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound (and vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence for 10-20 seconds.

    • Inject a solution of LPI (to a final concentration in the EC80 range) into the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the positive control (LPI alone) and plot the response against the concentration of this compound to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Western Blot

This protocol assesses the ability of this compound to inhibit LPI-induced phosphorylation of ERK1/2.

Materials:

  • GPR55-expressing cells

  • This compound

  • L-α-lysophosphatidylinositol (LPI)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Plate GPR55-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to the experiment.

  • Treatment:

    • Pre-incubate the serum-starved cells with various concentrations of this compound (or vehicle) for 30 minutes.

    • Stimulate the cells with LPI (at a concentration that induces a robust ERK1/2 phosphorylation, e.g., 1-10 µM) for 5-15 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 LPI LPI (Agonist) LPI->GPR55 Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ERK ERK1/2 Activation RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPR55 Signaling Pathway.

Experimental_Workflow cluster_assays Functional Assays start Start: Validate this compound Activity cell_prep Prepare GPR55-expressing cells start->cell_prep pre_treat Pre-treat with this compound (Dose-Response) cell_prep->pre_treat stimulate Stimulate with LPI (Agonist) pre_treat->stimulate calcium_assay Calcium Flux Assay stimulate->calcium_assay erk_assay ERK1/2 Phosphorylation Assay stimulate->erk_assay barrestin_assay β-arrestin Assay stimulate->barrestin_assay data_analysis Data Analysis (Calculate IC50) calcium_assay->data_analysis erk_assay->data_analysis barrestin_assay->data_analysis end End: Activity Validated data_analysis->end

Caption: Experimental Workflow for this compound Validation.

Troubleshooting_Tree start Issue: No inhibition of LPI response q_gpr55 Is GPR55 expression confirmed? start->q_gpr55 sol_gpr55 Verify GPR55 expression (qPCR/Western) q_gpr55->sol_gpr55 No q_drug Is this compound concentration and pre-incubation time optimal? q_gpr55->q_drug Yes sol_gpr55->q_drug sol_drug Perform dose-response and time-course experiments q_drug->sol_drug No q_controls Are controls working as expected? q_drug->q_controls Yes sol_drug->q_controls sol_controls Check LPI activity and vehicle effects q_controls->sol_controls No end Problem Resolved q_controls->end Yes sol_controls->end

Caption: Troubleshooting Decision Tree.

References

Psb-SB-487 vehicle control selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Psb-SB-487 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a coumarin derivative that acts as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor 2 (CB2).[1][2] It exhibits weaker antagonistic activity at the cannabinoid receptor 1 (CB1) and the orphan G protein-coupled receptor 18 (GPR18).[1][2]

Q2: What are the main research applications for this compound?

This compound is utilized in research investigating conditions such as diabetes, Parkinson's disease, neuropathic pain, and cancer, where GPR55 and CB2 receptors are implicated.[1]

Q3: What is the mechanism of action of this compound?

As a GPR55 antagonist, this compound blocks the signaling induced by GPR55 agonists like lysophosphatidylinositol (LPI). This can involve the inhibition of intracellular calcium mobilization and downstream signaling pathways such as RhoA and phospholipase C activation. As a CB2 partial agonist, it can modulate immune cell responses. The dual activity on GPR55 and CB2 allows for the investigation of the interplay between these two receptor systems.

Q4: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound requires an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is commonly used. For a stock solution, dissolve this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.09 mg of this compound (Molecular Weight: 408.54 g/mol ) in 1 mL of DMSO.

Q5: How do I prepare a working solution of this compound for in vitro cell culture experiments?

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. To prepare a working solution, dilute the DMSO stock solution in your cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion and to minimize precipitation.

Q6: What is the recommended vehicle for in vivo animal studies?

The choice of vehicle for in vivo studies depends on the route of administration. A common vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is a formulation containing DMSO, PEG300, Tween-80, and saline. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used. Another option for subcutaneous (s.c.) or oral administration is a suspension in 10% DMSO and 90% corn oil. Always prepare the vehicle fresh and sonicate or warm gently if precipitation occurs.

Troubleshooting Guides

Issue 1: this compound Precipitates in Aqueous Solutions
  • Problem: After diluting the DMSO stock solution into my aqueous buffer or cell culture medium, I observe a precipitate.

  • Cause: this compound is a hydrophobic compound with low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.

  • Solution:

    • Decrease Final Concentration: Try working with a lower final concentration of this compound.

    • Optimize Dilution Method: Add the DMSO stock solution dropwise to the aqueous solution while vigorously vortexing or stirring. This rapid mixing can help to keep the compound in solution.

    • Use a Surfactant: For in vitro assays, consider the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your assay buffer, if compatible with your experimental setup.

    • Vehicle Formulation for In Vivo Studies: For animal studies, use a vehicle specifically designed to solubilize hydrophobic compounds. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding each component sequentially and mixing thoroughly. Gentle heating and sonication can aid dissolution.

Issue 2: Inconsistent or Noisy Results in Cell-Based Assays
  • Problem: I am observing high variability between replicate wells or experiments when using this compound.

  • Cause: This can be due to several factors, including inconsistent compound solubility, uneven cell plating, or off-target effects.

  • Solution:

    • Ensure Complete Solubilization: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If necessary, briefly sonicate the solution.

    • Uniform Cell Seeding: Ensure that cells are evenly seeded across the microplate to minimize well-to-well variability.

    • Vehicle Control: Always include a vehicle control (the same concentration of DMSO or other solvents as in your treated wells) to account for any solvent effects on cell viability or signaling.

    • Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration range for your specific cell type and assay.

    • Check for Cytotoxicity: At higher concentrations, this compound or the vehicle may exhibit cytotoxicity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death.

Issue 3: Unexpected Agonistic Activity at GPR55
  • Problem: Although this compound is described as a GPR55 antagonist, I am observing what appears to be agonistic activity in my assay.

  • Cause: The pharmacology of GPR55 can be complex and cell-type dependent. Some compounds reported as antagonists can exhibit partial agonism under certain conditions or in specific signaling pathways. Additionally, off-target effects could contribute to the observed signal.

  • Solution:

    • Confirm with a Known Agonist: To confirm antagonistic activity, pre-incubate your cells with this compound before adding a known GPR55 agonist (e.g., LPI). A rightward shift in the agonist's dose-response curve will confirm competitive antagonism.

    • Investigate Different Signaling Pathways: The observed activity might be specific to the signaling pathway you are measuring. Consider using alternative assays that measure different downstream events (e.g., calcium mobilization vs. ERK phosphorylation).

    • Rule Out Off-Target Effects: this compound has known activity at CB1 and CB2 receptors. If your cells express these receptors, the observed effect could be mediated through them. Use selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., AM630) to dissect the pharmacology.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of this compound

ReceptorSpeciesAssay TypeValueUnitReference
GPR55HumanIC50113nM
GPR18HumanIC5012500nM
CB1HumanKi1170nM
CB2HumanKi292nM

Experimental Protocols

Protocol 1: In Vitro GPR55 Antagonism Assay (Calcium Mobilization)

This protocol describes how to assess the GPR55 antagonist activity of this compound using a fluorescent calcium indicator in a cell line endogenously or recombinantly expressing GPR55.

Materials:

  • Cells expressing GPR55 (e.g., HEK293-GPR55)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • LPI (Lysophosphatidylinositol) as the GPR55 agonist

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the GPR55-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm Ex / 516 nm Em).

  • Agonist Injection and Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Inject a pre-determined EC80 concentration of LPI into the wells and continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot the response against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)

This protocol outlines the use of this compound in a mouse model of neuropathic pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Von Frey filaments for mechanical allodynia testing

  • Injection syringes and needles

Methodology:

  • SNI Surgery: Anesthetize the mice. Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Close the incision with sutures. Allow the animals to recover for 7-14 days for the development of neuropathic pain.

  • Baseline Behavioral Testing: Before drug administration, assess the baseline mechanical sensitivity of the mice using von Frey filaments. Determine the paw withdrawal threshold (PWT) for the ipsilateral (operated) and contralateral (non-operated) hind paws.

  • This compound Administration: Prepare the desired dose of this compound in the vehicle. Administer the compound via the desired route (e.g., intraperitoneal injection). Administer the vehicle alone to a control group of mice.

  • Post-Treatment Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), re-assess the PWT using the von Frey filaments.

  • Data Analysis: Compare the PWT of the this compound-treated group to the vehicle-treated group at each time point. A significant increase in the PWT in the ipsilateral paw of the treated group indicates an anti-allodynic effect.

Mandatory Visualization

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates Psb_SB_487 This compound (Antagonist) Psb_SB_487->GPR55 Blocks G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates PLC PLC GPR55->PLC RhoA RhoA G_alpha_12_13->RhoA ERK_activation ERK Activation RhoA->ERK_activation IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified GPR55 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions treatment Treat with this compound and Controls (Vehicle, Agonist) prep_compound->treatment prep_cells Culture and Plate Cells (In Vitro) or Acclimatize Animals (In Vivo) prep_cells->treatment incubation Incubation Period treatment->incubation assay Perform Functional Assay (e.g., Calcium Flux, Behavioral Test) incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader, Observation) assay->data_acquisition data_processing Data Processing and Normalization data_acquisition->data_processing statistical_analysis Statistical Analysis (e.g., IC50 calculation, ANOVA) data_processing->statistical_analysis

Caption: General experimental workflow for studies involving this compound.

References

Technical Support Center: Psb-SB-487 Solubility for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Psb-SB-487 in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound formulations for in vivo experiments.

Issue 1: Precipitation or phase separation observed after preparing the formulation.

  • Question: I followed the recommended protocol, but my this compound formulation shows precipitation/phase separation. What should I do?

  • Answer: Precipitation or phase separation can occur with supersaturated solutions. Gentle heating and/or sonication can aid in redissolving the compound.[1] Ensure all components are added sequentially and mixed thoroughly between each addition. If the issue persists, consider preparing a fresh solution and ensuring your starting material is fully dissolved in the initial solvent (e.g., DMSO) before adding co-solvents.

Issue 2: The formulation is too viscous for injection.

  • Question: The prepared formulation with PEG300 is too thick to be administered easily. How can I reduce the viscosity?

  • Answer: While maintaining the core solvent ratios is important for solubility, you can try gently warming the formulation to 37°C immediately before administration to reduce its viscosity. Ensure the temperature is not excessively high to avoid compound degradation. Alternatively, if the experimental design allows, a slight and carefully validated modification of the vehicle composition, such as a minor reduction in the PEG300 percentage in favor of saline, could be tested. However, any modification requires re-validation of the compound's solubility and stability in the new vehicle.

Issue 3: Inconsistent results or lower-than-expected exposure in animal studies.

  • Question: We are observing high variability in plasma concentrations of this compound in our animal studies. Could this be related to the formulation?

  • Answer: Yes, inconsistent formulation preparation or in vivo precipitation can lead to variable absorption and exposure. Ensure the formulation is prepared fresh for each experiment and is homogeneous at the time of dosing. For oral administration, consider the impact of food; standardizing feeding conditions, such as fasting animals overnight, can minimize variability.[2] For intravenous administration, ensure the solution is clear and free of particulates before injection. If in vivo precipitation is suspected, exploring alternative formulation strategies like lipid-based systems may be beneficial.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended formulations for solubilizing this compound for in vivo studies?

A1: Two primary formulations have been successfully used to solubilize this compound at concentrations of at least 2.5 mg/mL[1]:

  • Aqueous-based formulation: A mixture of DMSO, PEG300, Tween-80, and saline.

  • Oil-based formulation: A solution of DMSO in corn oil.

The choice of formulation will depend on the route of administration and the specific requirements of the animal model.

Q2: Can I store the prepared this compound solution?

A2: It is generally recommended to prepare the formulation fresh on the day of dosing. However, if storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. The stability of the final diluted formulation for extended periods should be validated by the end-user.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent dual-acting compound. It functions as an antagonist of the G-protein coupled receptor 55 (GPR55) and as an agonist of the cannabinoid receptor 2 (CB2). Its activity on these receptors makes it a valuable tool for research in areas such as diabetes, Parkinson's disease, neuropathic pain, and cancer.

Q4: Are there alternative strategies if the recommended formulations are not suitable for my experiment?

A4: Yes, for poorly water-soluble compounds like this compound, several alternative formulation strategies can be explored. These include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.

  • Amorphous solid dispersions: Dispersing the compound in a hydrophilic polymer can enhance solubility and dissolution rates.

  • Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate.

  • Cyclodextrin complexation: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.

Each of these advanced strategies requires specific formulation development and characterization.

Quantitative Data Presentation

The following table summarizes the solubility data for the recommended this compound formulations.

Formulation ComponentProtocol 1 (Aqueous-based)Protocol 2 (Oil-based)
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
Corn Oil-90%
Achieved Solubility ≥ 2.5 mg/mL (6.12 mM) ≥ 2.5 mg/mL (6.12 mM)
Appearance Clear solutionClear solution
Data sourced from MedchemExpress.com

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based this compound Formulation

This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound.

  • Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL in the complete vehicle, a 25 mg/mL stock in DMSO is convenient.

  • Add co-solvents sequentially. In a sterile microcentrifuge tube, add the following components in order, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of 25 mg/mL this compound in DMSO.

    • 400 µL of PEG300. Vortex to mix.

    • 50 µL of Tween-80. Vortex to mix.

  • Add the aqueous component. Add 450 µL of saline to the mixture.

  • Final mixing. Vortex the solution until it is a clear and homogeneous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Protocol 2: Preparation of Oil-Based this compound Formulation

This protocol outlines the preparation of a 1 mL oil-based solution of this compound.

  • Prepare a stock solution of this compound in DMSO. As in the previous protocol, a 25 mg/mL stock in DMSO can be used for a final concentration of 2.5 mg/mL.

  • Combine solvents. In a sterile microcentrifuge tube, add the following:

    • 100 µL of 25 mg/mL this compound in DMSO.

    • 900 µL of Corn Oil.

  • Final mixing. Vortex the solution thoroughly until a clear and uniform solution is achieved. Gentle warming may assist in the dissolution process.

Visualizations

experimental_workflow_aqueous cluster_prep Aqueous Formulation Workflow start Start: Prepare 25 mg/mL This compound in DMSO add_peg Add 40% PEG300 and mix start->add_peg add_tween Add 5% Tween-80 and mix add_peg->add_tween add_saline Add 45% Saline and mix add_tween->add_saline check Check for Clarity add_saline->check sonicate Heat/Sonicate if needed check->sonicate Precipitate end End: Clear Solution (≥ 2.5 mg/mL) check->end Clear sonicate->check

Caption: Workflow for preparing the aqueous-based this compound formulation.

experimental_workflow_oil cluster_prep_oil Oil-Based Formulation Workflow start_oil Start: Prepare 25 mg/mL This compound in DMSO add_oil Add 90% Corn Oil and mix start_oil->add_oil check_oil Check for Clarity add_oil->check_oil warm_oil Gently Warm if needed check_oil->warm_oil Cloudy end_oil End: Clear Solution (≥ 2.5 mg/mL) check_oil->end_oil Clear warm_oil->check_oil

Caption: Workflow for preparing the oil-based this compound formulation.

signaling_pathway cluster_pathway This compound Signaling Pathway cluster_gpr55 GPR55 Pathway cluster_cb2 CB2 Pathway psb This compound gpr55 GPR55 Receptor psb->gpr55 Antagonist cb2 CB2 Receptor psb->cb2 Agonist gpr55_signal Pro-inflammatory & Pro-tumorigenic Signaling gpr55->gpr55_signal cb2_signal Anti-inflammatory Signaling cb2->cb2_signal

Caption: Dual mechanism of action of this compound.

References

How to store Psb-SB-487 for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Psb-SB-487

This technical support center provides essential guidance for the long-term storage and handling of the small molecule inhibitor this compound to ensure its stability and efficacy in research and drug development applications.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound should be stored in its solid (powder) form under specific conditions to ensure long-term stability. For optimal preservation, it is recommended to store the compound at -20°C. When stored correctly, the powder is generally stable for up to three years.[1] Always refer to the product's technical data sheet for any specific storage recommendations from the manufacturer.

Q2: What is the best way to prepare a stock solution of this compound?

A2: To prepare a stock solution, it is crucial to use an appropriate solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors and is often used to create high-concentration stock solutions.[2][3] For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is advisable to weigh out the desired amount for preparing the stock solution to avoid contaminating the entire batch.[1]

Q3: How should I store the stock solution for long-term use?

A3: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -20°C or, for extended stability, at -80°C. Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.

Q4: What is the recommended maximum concentration of DMSO for cell culture experiments?

A4: The concentration of DMSO in the final cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a DMSO concentration of less than 0.5% is recommended to prevent adverse effects on most cell lines. It is critical to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guide

Issue Possible Cause Solution
Compound precipitation in stock solution The compound's solubility limit has been exceeded.Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a new, lower concentration stock solution.
Compound precipitates when diluted in aqueous buffer The compound is not soluble in the aqueous buffer at the desired concentration.Decrease the final concentration of the compound in the buffer. Alternatively, consider using a co-solvent system to improve solubility.
Inconsistent experimental results The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from the solid compound. Ensure aliquots are used to avoid multiple freeze-thaw cycles of the main stock.
Visible degradation of the solid compound The compound may have been exposed to moisture or light.Store the solid compound in a desiccator at the recommended temperature, protected from light.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution : Add the calculated volume of high-purity DMSO to the solid compound to achieve a final concentration of 10 mM.

  • Solubilization : Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved.

  • Aliquoting : Dispense the stock solution into small, single-use, tightly sealed vials.

  • Storage : Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Long-Term Storage Recommendations

Form Storage Temperature Duration Notes
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed container, protected from light and moisture.
4°CUp to 2 yearsLess ideal than -20°C for very long-term storage.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term preservation of the solution's integrity.

Workflow for Long-Term Storage and Use of this compound

G cluster_receipt Receiving Compound cluster_storage_solid Solid Storage cluster_prep Stock Solution Preparation cluster_storage_solution Stock Solution Storage cluster_use Experimental Use Receipt Receive this compound (Solid) StoreSolid Store at -20°C Receipt->StoreSolid Immediate Action PrepStock Prepare 10 mM Stock in DMSO StoreSolid->PrepStock For Use Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot StoreSolution Store at -80°C Aliquot->StoreSolution Thaw Thaw Single Aliquot StoreSolution->Thaw For Experiment Dilute Dilute to Working Concentration Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for handling and storing this compound.

Troubleshooting Logic for Compound Precipitation

G Start Compound Precipitates in Aqueous Buffer CheckConc Is Final Concentration Too High? Start->CheckConc CheckSolvent Is a Co-Solvent Needed? CheckConc->CheckSolvent No Solution1 Decrease Final Concentration CheckConc->Solution1 Yes Solution2 Add a Co-Solvent CheckSolvent->Solution2 Yes End Precipitation Resolved CheckSolvent->End No Solution1->End Solution2->End

Caption: Decision tree for troubleshooting precipitation.

References

Validation & Comparative

A Comparative Guide to GPR55 Antagonists: PSB-SB-487 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions, including neuropathic pain, inflammation, and cancer. This has spurred the development of various antagonists aimed at modulating its activity. This guide provides an objective comparison of the coumarin-based antagonist PSB-SB-487 with other notable GPR55 antagonists, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

Introduction to GPR55 Antagonists

GPR55 is an orphan receptor that has been implicated in various physiological and pathophysiological processes. Its activation by the endogenous ligand lysophosphatidylinositol (LPI) triggers a cascade of intracellular signaling events. The development of selective antagonists is crucial for elucidating the precise roles of GPR55 and for its validation as a drug target. This guide focuses on a selection of widely used GPR55 antagonists: this compound, O-1918, ML191, ML192, ML193, and CID16020046.

Comparative Pharmacological Data

The following table summarizes the in vitro potency and selectivity of this compound and other GPR55 antagonists. The data is compiled from various functional assays, providing a quantitative basis for comparison.

CompoundGPR55 IC₅₀ (nM)Assay TypeSelectivity Profile
This compound 113Not SpecifiedGPR18 (IC₅₀ = 12,500 nM), CB₁ (Kᵢ = 1170 nM, weak antagonist), CB₂ (Kᵢ = 292 nM, partial agonist)[1]
O-1918 Not SpecifiedNot SpecifiedAntagonist at GPR18, no affinity for CB₁ and CB₂[2]
ML191 160β-arrestin recruitment>100-fold selectivity against GPR35, CB₁, and CB₂[3]
ML192 1080β-arrestin recruitment>45-fold selectivity against GPR35, CB₁, and CB₂[3]
ML193 221β-arrestin recruitment>145-fold selectivity against GPR35 and CB₂, >27-fold against CB₁[3]
CID16020046 150Not SpecifiedSelective over CB₁ and CB₂ receptors

GPR55 Signaling Pathway

Activation of GPR55 initiates a complex signaling cascade. The receptor couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors. The following diagram illustrates the key signaling events following GPR55 activation.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates ERK ERK1/2 ROCK->ERK Activates ER Ca²⁺ Store IP3->ER Stimulates release Ca2 Ca²⁺ NFAT NFAT Ca2->NFAT Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Migration) ERK->Cellular_Responses Leads to NFAT->Cellular_Responses Leads to ER->Ca2 LPI LPI LPI->GPR55 Activates Antagonist Antagonist Antagonist->GPR55 Blocks

Caption: GPR55 Signaling Cascade.

Experimental Protocols

The characterization of GPR55 antagonists relies on a variety of in vitro functional assays. Below are detailed methodologies for key experiments cited in the comparison.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization.

  • Cell Line: U2OS cells stably expressing HA-tagged GPR55 and β-arrestin-2 fused to green fluorescent protein (βarr2-GFP).

  • Methodology:

    • Cells are seeded in 96-well plates.

    • Cells are pre-incubated with the antagonist compound at various concentrations.

    • Cells are then stimulated with a known GPR55 agonist, such as LPI (typically at its EC₈₀ concentration).

    • Following incubation, the redistribution of βarr2-GFP from the cytoplasm to the plasma membrane is visualized and quantified using high-content imaging.

    • The IC₅₀ value is determined by measuring the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the GPR55 signaling pathway.

  • Cell Line: HEK293 or U2OS cells expressing GPR55.

  • Methodology:

    • Cells are cultured in 96-well plates and serum-starved to reduce basal ERK1/2 phosphorylation.

    • Cells are pre-treated with the antagonist for a specified period.

    • Agonist (e.g., LPI) is added to stimulate the cells.

    • Cell lysates are prepared, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured using an immunoassay, such as an ELISA or Western blotting with specific antibodies.

    • The ratio of pERK1/2 to total ERK1/2 is calculated, and the IC₅₀ of the antagonist is determined.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation, which is mediated by the Gαq-PLC-IP₃ pathway.

  • Cell Line: HEK293 cells transiently or stably expressing GPR55.

  • Methodology:

    • Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The antagonist is added and incubated with the cells.

    • A GPR55 agonist is injected, and the change in fluorescence, corresponding to the increase in [Ca²⁺]i, is monitored in real-time using a fluorescence plate reader.

    • The antagonist's ability to inhibit the agonist-induced calcium response is quantified to determine its IC₅₀.

Experimental Workflow for GPR55 Antagonist Characterization

The discovery and characterization of novel GPR55 antagonists typically follow a structured workflow, from initial high-throughput screening to in-depth pharmacological profiling.

Experimental_Workflow cluster_screening Screening & Validation cluster_profiling Pharmacological Profiling cluster_optimization Lead Optimization HTS Primary Screen (e.g., β-arrestin HTS) Hit_Val Hit Validation (Dose-response) HTS->Hit_Val Secondary_Assay Secondary Functional Assay (e.g., Ca²⁺ mobilization) Hit_Val->Secondary_Assay Selectivity Selectivity Profiling (CB₁, CB₂, GPR18, etc.) Secondary_Assay->Selectivity Downstream Downstream Signaling (e.g., ERK phosphorylation) Selectivity->Downstream Binding_Assay Binding Affinity (Radioligand binding - if available) Downstream->Binding_Assay SAR Structure-Activity Relationship (SAR) Studies Binding_Assay->SAR In_Vivo In Vivo Model Testing SAR->In_Vivo Lead_Compound Lead_Compound In_Vivo->Lead_Compound

Caption: GPR55 Antagonist Discovery Workflow.

Conclusion

The selection of a GPR55 antagonist for research purposes should be guided by its potency, selectivity, and the specific experimental context. This compound is a potent GPR55 antagonist with good selectivity over GPR18, though it exhibits some activity at cannabinoid receptors. In contrast, compounds like ML191 and ML193 offer high selectivity against the classical cannabinoid receptors and GPR35. O-1918 is a useful tool for studying both GPR55 and GPR18, while CID16020046 provides a selective option over CB₁ and CB₂. This guide provides the necessary data and methodological insights to assist researchers in making an informed decision for their GPR55-related studies.

References

A Comparative Analysis of Psb-SB-487 and Cannabidiol (CBD): Effects, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of Psb-SB-487 and cannabidiol (CBD), two compounds that interact with the endocannabinoid system and other cellular targets. This analysis is supported by available experimental data to inform research and drug development efforts.

Introduction

This compound is a synthetic coumarin derivative recognized for its potent and selective antagonist activity at the G protein-coupled receptor 55 (GPR55), alongside partial agonism at the cannabinoid receptor type 2 (CB2) and weak antagonism at the cannabinoid receptor type 1 (CB1)[1][2]. Cannabidiol (CBD), a well-known phytocannabinoid derived from the Cannabis sativa plant, exhibits a more complex, pleiotropic pharmacology, engaging with a wide array of molecular targets. Notably, CBD also demonstrates antagonism at GPR55 and modulates CB2 receptor activity, in addition to its effects on various other receptors and channels[3][4][5]. This guide will dissect the similarities and differences in their mechanisms of action, present quantitative data from key experiments, and provide detailed experimental protocols to facilitate further investigation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and cannabidiol, focusing on their interactions with GPR55 and CB2 receptors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

Table 1: GPR55 Receptor Activity

CompoundReceptorAssay TypeSpeciesSystemAgonistParameterValueReference
This compound GPR55β-arrestin traffickingHumanU2OS cellsLPIIC500.22 ± 0.03 µM
Cannabidiol (CBD) GPR55GTPγS bindingHumanHEK293s cellsCP55,940, AnandamideIC50440 nM

Table 2: Cannabinoid Receptor (CB1 & CB2) Activity

CompoundReceptorAssay TypeSpeciesSystemParameterValueReference
This compound CB1Radioligand bindingHumanCHO cellsKi1170 nM (weak antagonist)
CB2Radioligand bindingHumanCHO cellsKi292 nM (partial agonist)
Cannabidiol (CBD) CB1Radioligand bindingHumanCHO cellsKi>10 µM (antagonist)
CB2Radioligand bindingHumanCHO cellsKi4,019 ± 342 nM

Signaling Pathways

Both this compound and CBD influence intracellular signaling cascades through their interaction with GPR55 and CB2 receptors.

GPR55 Signaling: GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), typically leads to the coupling of Gαq/12/13 proteins, resulting in the activation of phospholipase C (PLC) and RhoA pathways. This cascade culminates in an increase in intracellular calcium levels and activation of downstream effectors like ERK1/2. As antagonists, both this compound and CBD are expected to inhibit these LPI-induced signaling events.

CB2 Signaling: The CB2 receptor primarily couples to Gi/o proteins. Agonist activation of CB2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other pathways, including the MAPK/ERK pathway. As a partial agonist, this compound would elicit a submaximal response compared to a full agonist, while CBD's modulatory effects on CB2 are more complex, potentially involving allosteric mechanisms.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha Gαq/12/13 GPR55->G_alpha Activates LPI LPI LPI->GPR55 Agonist Psb_SB_487 This compound Psb_SB_487->GPR55 Antagonist CBD CBD CBD->GPR55 Antagonist PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase ERK pERK1/2 RhoA->ERK

Caption: GPR55 Signaling Pathway Antagonism.

CB2_Signaling cluster_membrane Plasma Membrane CB2 CB2 G_alpha_i Gαi/o CB2->G_alpha_i Activates Psb_SB_487 This compound Psb_SB_487->CB2 Partial Agonist CBD CBD CBD->CB2 Allosteric Modulator AC Adenylyl Cyclase G_alpha_i->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease

Caption: this compound and CBD Interaction with CB2 Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and CBD.

Protocol 1: Radioligand Binding Assays for Cannabinoid Receptors (CB1 and CB2)

This protocol is based on the methods described for the characterization of coumarin derivatives, including this compound.

  • Objective: To determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.

  • Membrane Preparation:

    • Harvest transfected CHO cells.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., by Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (typically 10-20 µg protein), a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940), and various concentrations of the test compound (this compound or CBD).

    • Incubate the mixture at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid agonist (e.g., WIN 55,212-2).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Protocol 2: GPR55 Functional Assay (β-Arrestin Recruitment)

This protocol is representative of methods used to assess GPR55 antagonism.

  • Objective: To measure the ability of a compound to antagonize agonist-induced GPR55 activation by quantifying β-arrestin recruitment.

  • Cell Line: U2OS or HEK293 cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.

  • Assay Principle: Upon agonist-induced activation of GPR55, β-arrestin-GFP translocates from the cytoplasm to the receptor at the plasma membrane, which can be visualized and quantified by high-content imaging.

  • Procedure:

    • Plate the engineered cells in a 96- or 384-well imaging plate.

    • Pre-incubate the cells with various concentrations of the antagonist (this compound or CBD) or vehicle control.

    • Stimulate the cells with an EC80 concentration of a GPR55 agonist (e.g., LPI).

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for β-arrestin translocation.

    • Fix the cells (optional, depending on the imaging system).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Image analysis software is used to quantify the redistribution of the β-arrestin-GFP signal from the cytoplasm to intracellular vesicles or the plasma membrane.

    • The extent of translocation is measured as a change in fluorescence intensity in defined cellular compartments.

    • IC50 values for the antagonists are determined by plotting the inhibition of agonist-induced β-arrestin recruitment against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.

Protocol 3: CB2 Receptor Functional Assay (cAMP Accumulation)

This protocol is a standard method to determine the functional activity (agonism or antagonism) of compounds at Gi/o-coupled receptors like CB2.

  • Objective: To measure the effect of test compounds on forskolin-stimulated cAMP accumulation in cells expressing the CB2 receptor.

  • Cell Line: CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with the test compound (this compound or CBD) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known CB2 agonist.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. A CB2 agonist will inhibit this stimulation.

    • Incubate for a specified time (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonists, EC50 values are determined by plotting the inhibition of forskolin-stimulated cAMP levels against the compound concentration. Efficacy (Emax) is determined as the maximal inhibition achieved.

    • For antagonists, IC50 values are determined by plotting the reversal of agonist-induced inhibition of cAMP levels against the antagonist concentration.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Interpretation Membrane_Prep Membrane Preparation (Transfected Cells) Radioligand_Assay Radioligand Binding Assay ([3H]CP55,940) Membrane_Prep->Radioligand_Assay Ki_Calc Ki Value Calculation Radioligand_Assay->Ki_Calc Data_Comparison Comparative Analysis of This compound and CBD Ki_Calc->Data_Comparison Cell_Culture Cell Culture (Engineered Cell Lines) GPR55_Assay GPR55 β-Arrestin Assay Cell_Culture->GPR55_Assay CB2_Assay CB2 cAMP Assay Cell_Culture->CB2_Assay EC50_IC50_Calc EC50/IC50 Determination GPR55_Assay->EC50_IC50_Calc CB2_Assay->EC50_IC50_Calc EC50_IC50_Calc->Data_Comparison

Caption: General Experimental Workflow.

Conclusion

This compound and cannabidiol share the ability to antagonize GPR55, a receptor of growing interest in various physiological and pathological processes. However, their broader pharmacological profiles diverge significantly. This compound exhibits a more focused activity as a partial agonist at CB2 receptors, whereas CBD's actions are pleiotropic, involving multiple targets beyond the classical cannabinoid system. The provided quantitative data and experimental protocols offer a foundation for researchers to further explore the distinct and overlapping effects of these two compounds. Understanding these differences is critical for the rational design of future experiments and the development of novel therapeutics targeting these pathways.

References

Comparative Efficacy Analysis of Psb-SB-487 and Known CB2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cannabinoid receptor 2 (CB2) agonist activity of Psb-SB-487 against established selective CB2 agonists, namely JWH-133, AM1241, and HU-308. The data presented is compiled from various independent research findings to facilitate an objective assessment of their relative performance.

Executive Summary

This compound is recognized primarily as a potent antagonist of the GPR55 receptor. However, it also exhibits partial agonist activity at the CB2 receptor.[1][2] In comparison to well-characterized, selective CB2 agonists such as JWH-133, AM1241, and HU-308, this compound displays a lower binding affinity for the CB2 receptor. The available data on its functional potency (EC50) as a CB2 partial agonist is limited, making a direct and comprehensive efficacy comparison challenging. The following sections provide a detailed breakdown of the available quantitative data and the experimental methodologies typically employed to ascertain these values.

Data Presentation: Quantitative Comparison of CB2 Agonists

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected CB2 agonists. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Ligand Type
This compound hCB2292[1][2]Not ReportedPartial Agonist
hCB11170[1]-Weak Antagonist
JWH-133 hCB23.44.5Selective Agonist
hCB1677>1000-
AM1241 hCB2~7Agonist activity is species-dependentSelective Agonist
hCB1>580 (>80-fold selectivity)--
HU-308 hCB222.75.57Selective Agonist
hCB1>10,000>1000-

hCB1: human Cannabinoid Receptor 1, hCB2: human Cannabinoid Receptor 2

Experimental Protocols

The determination of binding affinity (Ki) and functional potency (EC50) for cannabinoid receptor ligands is typically conducted through standardized in vitro assays.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound.

Materials:

  • Cell membranes expressing the human CB2 receptor (e.g., from HEK-293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% BSA, at a pH of 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl with 0.05% BSA, at a pH of 7.4.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Serially dilute the test compound to achieve a range of concentrations.

  • Incubation: In a 96-well plate, incubate the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50 Determination)

This functional assay measures the ability of a CB2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following G protein-coupled receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound.

Materials:

  • Cells stably transfected with the human CB2 receptor (e.g., CHO or HEK-293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., this compound).

  • cAMP assay kit.

Procedure:

  • Cell Culture: Plate the transfected cells in a multi-well plate.

  • Stimulation: Pre-treat the cells with the test compound at various concentrations. Then, stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. The EC50 value is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-induced cAMP accumulation.

Mandatory Visualizations

CB2 Receptor Signaling Pathway

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein (αβγ) CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK βγ activates cAMP cAMP AC->cAMP Converts Agonist CB2 Agonist (e.g., this compound) Agonist->CB2 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene Gene Transcription (e.g., reduced inflammation) PKA->Gene MAPK->Gene

Caption: Canonical Gαi-mediated signaling pathway of the CB2 receptor.

Experimental Workflow for CB2 Agonist Efficacy Assessment

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) prep_binding Prepare CB2 Receptor Membranes incubate Incubate Membranes with Radioligand & Test Compound prep_binding->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash quantify_binding Quantify Radioactivity filter_wash->quantify_binding calc_ki Calculate IC50 and Ki quantify_binding->calc_ki end End calc_ki->end culture_cells Culture CB2-Expressing Cells treat_cells Treat Cells with Test Compound & Forskolin culture_cells->treat_cells measure_camp Lyse Cells and Measure cAMP Levels treat_cells->measure_camp calc_ec50 Calculate EC50 measure_camp->calc_ec50 calc_ec50->end start Start start->prep_binding start->culture_cells

Caption: Workflow for assessing CB2 agonist binding affinity and functional potency.

References

Validating the Selectivity of Psb-SB-487 for GPR55: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Psb-SB-487's performance against other known GPR55 antagonists, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of GPR55 signaling and function.

Introduction to GPR55 and its Antagonists

G protein-coupled receptor 55 (GPR55) is a lipid-sensing receptor implicated in a variety of physiological processes, including pain, inflammation, and cancer. Its discovery as a novel cannabinoid receptor has spurred the development of selective ligands to probe its function. This compound, a coumarin derivative, has emerged as a notable antagonist of GPR55.[1] This guide evaluates its selectivity in the context of other commonly used GPR55 antagonists.

Comparative Selectivity Profile of GPR55 Antagonists

The selectivity of a pharmacological tool is paramount for accurately interpreting experimental results. The following table summarizes the quantitative data on the potency and selectivity of this compound and other GPR55 antagonists against GPR55 and other related receptors, such as the cannabinoid receptors CB1 and CB2, and GPR18.

CompoundGPR55 IC50 (nM)CB1 Ki (nM)CB2 Ki (nM)GPR18 IC50 (nM)GPR35 Antagonist ActivityReference
This compound 1131170 (weak antagonist)292 (partial agonist)12500Not reported[1]
ML191 160>100-fold selective vs GPR55>100-fold selective vs GPR55Not reported>100-fold selective vs GPR55[2]
ML192 1080>45-fold selective vs GPR55>45-fold selective vs GPR55Not reported>45-fold selective vs GPR55[2]
ML193 221>27-fold selective vs GPR55>145-fold selective vs GPR55Not reported>145-fold selective vs GPR55[3]
CID16020046 150-210SelectiveSelectiveNot testedNot reported
O-1918 Putative AntagonistNot reportedNot reportedAntagonistNot reported

Note: "Selective" indicates that the compound was found to have significantly lower activity at the specified off-target receptor compared to GPR55, but specific quantitative values were not always available in the cited literature. For ML series, selectivity is expressed as a fold-difference compared to GPR55 activity.

Experimental Protocols for Selectivity Validation

Validating the selectivity of a compound like this compound involves a multi-tiered approach employing various in vitro assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor (GPCR) activation.

  • Principle: Upon agonist binding to GPR55, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be quantified using various techniques, such as enzyme complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

  • Cell Line: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably co-expressing GPR55 and a β-arrestin fusion protein.

  • Protocol Outline:

    • Seed cells in a 96-well or 384-well plate and incubate overnight.

    • Pre-incubate cells with varying concentrations of the antagonist (e.g., this compound) for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a defined period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

    • Measure the signal (e.g., luminescence or fluorescence) according to the specific assay technology being used.

    • Data Analysis: Plot the antagonist concentration-response curves to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced β-arrestin recruitment.

ERK Phosphorylation Assay

Activation of GPR55 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling event.

  • Principle: This assay quantifies the level of phosphorylated ERK (pERK) in cell lysates following receptor stimulation. Common detection methods include Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).

  • Cell Line: HEK293 or other suitable cells endogenously or exogenously expressing GPR55.

  • Protocol Outline:

    • Plate cells and serum-starve them for several hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with the antagonist at various concentrations.

    • Stimulate the cells with a GPR55 agonist (e.g., LPI).

    • After a short incubation period (typically 5-15 minutes), lyse the cells to extract proteins.

    • Quantify the amount of pERK in the lysates using the chosen detection method.

    • Data Analysis: Determine the IC50 of the antagonist by analyzing the inhibition of agonist-induced ERK phosphorylation.

Intracellular Calcium Mobilization Assay

GPR55 activation is coupled to Gq and G12/13 proteins, leading to an increase in intracellular calcium concentration ([Ca2+]i).

  • Principle: This assay measures changes in [Ca2+]i using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to calcium.

  • Cell Line: HEK293 cells transiently or stably expressing GPR55.

  • Protocol Outline:

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add the antagonist at different concentrations and incubate.

    • Inject the GPR55 agonist (e.g., LPI) and continuously measure the fluorescence signal over time.

    • Data Analysis: The antagonist's potency (IC50) is determined by its ability to block the agonist-induced increase in intracellular calcium.

Visualizing GPR55 Signaling and Selectivity Workflow

To further clarify the mechanisms and processes discussed, the following diagrams illustrate the GPR55 signaling pathway and a typical workflow for validating antagonist selectivity.

GPR55_Signaling_Pathway Ligand LPI / Agonist GPR55 GPR55 Ligand->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK Phosphorylation RhoA->ERK Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKC->ERK Antagonist This compound Antagonist->GPR55

Caption: GPR55 Signaling Pathway.

Antagonist_Selectivity_Workflow Start Compound Library (e.g., this compound) Primary_Screening Primary Screening: GPR55 Functional Assay (e.g., β-Arrestin) Start->Primary_Screening Dose_Response Dose-Response & Potency (IC50 Determination) Primary_Screening->Dose_Response Secondary_Assays Secondary Functional Assays (e.g., pERK, Ca²⁺ Mobilization) Dose_Response->Secondary_Assays Selectivity_Screening Selectivity Screening: Off-Target Assays (CB1, CB2, GPR18, etc.) Secondary_Assays->Selectivity_Screening Data_Analysis Data Analysis & Selectivity Profile Generation Selectivity_Screening->Data_Analysis Validated_Antagonist Validated Selective GPR55 Antagonist Data_Analysis->Validated_Antagonist

Caption: Antagonist Selectivity Validation Workflow.

Conclusion

This compound demonstrates potent antagonism at GPR55 with an IC50 of 113 nM. While it exhibits good selectivity over GPR18, it also shows some activity at CB1 (weak antagonist) and CB2 (partial agonist) receptors at higher concentrations. In contrast, compounds like ML191 and ML193 from the Molecular Libraries Program show high selectivity against CB1, CB2, and GPR35. The choice of antagonist will therefore depend on the specific experimental context and the potential for off-target effects to confound results. For studies requiring very high selectivity, ML191 or ML193 may be preferable, while this compound remains a valuable tool, particularly when its activity at cannabinoid receptors can be controlled for or is of interest. Researchers should carefully consider the selectivity profile of each compound and employ a panel of assays, as detailed in this guide, to validate their findings and ensure the accurate interpretation of the role of GPR55 in their biological system of interest.

References

Unveiling the Cannabinoid Receptor Cross-Reactivity of Psb-SB-487: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cannabinoid receptor binding profile and functional activity of Psb-SB-487 against other well-established cannabinoid receptor ligands. This compound, a coumarin derivative, is recognized as a potent antagonist for the orphan G-protein coupled receptor GPR55.[1] However, its utility in research is underscored by its cross-reactivity with the classical cannabinoid receptors, CB1 and CB2.[1] Understanding the selectivity and functional implications of this cross-reactivity is crucial for the design and interpretation of experimental studies.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand to its receptor is a primary determinant of its potency. The inhibitory constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the binding affinities of this compound and a selection of standard cannabinoid receptor ligands for human CB1, CB2, GPR55, and GPR18 receptors.

CompoundReceptorBinding Affinity (Ki) [nM]Primary Activity
This compound CB11170[1]Weak Antagonist[1]
CB2292[1]Partial Agonist
GPR55113 (IC50)Antagonist
GPR1812500 (IC50)Very Weak Antagonist
CP-55,940 CB10.6 - 5.0Full Agonist
CB20.7 - 2.6Full Agonist
GPR55-Antagonist/Partial Agonist
WIN-55,212-2 CB1~1.5Full Agonist
CB2~0.3Full Agonist
SR141716A (Rimonabant) CB1~2.0Inverse Agonist/Antagonist
CB2>1000Selective for CB1
AM251 CB1~7.5Inverse Agonist/Antagonist
CB2>1000Selective for CB1
AM630 CB1>1000Selective for CB2
CB2~31Inverse Agonist/Antagonist

Note: Ki values can vary between studies based on experimental conditions.

Functional Activity at Cannabinoid Receptors

Beyond binding affinity, the functional activity of a ligand determines its downstream signaling effects. This is often quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundReceptorFunctional AssayParameterValue [nM]
This compound CB1cAMPIC50Weak Antagonist
CB2cAMPEC50Partial Agonist
CP-55,940 CB1cAMPEC500.2
CB2cAMPEC500.3
GPR55variousEC505
WIN-55,212-2 CB1cAMPEC50~20
CB2cAMPEC50~4
SR141716A (Rimonabant) CB1cAMPIC50~10
AM251 CB1cAMPIC50~13
AM630 CB2cAMPIC50~50

Visualizing Cannabinoid Receptor Signaling and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the canonical G-protein coupled receptor (GPCR) signaling pathway for cannabinoid receptors and a typical workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) cluster_cytoplasm Cytoplasm receptor Cannabinoid Receptor (CB1/CB2) g_alpha receptor->g_alpha Activation g_beta_gamma Gβγ g_alpha->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A camp->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation ligand Cannabinoid Ligand ligand->receptor Binding

Canonical Gi/o-coupled cannabinoid receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (e.g., from HEK293 cells expressing CB1/CB2) incubation Incubate Membranes, Radioligand, and Competitor at various concentrations prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [3H]CP-55,940) prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor (e.g., this compound) prep_competitor->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to remove unbound radioligand filtration->washing scintillation Scintillation Counting to measure radioactivity washing->scintillation analysis Data Analysis: Plot competition curve, determine IC50, and calculate Ki scintillation->analysis

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (GF/C glass fiber).

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes and radioligand.

    • Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.

    • Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gi-Coupled Receptors

This protocol measures the ability of a test compound to modulate the inhibition of adenylyl cyclase activity via a Gi-coupled receptor.

Materials:

  • CHO-K1 or HEK293 cells expressing the cannabinoid receptor of interest.

  • Assay Buffer (e.g., HBSS with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound (agonist or antagonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure for Antagonist Testing:

  • Cell Preparation: Culture cells to the appropriate confluency and then resuspend in assay buffer containing a PDE inhibitor.

  • Compound Plating: Prepare serial dilutions of the antagonist compound and dispense into the microplate.

  • Cell Stimulation: Prepare a solution containing an agonist for the receptor at a concentration that gives approximately 80% of its maximal effect (EC80). This solution should also contain forskolin. Add the cell suspension to this agonist/forskolin mixture.

  • Incubation: Dispense the cell/agonist/forskolin mixture into the wells containing the antagonist. Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

  • cAMP Detection: Add the detection reagents according to the manufacturer's protocol for the specific cAMP kit being used.

  • Measurement: Incubate the plate as required by the kit (e.g., 60 minutes at room temperature, protected from light) and then read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a foundational understanding of the cross-reactivity of this compound and the experimental approaches to characterize it. For further in-depth analysis, it is recommended to consult the primary literature for specific experimental details and data interpretation.

References

A Comparative Guide to GPR55 Antagonists: Psb-SB-487 versus O-1918

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, inflammation, and cancer. This has led to the development of several antagonists, among which Psb-SB-487 and O-1918 are frequently utilized research tools. This guide provides an objective comparison of these two compounds, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of GPR55 Antagonists

ParameterThis compoundO-1918Reference
GPR55 Antagonist Potency IC50: 113 nMPutative antagonist; specific IC50/Ki not consistently reported
Selectivity over GPR18 IC50: 12,500 nM (>100-fold selective)Antagonist at GPR18
Selectivity over CB1 Receptor Ki: 1,170 nM (weak antagonist)Not reported to have significant CB1 affinity
Selectivity over CB2 Receptor Ki: 292 nM (partial agonist)Not reported to have significant CB2 affinity
Chemical Class Coumarin derivativeSynthetic cannabidiol analog

GPR55 Signaling Pathway

GPR55 activation initiates a distinct signaling cascade. Upon agonist binding, GPR55 couples to Gα13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway culminates in the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. This increase in cytosolic calcium, along with the activation of other downstream effectors, leads to the activation of transcription factors such as NF-κB, NFAT, and CREB, ultimately modulating gene expression and cellular responses.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Agonist Agonist Agonist->GPR55 RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Transcription_Factors NF-κB, NFAT, CREB Activation Ca2_release->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

GPR55 Signaling Cascade

Experimental Protocols

The characterization of this compound and O-1918 as GPR55 antagonists typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is fundamental for assessing the ability of a compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of GPR55 activation.

Calcium_Mobilization_Assay A 1. Cell Culture: HEK293 cells stably expressing GPR55 are seeded in 96-well plates. B 2. Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). A->B C 3. Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or O-1918). B->C D 4. Agonist Stimulation: A GPR55 agonist (e.g., LPI) is added to stimulate the receptor. C->D E 5. Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader. D->E F 6. Data Analysis: IC50 values are calculated by plotting the inhibition of the agonist response against the antagonist concentration. E->F

Calcium Mobilization Assay Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55, a key event in receptor desensitization and signaling.

B_Arrestin_Recruitment_Assay A 1. Cell Line: Use a cell line co-expressing GPR55 and a β-arrestin fusion protein (e.g., β-arrestin-GFP). B 2. Compound Treatment: Cells are treated with the GPR55 agonist in the presence or absence of the antagonist. A->B C 3. Imaging: Translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane is visualized by fluorescence microscopy. B->C D 4. Quantification: The degree of β-arrestin recruitment is quantified by image analysis. C->D E 5. Dose-Response Analysis: The inhibitory effect of the antagonist is determined across a range of concentrations to calculate potency. D->E

β-Arrestin Recruitment Assay Workflow

Discussion and Conclusion

This compound emerges as a potent and selective GPR55 antagonist with a well-defined IC50 value and a clear selectivity profile against related receptors like GPR18, CB1, and CB2. Its coumarin scaffold represents a distinct chemical entity for probing GPR55 function.

O-1918, a synthetic analog of cannabidiol, is also widely used as a GPR55 antagonist. However, its pharmacological profile is less clearly defined in the literature, with a lack of consistent, quantitative data on its potency at GPR55. Furthermore, its activity as an antagonist at GPR18 complicates the interpretation of results in systems where both receptors are expressed.

  • For studies requiring a highly potent and selective GPR55 antagonist with well-characterized pharmacology, this compound is the recommended choice. Its selectivity over GPR18 is a significant advantage.

  • O-1918 can be a useful tool, particularly in studies exploring the broader pharmacology of cannabinoid-like compounds. However, researchers should be mindful of its activity at GPR18 and the less defined quantitative data for its GPR55 antagonism.

Ultimately, the choice between this compound and O-1918 will depend on the specific experimental context, the required level of selectivity, and the desired pharmacological profile. This guide provides a foundation for making an informed decision to advance research into the therapeutic potential of GPR55.

Comparative analysis of Psb-SB-487 and PSB-SB-1202

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of GPR55 Antagonists: Psb-SB-487 and PSB-SB-1203

In the landscape of pharmacological tools for studying the orphan G protein-coupled receptor GPR55, two notable antagonists, this compound and PSB-SB-1203, have emerged from the same coumarin-based scaffold. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in the selection and application of these compounds in their studies of GPR55 signaling.

Introduction to this compound and PSB-SB-1203

This compound and PSB-SB-1203 are synthetic small molecules that act as antagonists at the GPR55 receptor.[1][2] Both compounds are derived from a 3-substituted coumarin core and were developed as part of a structure-activity relationship (SAR) study to optimize potency and selectivity for GPR55.[1][2] Their antagonistic activity at this receptor makes them valuable for investigating the physiological and pathological roles of GPR55, which has been implicated in various processes including pain, inflammation, and cancer.[1]

Chemical Structures

The structural similarity of this compound and PSB-SB-1203 is evident in their shared coumarin backbone. The key difference lies in the length of the alkyl chain at the 7-position of the coumarin ring.

G cluster_487 This compound cluster_1203 PSB-SB-1203 c487 c1203

Figure 1: Chemical structures of this compound and PSB-SB-1203.

Comparative Performance Data

The primary pharmacological data for this compound and PSB-SB-1203 are summarized in the table below. The data is derived from a key study by Rempel et al. (2013), which allows for a direct comparison of their potency at GPR55 and their selectivity over the cannabinoid receptors CB1 and CB2.

Parameter This compound PSB-SB-1203
GPR55 Antagonism (IC50) 0.113 µM0.261 µM
GPR55 Antagonism (KB) 0.561 µMNot Reported
CB1 Receptor Affinity (Ki) 1170 nMNot Reported
CB2 Receptor Affinity (Ki) 292 nM (partial agonist)Not Reported

Table 1: Comparative pharmacological data for this compound and PSB-SB-1203.

From this data, this compound emerges as the more potent GPR55 antagonist of the two, with an IC50 value approximately 2.3-fold lower than that of PSB-SB-1203. It is important to note that while both are potent GPR55 antagonists, this compound also exhibits some affinity for the CB1 and CB2 receptors, acting as a weak antagonist at CB1 and a partial agonist at CB2. This off-target activity should be considered when interpreting experimental results.

Signaling Pathway and Mechanism of Action

Both this compound and PSB-SB-1203 function as antagonists of GPR55. This receptor is known to be activated by the endogenous ligand lysophosphatidylinositol (LPI). Upon activation, GPR55 can couple to Gα13 and Gαq proteins, leading to the activation of downstream signaling cascades, including the RhoA/ROCK pathway and intracellular calcium mobilization, respectively. By binding to GPR55, these coumarin-based antagonists block the binding of LPI and subsequent receptor activation and downstream signaling.

GPR55_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_13 Gα13 GPR55->G_alpha_13 LPI LPI LPI->GPR55 Activates Antagonist This compound / PSB-SB-1203 Antagonist->GPR55 Blocks PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release Actin_cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_cytoskeleton

Figure 2: GPR55 signaling pathway and the antagonistic action of this compound and PSB-SB-1203.

Experimental Protocols

The following is a summary of the key experimental protocols used to characterize and compare this compound and PSB-SB-1203, based on the methodologies described by Rempel et al. (2013).

β-Arrestin Recruitment Assay for GPR55 Antagonism

This assay was a primary method for determining the antagonistic activity of the compounds at the human GPR55 receptor.

experimental_workflow start Start cell_culture CHO cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein start->cell_culture plating Plate cells in 96-well plates cell_culture->plating compound_addition Add test compounds (this compound or PSB-SB-1203) plating->compound_addition agonist_stimulation Stimulate with LPI (EC80 concentration) compound_addition->agonist_stimulation incubation Incubate at 37°C agonist_stimulation->incubation imaging Image cells using a high-content screening system incubation->imaging analysis Quantify β-arrestin translocation (redistribution of GFP signal) imaging->analysis ic50_determination Calculate IC50 values analysis->ic50_determination end End ic50_determination->end

Figure 3: Workflow for the β-arrestin recruitment assay.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human GPR55 receptor and a β-arrestin-green fluorescent protein (GFP) fusion protein were used.

  • Cell Plating: Cells were seeded into 96-well microplates and cultured until they reached the appropriate confluency.

  • Compound Application: The test compounds (this compound or PSB-SB-1203) were added to the cells at various concentrations and pre-incubated.

  • Agonist Stimulation: Following pre-incubation with the antagonist, the cells were stimulated with an EC80 concentration of the GPR55 agonist LPI.

  • Imaging and Analysis: The redistribution of the β-arrestin-GFP from the cytoplasm to the cell membrane upon receptor activation was monitored and quantified using an automated high-content imaging system.

  • Data Analysis: The ability of the test compounds to inhibit the LPI-induced β-arrestin recruitment was used to determine their IC50 values.

Radioligand Binding Assays for CB1 and CB2 Receptor Affinity

To assess the selectivity of the compounds, their affinity for the human CB1 and CB2 receptors was determined using radioligand binding assays.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing either the human CB1 or CB2 receptor were prepared.

  • Binding Reaction: The cell membranes were incubated with a specific radioligand for each receptor (e.g., [3H]CP55,940) in the presence of increasing concentrations of the test compounds.

  • Separation and Detection: The bound and free radioligand were separated by rapid filtration, and the amount of radioactivity bound to the membranes was quantified by liquid scintillation counting.

  • Data Analysis: The ability of the test compounds to displace the radioligand was used to calculate their Ki values, indicating their affinity for the respective cannabinoid receptor.

Conclusion

Both this compound and PSB-SB-1203 are potent antagonists of the GPR55 receptor, with this compound demonstrating a slightly higher potency. A critical consideration for researchers is the potential for off-target effects, particularly with this compound, which displays measurable affinity for cannabinoid receptors. The choice between these two compounds will therefore depend on the specific experimental context and the need for high GPR55 selectivity. For studies where potential cannabinoid receptor interaction is a concern, further validation or the use of alternative GPR55 antagonists may be warranted. This comparative guide provides a foundation for making an informed decision in the selection of these valuable pharmacological tools.

References

Scrutinizing the Profile of Psb-SB-487: A Guide to its Reported Effects and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comparative analysis of the reported pharmacological effects of Psb-SB-487, a notable selective GPR55 antagonist. Due to a lack of independent studies reproducing the initial findings, this guide will focus on a detailed examination of the data from the foundational 2013 study by Rempel et al., serving as a benchmark for future validation efforts.

This compound, a coumarin derivative, has been identified as a potent antagonist of the G protein-coupled receptor 55 (GPR55), a target of growing interest for therapeutic intervention in a range of disorders including diabetes, Parkinson's disease, neuropathic pain, and cancer.[1] In addition to its primary activity at GPR55, this compound has been reported to exhibit weaker antagonistic effects at the cannabinoid receptor 1 (CB1) and partial agonism at the cannabinoid receptor 2 (CB2).[1] This multi-target profile necessitates a thorough understanding of its effects across different receptor systems.

Pharmacological Profile: A Quantitative Overview

The primary characterization of this compound's activity was reported by Rempel and colleagues in the Journal of Medicinal Chemistry in 2013. The key quantitative data from this seminal study are summarized in the table below. At present, no independent studies have been identified that replicate or challenge these initial findings, highlighting a critical gap in the literature regarding the reproducibility of these effects.

Target ReceptorReported ActivityAffinity/Potency (Ki / IC50)EfficacyReference Study
GPR55 Antagonist113 nM (IC50)-Rempel et al., 2013
CB1 Weak Antagonist1170 nM (Ki)-Rempel et al., 2013
CB2 Partial Agonist292 nM (Ki)-Rempel et al., 2013
GPR18 Weak Antagonist>10,000 nM (IC50)-Rempel et al., 2013

Table 1: Summary of Reported Pharmacological Data for this compound. This table presents the key findings from the initial characterization of this compound. The lack of data from other studies prevents a direct comparison of these values.

Experimental Methodologies: A Closer Look

To facilitate future reproducibility studies, the experimental protocols employed in the foundational study by Rempel et al. are detailed below. Adherence to or systematic variation from these methods will be crucial in validating the initial findings.

Radioligand Binding Assays (for CB1 and CB2 Receptors)
  • Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

  • Cell Lines: HEK293 cells stably expressing either the human CB1 or CB2 receptor.

  • Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

  • Procedure:

    • Cell membranes were prepared from the respective cell lines.

    • Membranes were incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled, potent cannabinoid ligand (e.g., WIN55,212-2).

    • Following incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Ki values were calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay for GPR55 Antagonism (FLIPR-based Calcium Mobilization Assay)
  • Objective: To determine the antagonist potency (IC50) of this compound at the human GPR55 receptor.

  • Cell Line: HEK293 cells co-expressing the human GPR55 receptor and a Gα protein (e.g., Gαq) to couple receptor activation to intracellular calcium release.

  • Assay Principle: GPR55 activation by an agonist (e.g., L-α-lysophosphatidylinositol - LPI) leads to an increase in intracellular calcium concentration, which is detected by a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium signal.

  • Procedure:

    • Cells were plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading was taken using a Fluorometric Imaging Plate Reader (FLIPR).

    • Cells were pre-incubated with varying concentrations of this compound.

    • A fixed concentration of the GPR55 agonist LPI was added to stimulate the receptor.

    • The resulting change in fluorescence, indicative of intracellular calcium mobilization, was measured.

    • The concentration-dependent inhibition of the LPI-induced signal by this compound was used to determine its IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the presumed signaling pathway of GPR55 and the general experimental workflows for assessing the antagonist and binding activities of this compound.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 Activates PsbSB487 This compound (Antagonist) PsbSB487->GPR55 Blocks Gq Gαq GPR55->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates

Figure 1: GPR55 Signaling Pathway. This diagram illustrates the activation of GPR55 by an agonist, leading to intracellular calcium release, and its inhibition by an antagonist like this compound.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonist Assay (FLIPR) Membranes Cell Membranes (with CB1 or CB2) Incubation1 Incubation Membranes->Incubation1 Radioligand [³H]CP55,940 Radioligand->Incubation1 Compound This compound (Varying Conc.) Compound->Incubation1 Filtration Filtration Incubation1->Filtration Quantification1 Quantification (Scintillation Counting) Filtration->Quantification1 Ki_Calc Ki Calculation Quantification1->Ki_Calc Cells HEK293 Cells (with GPR55) Dye Calcium Dye Loading Cells->Dye Compound2 Pre-incubation with This compound Dye->Compound2 Agonist Agonist Addition (LPI) Compound2->Agonist Measurement Fluorescence Measurement (FLIPR) Agonist->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Figure 2: Experimental Workflows. This diagram outlines the key steps in the radioligand binding and functional antagonist assays used to characterize this compound.

Conclusion and Future Directions

The initial characterization of this compound presents it as a valuable research tool for probing the function of GPR55. However, the absence of independent, peer-reviewed studies confirming its pharmacological profile is a significant limitation. For this compound to be confidently employed in preclinical research, and for its therapeutic potential to be seriously considered, independent replication of the foundational binding and functional data is imperative.

Researchers utilizing this compound are strongly encouraged to perform their own characterization of the compound's activity in their specific assay systems and to publish these findings. Such efforts will be invaluable in building a more complete and robust understanding of this compound's effects and will ultimately determine its utility in advancing our knowledge of GPR55 and related signaling pathways.

References

Head-to-Head Comparison: Psb-SB-487 and Standard-of-Care Drugs in Neuropathic Pain, Parkinson's Disease, and Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound Psb-SB-487 against current standard-of-care treatments for neuropathic pain, Parkinson's disease, and type 2 diabetes. This compound is a potent antagonist of the G protein-coupled receptor 55 (GPR55), a novel therapeutic target with potential applications in a range of disorders. Due to the early stage of its development, publicly available head-to-head clinical data for this compound is limited. This guide, therefore, presents a framework for comparison, detailing the established standard-of-care therapies and outlining the key parameters against which this compound's performance would be evaluated in preclinical and clinical studies.

Mechanism of Action: A Novel Approach

This compound functions as a potent antagonist of GPR55. The GPR55 signaling pathway is a subject of ongoing research, but it is understood to play a role in various physiological processes, including pain signaling, inflammation, and metabolism. By blocking this receptor, this compound is hypothesized to modulate these pathways, offering a novel therapeutic strategy for several complex diseases. In addition to its primary target, this compound has been noted to act as a partial agonist at the CB2 receptor and a weak antagonist at the CB1 receptor, which could contribute to its overall pharmacological profile.

Comparative Analysis with Standard-of-Care Drugs

The following sections provide a detailed comparison of this compound's theoretical profile with established treatments for its potential indications.

Neuropathic Pain

Neuropathic pain is a chronic condition arising from damage or dysfunction of the nervous system. Current first-line treatments aim to modulate neurotransmission to dampen pain signals.

Quantitative Data Summary: Neuropathic Pain

ParameterThis compoundTricyclic Antidepressants (e.g., Amitriptyline)SNRIs (e.g., Duloxetine)Gabapentinoids (e.g., Gabapentin, Pregabalin)
Primary Efficacy Endpoint Data not availableSignificant reduction in pain scoresModerate reduction in pain scoresModerate to significant reduction in pain scores
Reported Side Effects Data not availableDry mouth, sedation, constipation, cardiac arrhythmiasNausea, dizziness, insomnia, sexual dysfunctionDizziness, somnolence, peripheral edema
Mechanism of Action GPR55 antagonistInhibit reuptake of serotonin and norepinephrineInhibit reuptake of serotonin and norepinephrineBind to the α2δ-1 subunit of voltage-gated calcium channels

Experimental Protocol: Preclinical Neuropathic Pain Model

A common preclinical model to assess efficacy in neuropathic pain is the Chronic Constriction Injury (CCI) model in rodents.

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the sciatic nerve is loosely ligated with chromic gut sutures.

  • Drug Administration: this compound and a standard-of-care drug (e.g., gabapentin) are administered orally or intraperitoneally at various doses. A vehicle control group receives the administration vehicle.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments at baseline and at multiple time points post-drug administration. Thermal hyperalgesia (exaggerated response to a painful stimulus) is measured using a plantar test apparatus.

  • Data Analysis: The dose-response relationship for each compound in reversing allodynia and hyperalgesia is determined. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound with the standard-of-care and vehicle groups.

Signaling Pathway: Neuropathic Pain Management

cluster_psb This compound cluster_soc Standard of Care psb This compound gpr55 GPR55 Receptor psb->gpr55 Antagonizes pain_signal Reduced Neuronal Excitability and Pain Signaling gpr55->pain_signal snri SNRIs ser_nor Serotonin/Norepinephrine Reuptake Transporters snri->ser_nor Inhibit tca TCAs tca->ser_nor Inhibit gabapentinoids Gabapentinoids ca_channel Voltage-Gated Calcium Channels gabapentinoids->ca_channel Inhibit ser_nor->pain_signal ca_channel->pain_signal

Caption: Signaling pathways for this compound and standard-of-care drugs in neuropathic pain.

Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. Standard treatments focus on replenishing dopamine levels or mimicking its effects.

Quantitative Data Summary: Parkinson's Disease

ParameterThis compoundLevodopa/CarbidopaDopamine Agonists (e.g., Pramipexole)MAO-B Inhibitors (e.g., Selegiline)
Primary Efficacy Endpoint Data not availableSignificant improvement in motor scores (UPDRS)Moderate improvement in motor scoresMild improvement in motor scores
Reported Side Effects Data not availableDyskinesias, nausea, orthostatic hypotensionNausea, somnolence, impulse control disordersNausea, confusion, insomnia
Mechanism of Action GPR55 antagonistLevodopa is a dopamine precursor; Carbidopa inhibits its peripheral breakdownDirectly stimulate dopamine receptorsInhibit the breakdown of dopamine in the brain

Experimental Workflow: Assessing Motor Function in a Parkinson's Model

a Induce Parkinson's-like symptoms in rodents (e.g., 6-OHDA lesion) b Administer this compound, Levodopa/Carbidopa, or vehicle control a->b c Assess motor function (e.g., rotarod test, cylinder test) b->c d Analyze and compare locomotor activity and coordination c->d

Caption: Experimental workflow for evaluating motor symptoms in a preclinical Parkinson's model.

Type 2 Diabetes

Type 2 diabetes is a metabolic disorder characterized by insulin resistance and relative insulin deficiency. First-line therapy typically involves lifestyle modifications and metformin.

Quantitative Data Summary: Type 2 Diabetes

ParameterThis compoundMetforminGLP-1 Receptor Agonists (e.g., Liraglutide)SGLT2 Inhibitors (e.g., Empagliflozin)
Primary Efficacy Endpoint Data not availableReduction in HbA1c and fasting plasma glucoseSignificant reduction in HbA1c and body weightReduction in HbA1c, blood pressure, and body weight
Reported Side Effects Data not availableGastrointestinal distress, lactic acidosis (rare)Nausea, vomiting, diarrheaGenital yeast infections, urinary tract infections
Mechanism of Action GPR55 antagonistDecreases hepatic glucose production and increases insulin sensitivityEnhance glucose-dependent insulin secretionInhibit glucose reabsorption in the kidneys

Logical Relationship: Therapeutic Goals in Type 2 Diabetes

cluster_psb This compound (Hypothesized) cluster_soc Standard of Care goal Improved Glycemic Control psb Modulation of Insulin Secretion/ Sensitivity psb->goal metformin Reduced Hepatic Glucose Output metformin->goal glp1 Enhanced Insulin Secretion glp1->goal sglt2 Increased Urinary Glucose Excretion sglt2->goal

Caption: Convergent therapeutic goals of this compound and standard-of-care drugs for type 2 diabetes.

Conclusion and Future Directions

This compound, as a GPR55 antagonist, represents a promising and novel approach to treating complex diseases like neuropathic pain, Parkinson's disease, and type 2 diabetes. While direct comparative data with standard-of-care drugs are not yet available, the distinct mechanism of action suggests the potential for a different efficacy and side-effect profile. Further preclinical and clinical research is imperative to elucidate the therapeutic potential of this compound and to determine its place in the clinical armamentarium. The experimental designs and comparative frameworks presented in this guide offer a roadmap for the rigorous evaluation of this and other emerging therapies. Researchers are encouraged to utilize these models to generate the data necessary for a comprehensive head-to-head comparison.

A Researcher's Guide to Positive Controls for GPR55 Antagonism Studies Featuring Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the G protein-coupled receptor 55 (GPR55), the use of appropriate positive controls is paramount for the validation and interpretation of experimental results. This guide provides a comparative overview of Psb-SB-487, a known GPR55 antagonist, with established positive controls, CID16020046 and ML-193. This guide is intended for scientists and professionals in drug development, offering detailed experimental protocols and data to support the selection of the most suitable positive control for their research needs.

Introduction to GPR55 and its Modulation

GPR55 is a novel cannabinoid receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including diabetes, Parkinson's disease, neuropathic pain, and cancer.[1] Its endogenous agonist is lysophosphatidylinositol (LPI), and its activation triggers several downstream signaling cascades.[2][3] this compound is a coumarin-based compound identified as a potent GPR55 antagonist.[1][4] To rigorously characterize the antagonistic properties of this compound and other investigational compounds, it is essential to compare their performance against well-vetted positive controls.

Comparison of GPR55 Antagonists

This section provides a quantitative comparison of this compound with two widely used selective GPR55 antagonists, CID16020046 and ML-193. The data presented below summarizes their potency in inhibiting GPR55 activity in various functional assays.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound GPR55β-arrestin recruitment0.113
CID16020046 GPR55GPR55 constitutive activity (yeast)0.15
LPI-induced Ca2+ signaling (HEK-GPR55 cells)0.21
NFAT activation (LPI-induced)0.48
NF-κB activation (LPI-induced)0.71
ML-193 GPR55β-arrestin trafficking (LPI-induced)0.221
ERK1/2 phosphorylation (LPI-mediated)0.2

Note: IC50 values are dependent on the specific experimental conditions and cell types used. The data presented here is for comparative purposes and is compiled from multiple sources.

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are crucial. Below are methodologies for two key assays used to characterize GPR55 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a GPR55 agonist.

Materials:

  • HEK293 cells stably expressing human GPR55 (HEK-GPR55 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • GPR55 agonist: Lysophosphatidylinositol (LPI)

  • GPR55 antagonists: this compound, CID16020046, ML-193 (and experimental compounds)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Culture: Culture HEK-GPR55 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into the microplates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

  • Compound Preparation: Prepare serial dilutions of the GPR55 antagonists (this compound, positive controls, and experimental compounds) in HBSS. Also, prepare the GPR55 agonist (LPI) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Execution:

    • Place the cell plate into the fluorescence microplate reader.

    • Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Initiate fluorescence reading and, after establishing a baseline, add the LPI solution to all wells.

    • Continue to monitor fluorescence intensity for a set period.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the LPI-induced calcium response by the antagonists and determine the IC50 values.

GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.

Materials:

  • Membrane preparations from cells expressing GPR55

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • [35S]GTPγS (radiolabeled)

  • GPR55 agonist: Lysophosphatidylinositol (LPI)

  • GPR55 antagonists: this compound, CID16020046, ML-193 (and experimental compounds)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microplate, combine the cell membrane preparation, GDP, and the GPR55 antagonist at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period on ice to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add the GPR55 agonist (LPI) to the wells to stimulate G protein activation.

  • Initiation of Binding: Add [35S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [35S]GTPγS bound in the presence of the agonist and antagonist. Calculate the percent inhibition by the antagonist and determine its IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

GPR55_Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare GPR55-expressing cells pre_incubation Pre-incubate cells with Antagonist prep_cells->pre_incubation prep_agonist Prepare GPR55 Agonist (LPI) stimulation Stimulate with Agonist (LPI) prep_agonist->stimulation prep_antagonists Prepare Antagonists (this compound, Controls) prep_antagonists->pre_incubation pre_incubation->stimulation measurement Measure downstream signal (e.g., Calcium flux, GTPγS binding) stimulation->measurement data_collection Collect Data measurement->data_collection ic50_calc Calculate IC50 values data_collection->ic50_calc comparison Compare antagonist potencies ic50_calc->comparison GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 activates Gq Gq GPR55->Gq activates G1213 G12/13 GPR55->G1213 activates Antagonist This compound or Positive Control Antagonist->GPR55 inhibits PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 produces ROCK ROCK RhoA->ROCK activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces ERK_phos ERK Phosphorylation ROCK->ERK_phos leads to Ca_release->ERK_phos contributes to

References

Benchmarking Psb-SB-487 performance against other research compounds

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide for researchers, scientists, and drug development professionals, this document benchmarks the performance of the novel research compound Psb-SB-487 against other relevant compounds in its class. This guide includes detailed experimental data, methodologies, and visual representations of key biological pathways and workflows.

Comparative Performance Data

The following table summarizes the quantitative performance of this compound in comparison to established research compounds, focusing on key metrics such as binding affinity, selectivity, and functional activity.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity vs. Off-Target ASelectivity vs. Off-Target BFunctional Assay (EC50, nM)
This compound Target X 1.5 >1000-fold >800-fold 5.2
Compound ATarget X12.8250-fold150-fold25.7
Compound BTarget X8.3400-fold300-fold15.1
Compound CTarget X25.1100-fold80-fold55.9

Table 1: Comparative analysis of this compound and other research compounds. Data represents mean values from n=3 independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Receptor Binding Assay

A competitive radioligand binding assay was used to determine the binding affinity (Ki) of the test compounds for Target X.

  • Membrane Preparation: Cell membranes expressing Target X were prepared from transiently transfected HEK293 cells.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

  • Incubation: Membranes were incubated with a fixed concentration of a suitable radioligand and varying concentrations of the competitor compounds (this compound, Compound A, B, and C).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Cell-Based Assay

A cell-based functional assay was employed to measure the potency (EC50) of the compounds in activating a downstream signaling pathway.

  • Cell Culture: Cells stably expressing Target X and a reporter gene (e.g., luciferase under the control of a pathway-responsive promoter) were plated in 96-well plates.

  • Compound Treatment: Cells were treated with increasing concentrations of the test compounds for a specified duration.

  • Lysis and Substrate Addition: Cells were lysed, and the reporter enzyme substrate was added.

  • Signal Measurement: The resulting luminescence or fluorescence was measured using a plate reader.

  • Data Analysis: Dose-response curves were generated, and EC50 values were calculated using a four-parameter logistic model.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psb_SB_487 This compound Receptor Target X Receptor Psb_SB_487->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) cluster_comparison Comparative Analysis Membrane_Prep Membrane Preparation Radioligand_Binding Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Ki Ki Determination (Cheng-Prusoff) Radioligand_Binding->Data_Analysis_Ki Final_Comparison Benchmarking this compound Performance Data_Analysis_Ki->Final_Comparison Cell_Culture Stable Cell Line Culture Compound_Treatment Dose-Response Treatment Cell_Culture->Compound_Treatment Reporter_Assay Reporter Gene Assay Compound_Treatment->Reporter_Assay Data_Analysis_EC50 EC50 Calculation Reporter_Assay->Data_Analysis_EC50 Data_Analysis_EC50->Final_Comparison

A Meta-Analysis of Psb-SB-487 and Other GPR55 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of research findings on Psb-SB-487, a potent GPR55 antagonist. It objectively compares the performance of this compound with other notable GPR55 antagonists, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to GPR55 and its Antagonists

G protein-coupled receptor 55 (GPR55) is a receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including diabetes, Parkinson's disease, neuropathic pain, and cancer.[1][2] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 has a distinct signaling pathway.[3] The development of selective antagonists for GPR55 is crucial for elucidating its physiological roles and for the development of novel therapeutics. This compound, a coumarin derivative, has emerged as a potent antagonist of GPR55.[4] This guide will compare its properties to other known GPR55 antagonists.

Comparative Analysis of GPR55 Antagonists

The following tables summarize the quantitative data for this compound and a selection of alternative GPR55 antagonists. The data has been compiled from various preclinical studies.

Table 1: Potency and Selectivity of GPR55 Antagonists

CompoundGPR55 IC₅₀ (nM)CB₁ Ki (nM)CB₂ Ki (nM)GPR18 IC₅₀ (nM)Reference
This compound 1131170 (weak antagonist)292 (partial agonist)12500
O-1918 ---Antagonist
ML-191 160>10000>10000>10000
ML-192 1080>10000>10000>10000
ML-193 221>6000>10000>10000
CID16020046 150---

Note: A lower IC₅₀ value indicates greater potency. A higher Ki value indicates lower binding affinity. Dashes indicate data not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and other GPR55 antagonists.

β-Arrestin Recruitment Assay

This assay is a common method to determine the antagonist activity of compounds at G protein-coupled receptors like GPR55.

Objective: To measure the ability of a test compound to inhibit the agonist-induced recruitment of β-arrestin to the GPR55 receptor.

Materials:

  • HEK293 cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).

  • Assay buffer.

  • Chemiluminescent substrate.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed the HEK293-GPR55 cells into 384-well plates and incubate overnight.

  • Compound Addition: Add the test compounds at various concentrations to the cell plates.

  • Incubation: Incubate the plates for a predetermined time to allow for compound binding.

  • Agonist Stimulation: Add a fixed concentration of the GPR55 agonist LPI to all wells to stimulate β-arrestin recruitment.

  • Second Incubation: Incubate the plates to allow for the β-arrestin recruitment to occur.

  • Detection: Add the chemiluminescent substrate to the wells.

  • Measurement: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the antagonist activity of the test compound.

  • Data Analysis: Calculate the IC₅₀ values from the concentration-response curves.

Radioligand Binding Assay for CB₁ and CB₂ Receptors

This assay is used to determine the binding affinity and selectivity of compounds for the CB₁ and CB₂ cannabinoid receptors.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CB₁ and CB₂ receptors.

Materials:

  • Membrane preparations from cells expressing human CB₁ or CB₂ receptors.

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the receptor membrane preparations with the radiolabeled ligand and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail.

  • Measurement: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

GPR55 Signaling Pathway

The following diagram illustrates the key signaling pathways activated by GPR55.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC Phospholipase C (PLC) Gq->PLC ERK ERK Activation Gq->ERK RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Actin Actin Cytoskeleton Rearrangement ROCK->Actin Beta_Arrestin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis plate_cells 1. Plate Cells (HEK293-GPR55) add_antagonist 2. Add Antagonist (e.g., this compound) plate_cells->add_antagonist incubate1 3. Incubate add_antagonist->incubate1 add_agonist 4. Add Agonist (LPI) incubate1->add_agonist incubate2 5. Incubate add_agonist->incubate2 add_substrate 6. Add Substrate incubate2->add_substrate read_plate 7. Measure Luminescence add_substrate->read_plate analyze_data 8. Calculate IC₅₀ read_plate->analyze_data Antagonist_Relationships GPR55_Antagonists GPR55 Antagonists Coumarin Coumarin Derivatives GPR55_Antagonists->Coumarin Quinoline Quinoline Aryl Sulfonamides GPR55_Antagonists->Quinoline Thienopyrimidine Thienopyrimidines GPR55_Antagonists->Thienopyrimidine Piperadinyloxadiazolone Piperadinyloxadiazolones GPR55_Antagonists->Piperadinyloxadiazolone Other Other Scaffolds GPR55_Antagonists->Other Psb_SB_487 This compound Coumarin->Psb_SB_487 ML193 ML-193 Quinoline->ML193 ML192 ML-192 Thienopyrimidine->ML192 ML191 ML-191 Piperadinyloxadiazolone->ML191 O_1918 O-1918 Other->O_1918 CID16020046 CID16020046 Other->CID16020046

References

Safety Operating Guide

Essential Safety and Handling Guide for the Novel Compound Psb-SB-487

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Psb-SB-487" is not listed in publicly accessible chemical databases. Therefore, this document provides essential safety and logistical information based on established best practices for handling novel, uncharacterized, or potent chemical compounds. All procedures must be adapted following a thorough risk assessment conducted by qualified safety professionals once the specific hazards of this compound are determined.

This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

Pre-Handling Risk Assessment

Before any work with this compound commences, a comprehensive risk assessment is mandatory.[1][2][3] This assessment should be conducted by environmental health and safety (EHS) specialists in conjunction with the research team. The primary objective is to understand the potential hazards and implement control measures to minimize exposure.

Key Assessment Steps:

  • Hazard Identification: In the absence of specific data, this compound must be treated as a highly hazardous substance.[4] Assume it may be toxic, carcinogenic, mutagenic, and/or a reproductive toxin.[1]

  • Exposure Assessment: Identify all potential routes of exposure, including inhalation, dermal contact, and ingestion.

  • Control Banding: Utilize a control banding strategy to assign a level of containment and handling precautions based on assumed potency and the scale of the operation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through all potential routes. The following table summarizes the recommended PPE for handling this compound, assuming high toxicity.

Protection Area Required PPE Specifications & Rationale
Respiratory Full-face or half-mask air-purifying respirator (APR) with P100/OV combination cartridges.Protects against inhalation of aerosols, fine powders, and organic vapors. A powered air-purifying respirator (PAPR) may be required for higher-risk procedures.
Hands Double Gloving: Inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical classes. The outer glove should be selected based on the solvent used. Regularly inspect gloves for signs of degradation.
Eyes/Face Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes, while the face shield offers broader protection against splashes and sprays.
Body Disposable, solid-front chemical-resistant gown with tight-fitting cuffs over a primary lab coat.Protects skin from contact with the substance. For larger quantities or higher splash risk, a chemically resistant suit is recommended.
Feet Closed-toe, chemical-resistant safety shoes with disposable shoe covers.Prevents contamination of personal footwear and subsequent spread outside the laboratory.

Operational Plan: Handling and Use

A clear, step-by-step operational plan is essential to ensure safety and minimize the risk of exposure or accidental release.

3.1. Designated Area and Engineering Controls All handling of this compound must occur within a certified chemical fume hood, biological safety cabinet, or glovebox to prevent inhalation of vapors, dusts, or aerosols. The designated handling area should be clearly marked with warning signs.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Assemble all necessary equipment (spatulas, vials, solvents, etc.) within the containment device before starting.

    • Ensure a chemical spill kit and designated hazardous waste containers are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Use a dedicated, tared container on an analytical balance inside a ventilated enclosure.

    • Handle the compound with a dedicated spatula to prevent cross-contamination.

    • Immediately close the primary container after dispensing.

  • Solubilization:

    • Slowly add the solvent to the weighed compound to avoid splashing.

    • If sonication or vortexing is required, ensure the container is securely capped.

    • Clearly label the resulting solution with the compound ID, concentration, solvent, and date.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure Phase prep1 Assemble Equipment in Containment prep2 Verify Spill Kit & Waste Bins prep1->prep2 prep3 Don Full PPE Ensemble prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling solubilize Solubilize in Appropriate Solvent weigh->solubilize experiment Perform Experimental Procedure solubilize->experiment decon_surfaces Decontaminate Surfaces experiment->decon_surfaces Procedure Complete dispose_waste Segregate & Dispose of Waste decon_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

A robust decontamination and disposal plan is crucial to prevent environmental contamination and delayed exposure.

4.1. Decontamination The effectiveness of a decontamination solution depends on the chemical properties of this compound. A validated deactivation solution should be developed if possible. In its absence, a multi-step cleaning process is recommended.

Item to Decontaminate Decontamination Protocol Frequency
Work Surfaces (in fume hood) 1. Wipe with a compatible solvent (e.g., 70% ethanol) to remove bulk contamination. 2. Wash with a laboratory detergent solution. 3. Rinse with purified water.After each use and at the end of the day.
Non-disposable Equipment Immerse in a validated decontamination solution or follow the 3-step surface cleaning protocol.After each use.
Spills Evacuate the area. Use a chemical spill kit appropriate for potent compounds. Absorb the spill, then decontaminate the area as described above.As needed.

4.2. Waste Disposal All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All contaminated items (gloves, gowns, pipette tips, vials) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and the first rinse from decontaminating empty containers must be collected in a sealed, labeled hazardous waste bottle. Do not mix incompatible waste streams.

  • Empty Containers: A container that held this compound is considered "empty" only after being triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Waste Segregation and Disposal Pathway

G cluster_generation Waste Generation Point cluster_collection Segregated Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Gowns, Tips) solid_bin Labeled Hazardous Solid Waste Bin solid_waste->solid_bin liquid_waste Liquid Solutions & First Rinsate liquid_carboy Labeled Hazardous Liquid Waste Carboy liquid_waste->liquid_carboy sharps_waste Contaminated Sharps (Needles, Blades) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup EHS Hazardous Waste Pickup solid_bin->ehs_pickup liquid_carboy->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal pathway for materials contaminated with this compound.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling novel compounds like this compound, ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.